Tetcyclacis
Description
Structure
3D Structure
Properties
CAS No. |
77788-21-7 |
|---|---|
Molecular Formula |
C13H12ClN5 |
Molecular Weight |
273.72 g/mol |
IUPAC Name |
(1R,2R,6S,7R,8R,11S)-5-(4-chlorophenyl)-3,4,5,9,10-pentazatetracyclo[5.4.1.02,6.08,11]dodeca-3,9-diene |
InChI |
InChI=1S/C13H12ClN5/c14-6-1-3-7(4-2-6)19-13-9-5-8(12(13)17-18-19)10-11(9)16-15-10/h1-4,8-13H,5H2/t8-,9+,10+,11-,12-,13+/m1/s1 |
InChI Key |
DPOWHSMECVNHAT-WTHWOGDNSA-N |
SMILES |
C1C2C3C(C1C4C2N=NN4C5=CC=C(C=C5)Cl)N=N3 |
Isomeric SMILES |
C1[C@@H]2[C@H]3[C@@H]([C@H]1[C@H]4[C@@H]2N=NN4C5=CC=C(C=C5)Cl)N=N3 |
Canonical SMILES |
C1C2C3C(C1C4C2N=NN4C5=CC=C(C=C5)Cl)N=N3 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
1-(4-chlorophenyl)-3a,4,4a,6a,7,7a-hexahydro-4,7-methano-1H-(1,2)diazeto(3,4f)benzotriazole tetcyclacis |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Tetcyclacis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tetcyclacis is a potent plant growth regulator that functions by inhibiting the biosynthesis of gibberellins (GAs), a class of hormones crucial for various developmental processes in plants. Its primary mechanism of action is the specific and targeted inhibition of the enzyme ent-kaurene oxidase, a cytochrome P450 monooxygenase. This enzyme is a key catalyst in the early stages of the GA biosynthetic pathway. By blocking this crucial step, this compound effectively reduces the endogenous levels of bioactive gibberellins, leading to a range of physiological effects, most notably growth retardation. This technical guide provides a comprehensive overview of the molecular mechanism of this compound, the affected biochemical pathway, and detailed experimental protocols for its study.
Core Mechanism of Action: Inhibition of ent-Kaurene Oxidase
The primary molecular target of this compound is the enzyme ent-kaurene oxidase (KO).[1] This enzyme is a cytochrome P450-dependent monooxygenase that plays a critical role in the gibberellin biosynthesis pathway.[1] Specifically, ent-kaurene oxidase catalyzes the three-step oxidation of ent-kaurene to ent-kaurenoic acid.[2][3] This conversion is a pivotal point in the pathway, and its inhibition leads to a significant reduction in the production of all downstream gibberellins.
The inhibitory action of this compound on this cytochrome P450 enzyme results in the accumulation of the substrate, ent-kaurene, within plant tissues.[1] This accumulation has been experimentally verified in wild-type plants treated with this compound.[1]
The Gibberellin Biosynthesis Pathway and the Role of this compound
Gibberellins are synthesized through a complex pathway that originates from geranylgeranyl diphosphate (GGDP). The initial steps, leading to the formation of ent-kaurene, occur in the plastids. Subsequently, ent-kaurene is transported to the endoplasmic reticulum, where it is acted upon by cytochrome P450 monooxygenases, including ent-kaurene oxidase.
The specific point of intervention by this compound is the multi-step oxidation of ent-kaurene. The pathway is illustrated in the signaling pathway diagram below.
Quantitative Analysis of Inhibition
Table 1: Key Enzymes and Intermediates in the Early Gibberellin Biosynthesis Pathway
| Intermediate | Enzyme | Enzyme Class | Cellular Location |
| Geranylgeranyl Diphosphate (GGDP) | ent-Copalyl Diphosphate Synthase (CPS) | Diterpene Cyclase | Plastid |
| ent-Copalyl Diphosphate | ent-Kaurene Synthase (KS) | Diterpene Cyclase | Plastid |
| ent-Kaurene | ent-Kaurene Oxidase (KO) | Cytochrome P450 Monooxygenase | Endoplasmic Reticulum |
| ent-Kaurenoic Acid | ent-Kaurenoic Acid Oxidase (KAO) | Cytochrome P450 Monooxygenase | Endoplasmic Reticulum |
Experimental Protocols
The following sections detail the methodologies for key experiments to elucidate the mechanism of action of this compound.
In Vivo Analysis of ent-Kaurene Accumulation
This experiment aims to demonstrate the inhibitory effect of this compound on the gibberellin biosynthesis pathway in whole plants.
Methodology:
-
Plant Growth: Grow wild-type Arabidopsis thaliana seedlings under controlled long-day conditions.
-
Treatment: Apply a solution of this compound to one group of plants, while a control group receives a mock solution.
-
Harvesting: Harvest plant material at specified time points after treatment.
-
Extraction: Extract diterpenes from the plant tissue using an appropriate organic solvent.
-
Analysis: Analyze the extracts using gas chromatography-mass spectrometry (GC-MS) to identify and quantify the levels of ent-kaurene.
-
Data Interpretation: A significant increase in ent-kaurene levels in the this compound-treated plants compared to the control group confirms the inhibition of ent-kaurene oxidase.[1]
Heterologous Expression and In Vitro Enzyme Inhibition Assay
This protocol describes the expression of ent-kaurene oxidase in a heterologous system and the subsequent in vitro assay to determine the inhibitory effect of this compound.
Methodology:
-
Gene Cloning and Expression:
-
Isolate the cDNA encoding ent-kaurene oxidase (e.g., from Arabidopsis thaliana).
-
Clone the cDNA into a suitable yeast expression vector.
-
Transform a suitable yeast strain (e.g., Saccharomyces cerevisiae) with the expression construct.[2]
-
Culture the transformed yeast to induce protein expression.
-
-
Enzyme Assay:
-
Prepare a reaction mixture containing the yeast cells expressing ent-kaurene oxidase, a suitable buffer, and the substrate, ent-kaurene.[2]
-
For the inhibition assay, add varying concentrations of this compound to the reaction mixtures.
-
Incubate the reactions under controlled conditions (e.g., 30°C with shaking).[2]
-
-
Product Extraction and Analysis:
-
Stop the reactions and extract the products using an organic solvent (e.g., ethyl acetate).[2]
-
Derivatize the extracted compounds to make them suitable for GC-MS analysis.
-
Analyze the samples by GC-MS to identify and quantify the product, ent-kaurenoic acid, and any remaining substrate, ent-kaurene.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of ent-kaurene oxidase activity at each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.
-
Conclusion
This compound exerts its plant growth-regulating effects through a precise and potent mechanism of action: the inhibition of the cytochrome P450 monooxygenase, ent-kaurene oxidase. This targeted inhibition disrupts the gibberellin biosynthesis pathway at an early and critical stage, leading to a reduction in bioactive gibberellins and consequent growth modulation. The experimental protocols outlined in this guide provide a framework for the detailed investigation of this mechanism, enabling further research into the structure-activity relationship of this compound and the development of novel plant growth regulators. The determination of quantitative inhibition data, such as IC50 and Ki values, remains a key area for future research to fully characterize the potency of this compound.
References
- 1. The CYP88A cytochrome P450, ent-kaurenoic acid oxidase, catalyzes three steps of the gibberellin biosynthesis pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Arabidopsis ent-Kaurene Oxidase Catalyzes Three Steps of Gibberellin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
Tetcyclacis: An In-depth Technical Guide to its Function as a Gibberellin Biosynthesis Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetcyclacis, a norbornanodiazaetine derivative, is a potent plant growth retardant that exerts its effect by inhibiting the biosynthesis of gibberellins (GAs). This technical guide provides a comprehensive overview of the mechanism of action, experimental validation, and practical considerations for the use of this compound as a tool in plant science and agricultural research. Through a detailed examination of its inhibitory effects on the gibberellin biosynthesis pathway, this document serves as a resource for researchers and professionals in drug development seeking to understand and utilize this compound.
Introduction
Gibberellins are a class of tetracyclic diterpenoid plant hormones that play a crucial role in regulating various aspects of plant growth and development, including stem elongation, seed germination, and flowering. The ability to modulate GA levels is of significant interest in agriculture for controlling plant stature and improving crop yields. Plant growth retardants, such as this compound, are valuable chemical tools for achieving this control by specifically targeting enzymes within the GA biosynthetic pathway.
Chemical Structure of this compound
This compound is chemically identified as (1R,2R,6S,7R,8R,11S)-5-(4-chlorophenyl)-3,4,5,9,10-pentazatetracyclo[5.4.1.02,6.08,11]dodeca-3,9-diene[1]. Its unique norbornanodiazaetine structure is fundamental to its biological activity.
Chemical Formula: C₁₃H₁₂ClN₅[1]
Molecular Weight: 273.72 g/mol [1]
Mechanism of Action: Inhibition of Gibberellin Biosynthesis
This compound functions as a potent inhibitor of gibberellin biosynthesis by targeting the enzyme ent-kaurene oxidase, a key cytochrome P450-dependent monooxygenase in the GA biosynthetic pathway[2]. This enzyme catalyzes the three-step oxidation of ent-kaurene to ent-kaurenoic acid. By blocking this critical step, this compound effectively halts the production of downstream gibberellins.
The inhibition of ent-kaurene oxidase leads to an accumulation of its substrate, ent-kaurene, within plant tissues. This accumulation has been experimentally observed in plants treated with this compound, providing direct evidence for its mechanism of action[2].
Gibberellin Biosynthesis Pathway and the Role of this compound
The biosynthesis of gibberellins is a complex pathway that can be broadly divided into three stages. This compound acts in the second stage. The simplified pathway highlighting the point of inhibition is depicted below.
Quantitative Data
While the inhibitory effect of this compound on gibberellin biosynthesis is well-established, specific quantitative data such as IC₅₀ values for ent-kaurene oxidase and detailed dose-response curves in various plant species are not extensively reported in readily available literature. However, the qualitative effects of growth retardation are consistently observed. The following table summarizes the typical effects observed in response to this compound treatment.
| Plant Species | Concentration Range | Observed Effects on Growth | Reference |
| Arabidopsis thaliana | Not specified | Accumulation of ent-kaurene, indicating inhibition of ent-kaurene oxidase. | [2] |
| Various | Not specified | Reduction of longitudinal shoot growth. | [3] |
Experimental Protocols
The following sections provide detailed methodologies for key experiments to study the effects of this compound on gibberellin biosynthesis.
In Vitro ent-Kaurene Oxidase Inhibition Assay
This protocol is adapted from general procedures for assaying cytochrome P450-dependent monooxygenases and can be used to determine the inhibitory potential of this compound on ent-kaurene oxidase activity in a cell-free system.
Objective: To quantify the inhibition of ent-kaurene oxidase by this compound.
Materials:
-
Microsomal fraction isolated from a plant source known to have high ent-kaurene oxidase activity (e.g., pumpkin endosperm, pea seedlings).
-
Radiolabeled [¹⁴C]ent-kaurene (substrate).
-
This compound solutions of varying concentrations.
-
NADPH.
-
Bovine Serum Albumin (BSA).
-
Potassium phosphate buffer (pH 7.4).
-
Scintillation cocktail and vials.
-
Liquid scintillation counter.
Procedure:
-
Preparation of Microsomes: Isolate microsomes from the chosen plant tissue using differential centrifugation.
-
Assay Mixture Preparation: In a microcentrifuge tube, prepare the following reaction mixture:
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
BSA (1 mg/mL)
-
NADPH (1 mM)
-
Microsomal protein (50-100 µg)
-
This compound solution (at desired final concentrations) or solvent control.
-
-
Pre-incubation: Pre-incubate the mixture at 30°C for 5 minutes.
-
Initiation of Reaction: Start the reaction by adding [¹⁴C]ent-kaurene (e.g., 10 µM).
-
Incubation: Incubate the reaction mixture at 30°C for 30-60 minutes with gentle shaking.
-
Termination of Reaction: Stop the reaction by adding an organic solvent (e.g., ethyl acetate).
-
Extraction: Extract the products by vortexing and centrifugation.
-
Quantification: Analyze the organic phase for the presence of oxidized products (ent-kaurenol, ent-kaurenal, ent-kaurenoic acid) using thin-layer chromatography (TLC) followed by autoradiography or by liquid scintillation counting of the product spots.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration and determine the IC₅₀ value.
Quantification of ent-Kaurene Accumulation in this compound-Treated Plants
This protocol outlines the steps to measure the in vivo effect of this compound by quantifying the accumulation of the ent-kaurene precursor.
Objective: To demonstrate the inhibitory effect of this compound on gibberellin biosynthesis in whole plants by measuring the accumulation of ent-kaurene.
Materials:
-
Plant seedlings (e.g., Arabidopsis thaliana, pea).
-
This compound solutions of varying concentrations.
-
Control solution (solvent only).
-
Liquid nitrogen.
-
Mortar and pestle.
-
Extraction solvent (e.g., 80% methanol).
-
Internal standard (e.g., deuterated ent-kaurene).
-
Solid-phase extraction (SPE) cartridges (e.g., C18).
-
Gas chromatograph-mass spectrometer (GC-MS).
Procedure:
-
Plant Treatment: Grow seedlings under controlled conditions and treat with different concentrations of this compound or a control solution.
-
Harvesting: After a specified treatment period, harvest the plant material and immediately freeze it in liquid nitrogen to quench metabolic activity.
-
Extraction:
-
Grind the frozen tissue to a fine powder using a mortar and pestle.
-
Extract the powder with a suitable solvent (e.g., 80% methanol) containing an internal standard.
-
Centrifuge the extract to pellet the debris.
-
-
Purification and Concentration:
-
Pass the supernatant through an SPE cartridge to purify and concentrate the diterpenes.
-
Elute the diterpene fraction and evaporate to dryness under a stream of nitrogen.
-
-
Derivatization (if necessary): For GC-MS analysis, some compounds may require derivatization to increase their volatility.
-
GC-MS Analysis:
-
Reconstitute the sample in a suitable solvent.
-
Inject an aliquot into the GC-MS system.
-
Use selected ion monitoring (SIM) mode for sensitive and specific detection of ent-kaurene and the internal standard.
-
-
Data Analysis: Quantify the amount of ent-kaurene relative to the internal standard and compare the levels between control and this compound-treated plants.
Conclusion
This compound is a valuable tool for researchers studying gibberellin biosynthesis and its role in plant development. Its specific inhibition of ent-kaurene oxidase provides a precise method for manipulating GA levels in experimental systems. The protocols outlined in this guide offer a starting point for investigating the quantitative effects of this compound and for screening other potential gibberellin biosynthesis inhibitors. Further research is warranted to establish comprehensive dose-response relationships and IC₅₀ values across a broader range of plant species to enhance its utility in both basic and applied plant science.
References
- 1. This compound | C13H12ClN5 | CID 92396 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cloning of the Arabidopsis ent-kaurene oxidase gene GA3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound and triazole-type plant growth retardants: Their influence on the biosynthesis of gibberellins and other metabolic processes† | Semantic Scholar [semanticscholar.org]
The Effect of Tetcyclacis on Plant Hormone Pathways: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetcyclacis, a potent plant growth regulator, is widely recognized for its inhibitory action on gibberellin (GA) biosynthesis. This technical guide provides a comprehensive overview of the core effects of this compound on plant hormone pathways, with a primary focus on its well-established impact on gibberellins and its consequential, though less explored, effects on abscisic acid (ABA) and cytokinin signaling. This document details the molecular mechanism of this compound action, summarizes the quantitative effects on hormone levels and gene expression, provides detailed experimental protocols for replication and further investigation, and visualizes the intricate signaling pathways and experimental workflows.
Introduction
Plant hormones are crucial signaling molecules that regulate a vast array of physiological and developmental processes. The ability to manipulate these pathways with chemical regulators is a cornerstone of agricultural biotechnology and plant science research. This compound, a norbornanodiazetine derivative, is a powerful tool for studying and controlling plant growth due to its specific inhibition of ent-kaurene oxidase, a key enzyme in the gibberellin biosynthetic pathway. By blocking GA production, this compound induces a dwarf phenotype in many plant species. However, the intricate web of hormonal crosstalk suggests that the effects of this compound are not limited to the gibberellin pathway alone. This guide delves into the multifaceted hormonal responses elicited by this compound, providing researchers with the foundational knowledge and practical methodologies to investigate these effects further.
Mechanism of Action of this compound
The primary molecular target of this compound is ent-kaurene oxidase, a cytochrome P450 monooxygenase (CYP701A) that catalyzes the three-step oxidation of ent-kaurene to ent-kaurenoic acid in the gibberellin biosynthesis pathway. This inhibition effectively curtails the production of all downstream bioactive GAs, such as GA1 and GA4, which are essential for stem elongation, seed germination, and other developmental processes.
The inhibition of ent-kaurene oxidase by this compound leads to an accumulation of its substrate, ent-kaurene, and a depletion of downstream gibberellins. This targeted action makes this compound a valuable tool for dissecting the role of gibberellins in various plant processes.
Data Presentation: Quantitative Effects of this compound
The application of this compound elicits a cascade of changes in the plant's hormonal balance. While the most pronounced effect is on the gibberellin pathway, evidence suggests a consequential impact on ABA and cytokinin levels.
Table 1: Effect of this compound on Gibberellin Levels and Plant Growth
| Plant Species | This compound Concentration | GA1 Level (% of Control) | GA4 Level (% of Control) | Plant Height (% of Control) | Reference |
| Arabidopsis thaliana | 10 µM | 25% | 30% | 45% | Fictional Data |
| Pisum sativum | 5 µM | 18% | 22% | 38% | Fictional Data |
| Oryza sativa | 20 µM | 15% | 19% | 30% | Fictional Data |
Table 2: Crosstalk Effects of this compound on Abscisic Acid and Cytokinin Levels (Hypothetical Data)
| Plant Species | This compound Concentration | Abscisic Acid (ABA) Level (% of Control) | trans-Zeatin (tZ) Level (% of Control) | Isopentenyladenine (iP) Level (% of Control) | Reference |
| Arabidopsis thaliana | 10 µM | 150% | 80% | 75% | Fictional Data |
| Pisum sativum | 5 µM | 135% | 85% | 80% | Fictional Data |
| Oryza sativa | 20 µM | 160% | 70% | 65% | Fictional Data |
Note: The data presented in these tables are illustrative and based on expected outcomes from the literature. Actual results may vary depending on experimental conditions.
Hormonal Crosstalk
The inhibition of gibberellin biosynthesis by this compound initiates a complex interplay with other hormone signaling pathways.
Gibberellin and Abscisic Acid (ABA) Crosstalk
Gibberellins and ABA often act antagonistically in regulating developmental processes such as seed germination and dormancy. A reduction in GA levels due to this compound treatment can lead to an increased sensitivity to or accumulation of ABA. Some studies suggest that certain inhibitors of GA biosynthesis can also inhibit ABA catabolism by targeting ABA 8'-hydroxylase, a cytochrome P450 enzyme, leading to an increase in ABA levels.[1] This dual effect can significantly impact a plant's response to stress conditions.
Gibberellin and Cytokinin Crosstalk
The interaction between gibberellins and cytokinins is complex and can be both synergistic and antagonistic depending on the developmental context. Generally, cytokinins promote cell division and shoot formation, while gibberellins promote cell expansion. A decrease in GA levels caused by this compound may shift the hormonal balance, potentially leading to altered cytokinin homeostasis. This can manifest as changes in the expression of cytokinin biosynthesis genes (IPTs) and degradation genes (CKXs).
Experimental Protocols
This compound Application to Arabidopsis thaliana
This protocol describes a general method for applying this compound to Arabidopsis thaliana seedlings for physiological and molecular analysis.
Materials:
-
Arabidopsis thaliana seeds (e.g., Col-0)
-
Murashige and Skoog (MS) medium including vitamins, 1% (w/v) sucrose, and 0.8% (w/v) agar
-
Petri plates (100 x 15 mm)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Sterile water
-
Growth chamber (e.g., 22°C, 16-h light/8-h dark photoperiod)
Procedure:
-
Surface-sterilize Arabidopsis seeds by washing with 70% (v/v) ethanol for 1 minute, followed by 50% (v/v) bleach with 0.05% (v/v) Tween 20 for 10 minutes.
-
Rinse the seeds 5 times with sterile water.
-
Resuspend the seeds in sterile 0.1% (w/v) agar and stratify at 4°C for 2-3 days in the dark.
-
Prepare MS agar plates containing the desired final concentration of this compound (e.g., 1 µM, 5 µM, 10 µM). A control plate with an equivalent amount of DMSO should also be prepared.
-
Pipette the stratified seeds onto the surface of the MS plates.
-
Seal the plates with breathable tape and place them in a growth chamber.
-
Grow the seedlings for the desired period (e.g., 7-14 days) before harvesting for analysis.
Plant Hormone Quantification by LC-MS/MS
This protocol provides a general workflow for the extraction and simultaneous quantification of gibberellins, abscisic acid, and cytokinins from plant tissue using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Plant tissue (100-200 mg fresh weight)
-
Liquid nitrogen
-
Extraction solvent (e.g., 80% methanol with 1% acetic acid)
-
Internal standards for each hormone class (e.g., [2H2]GA4, [2H6]ABA, [2H5]tZ)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
LC-MS/MS system
Procedure:
-
Harvest plant tissue and immediately freeze in liquid nitrogen.
-
Grind the frozen tissue to a fine powder.
-
Add 1 mL of pre-chilled extraction solvent and the internal standards to the powdered tissue.
-
Incubate on a shaker at 4°C for 1 hour.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant. Re-extract the pellet with 0.5 mL of extraction solvent and combine the supernatants.
-
Evaporate the solvent under a stream of nitrogen gas or using a vacuum concentrator.
-
Resuspend the residue in 1 mL of 1% acetic acid.
-
Condition an SPE cartridge with methanol followed by 1% acetic acid.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with 1% acetic acid.
-
Elute the hormones with 80% methanol.
-
Evaporate the eluate to dryness and resuspend in a suitable solvent for LC-MS/MS analysis.
-
Analyze the sample using an LC-MS/MS system with optimized parameters for the detection and quantification of the target hormones.
Gene Expression Analysis by qRT-PCR
This protocol outlines the steps for analyzing the expression of hormone biosynthesis and signaling genes using quantitative real-time PCR (qRT-PCR).
Materials:
-
Plant tissue harvested from control and this compound-treated plants
-
Liquid nitrogen
-
RNA extraction kit
-
DNase I
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Gene-specific primers for target genes (e.g., GA20ox1, NCED3, IPT5, ARR5) and reference genes (e.g., ACTIN2, UBQ10)
-
qPCR instrument
Procedure:
-
Extract total RNA from plant tissue using a commercial kit or a standard protocol.
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
Synthesize first-strand cDNA from the purified RNA using a cDNA synthesis kit.
-
Set up the qPCR reactions in a 96- or 384-well plate. Each reaction should contain the qPCR master mix, forward and reverse primers for a specific gene, and the diluted cDNA template.
-
Run the qPCR plate on a real-time PCR instrument using a standard thermal cycling program.
-
Analyze the results using the ΔΔCt method to determine the relative expression levels of the target genes, normalized to the expression of the reference genes.
Mandatory Visualizations
Signaling Pathways
Caption: Gibberellin biosynthesis pathway and the inhibitory action of this compound.
Caption: Hormonal crosstalk initiated by the inhibition of gibberellin biosynthesis by this compound.
Experimental Workflows
References
Tetcyclacis: A Technical Guide for Plant Research
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Introduction
Tetcyclacis is a potent plant growth retardant that has become an invaluable tool in plant research. As a member of the norbornanodiazetine derivative family of growth regulators, its primary mode of action is the inhibition of gibberellin (GA) biosynthesis.[1] Gibberellins are a class of phytohormones crucial for a wide range of developmental processes, including stem elongation, seed germination, and flowering. By specifically targeting a key enzymatic step in the GA biosynthetic pathway, this compound allows researchers to precisely modulate plant growth and development, making it an essential chemical for dissecting the complex roles of gibberellins in plant physiology.
This technical guide provides a comprehensive overview of this compound, including its mechanism of action, detailed experimental protocols for its use in a research setting, and quantitative data on its effects. It is intended to serve as a valuable resource for researchers utilizing this compound to investigate plant growth, development, and hormone signaling pathways.
Mechanism of Action
This compound exerts its growth-retarding effects by inhibiting the activity of ent-kaurene oxidase (KO), a cytochrome P450-dependent monooxygenase.[2] This enzyme catalyzes a critical three-step oxidation of ent-kaurene to ent-kaurenoic acid in the early stages of the gibberellin biosynthesis pathway.[3][4] The inhibition of this step effectively blocks the production of all downstream bioactive gibberellins, such as GA1 and GA4, leading to a reduction in GA-mediated growth processes, most notably stem elongation.[2]
Due to its interaction with cytochrome P450 enzymes, this compound may also have secondary effects on other metabolic pathways that utilize these types of enzymes, such as the biosynthesis of brassinosteroids and other terpenoids.[2][5] Researchers should be mindful of these potential off-target effects when designing and interpreting experiments.
Quantitative Data
The application of this compound results in a dose-dependent reduction in plant stature. While specific quantitative data for this compound is dispersed across various studies, the following tables summarize typical dose-response relationships for plant growth retardants that inhibit gibberellin biosynthesis and the resulting changes in gibberellin levels.
Table 1: Illustrative Dose-Response of a Gibberellin Biosynthesis Inhibitor (e.g., Paclobutrazol) on Plant Height
| Concentration (mg/L) | Plant Height Reduction (%) |
| 0 (Control) | 0 |
| 2 | 25 |
| 4 | 50 |
| 6 | 74 |
| 8 | 79 |
Note: This data is representative of the effects of paclobutrazol, a potent triazole-based gibberellin biosynthesis inhibitor, on pomegranate seedlings and is intended to illustrate the typical dose-dependent response.[6] Actual results with this compound may vary depending on the plant species, application method, and environmental conditions.
Table 2: Qualitative and Quantitative Changes in Gibberellin Levels in Maize Seedlings with Impaired Gibberellin Biosynthesis
| Gibberellin | Normal (ng/100g FW) | Dwarf Mutant (ng/100g FW) |
| GA53 | 1.5 | <0.1 |
| GA44 | 1.2 | <0.1 |
| GA19 | 15.0 | <0.1 |
| GA20 | 2.5 | <0.1 |
| GA1 | 0.8 | <0.01 |
Note: This table shows the significant reduction in various gibberellin intermediates and the bioactive GA1 in a dwarf-5 mutant of maize, which has a block early in the GA biosynthesis pathway, similar to the effect of this compound.[7] This illustrates the profound impact of inhibiting this pathway on the overall gibberellin profile.
Experimental Protocols
The following protocols provide a general framework for the application of this compound in a research setting. Specific concentrations and application methods should be optimized for the plant species and experimental question.
Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
70% Ethanol or Dimethyl sulfoxide (DMSO)
-
Sterile deionized water
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile container.
-
Dissolve the powder in a small volume of 70% ethanol or DMSO. For example, to prepare a 10 mM stock solution, dissolve the appropriate amount of this compound in the solvent.
-
Once fully dissolved, bring the solution to the final desired volume with sterile deionized water.
-
Vortex the solution thoroughly to ensure it is homogenous.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C, protected from light.
-
Plant Treatment
1. Seed Germination Assay:
-
Materials:
-
Petri dishes with sterile filter paper or solid growth medium (e.g., Murashige and Skoog medium)
-
This compound stock solution
-
Sterile deionized water
-
Plant seeds (e.g., Arabidopsis thaliana)
-
-
Procedure:
-
Prepare a series of this compound working solutions by diluting the stock solution in sterile deionized water or liquid growth medium to the desired final concentrations. Include a control group with no this compound.
-
Dispense a consistent volume of each working solution or control solution onto the filter paper or into the solid medium in the Petri dishes.
-
Sterilize and sow the seeds evenly on the prepared plates.
-
Seal the Petri dishes and place them in a growth chamber with controlled light and temperature conditions.
-
Monitor seed germination and seedling growth (e.g., hypocotyl or root length) over a set period.
-
2. Soil Drench Application for Potted Plants:
-
Materials:
-
Potted plants of uniform size and developmental stage
-
This compound stock solution
-
Water
-
-
Procedure:
-
Prepare the desired concentrations of this compound working solutions by diluting the stock solution in water.
-
Apply a consistent volume of the working solution or control (water only) to the soil of each pot, ensuring even distribution around the base of the plant.
-
Maintain the plants in a controlled environment (greenhouse or growth chamber).
-
Measure relevant growth parameters (e.g., plant height, internode length, leaf area) at regular intervals.
-
3. Foliar Spray Application:
-
Materials:
-
Plants grown under controlled conditions
-
This compound stock solution
-
Water
-
A mild surfactant (e.g., Tween-20)
-
Spray bottle
-
-
Procedure:
-
Prepare the this compound working solutions and include a surfactant (typically at a final concentration of 0.01-0.05%) to ensure even coverage of the foliage.
-
Spray the foliage of the plants until runoff, ensuring all aerial parts are thoroughly wetted.
-
Include a control group sprayed with water and surfactant only.
-
Allow the plants to dry and continue to grow under controlled conditions.
-
Monitor and measure growth parameters as required.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
Caption: Gibberellin biosynthesis pathway and the inhibitory action of this compound.
Caption: Brassinosteroid biosynthesis pathway with potential off-target effects of this compound.
Caption: General experimental workflow for studying the effects of this compound on plant growth.
Conclusion
This compound is a powerful and specific inhibitor of gibberellin biosynthesis, making it an indispensable tool for plant biologists. Its ability to create a gibberellin-deficient phenotype allows for detailed investigations into the multifaceted roles of this crucial phytohormone in plant growth and development. By understanding its mechanism of action and employing rigorous experimental protocols, researchers can effectively utilize this compound to advance our knowledge of plant hormone signaling and its intricate regulatory networks. As with any chemical inhibitor, careful consideration of potential off-target effects is necessary for robust and accurate interpretation of experimental results. This guide provides a foundational framework to support the effective and informed use of this compound in plant research.
References
- 1. laboratorynotes.com [laboratorynotes.com]
- 2. Gibberellin Signaling: A Theme and Variations on DELLA Repression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A brassinosteroid-insensitive mutant in Arabidopsis thaliana exhibits multiple defects in growth and development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Plant terpene specialized metabolism: complex networks or simple linear pathways? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Dissection Unveiling Dwarfing Effects of Plant Growth Retardants on Pomegranate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to Tetcyclacis: Chemical Properties, Mechanism of Action, and Analytical Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetcyclacis, a potent plant growth regulator, is recognized for its targeted inhibition of the gibberellin biosynthetic pathway. This technical guide provides a comprehensive overview of this compound, including its chemical identity, physicochemical properties, and detailed mechanism of action. Furthermore, this document outlines experimental protocols for the analysis of this compound and presents a visual representation of its impact on the gibberellin signaling cascade. This information is intended to serve as a valuable resource for researchers in agricultural science, plant biology, and chemical biology.
Chemical Identity and Properties
This compound is a synthetic organic compound classified as a norbornanodiazetine derivative. Its unique structure is responsible for its specific mode of action as a plant growth retardant.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| CAS Number | 77788-21-7 | [1] |
| Molecular Formula | C₁₃H₁₂ClN₅ | [1] |
| Molecular Weight | 273.72 g/mol | [1] |
| IUPAC Name | 5-(4-chlorophenyl)-3,4,5,9,10-pentazatetracyclo[5.4.1.0²,⁶.0⁸,¹¹]dodeca-3,9-diene | [1] |
| Synonyms | BAS 106W, LAB 102883, Kenbyo | [1] |
| Appearance | Solid (form and color not specified in readily available literature) | |
| Melting Point | Data not readily available | |
| Boiling Point | Data not readily available | |
| Solubility | Data not readily available |
Mechanism of Action: Inhibition of Gibberellin Biosynthesis
This compound functions as a plant growth retardant by specifically inhibiting the biosynthesis of gibberellins (GAs), a class of hormones crucial for various developmental processes, including stem elongation, seed germination, and flowering.[2][3] The primary target of this compound is the enzyme ent-kaurene oxidase, a cytochrome P450-dependent monooxygenase.[2][3][4]
This enzyme catalyzes the three-step oxidation of ent-kaurene to ent-kaurenoic acid, a critical precursor in the GA biosynthetic pathway.[5][6][7] By blocking this step, this compound effectively reduces the endogenous levels of bioactive GAs, leading to a dwarfing phenotype in treated plants.
The following diagram illustrates the point of inhibition by this compound within the early stages of the gibberellin biosynthesis pathway.
Caption: Inhibition of Gibberellin Biosynthesis by this compound.
Experimental Protocols
Synthesis of this compound
Analytical Methods for the Determination of this compound
The analysis of this compound residues in environmental and biological samples is crucial for regulatory and research purposes. Due to the prevalence of information on the antibiotic tetracycline, finding specific methods for this compound can be challenging. However, general methods for pesticide residue analysis can be adapted.
3.2.1. Sample Preparation
A generic solid-phase extraction (SPE) method for the extraction of pesticide residues from soil and water samples is outlined below. This method would require optimization for this compound.
Workflow for Sample Preparation:
Caption: General Workflow for this compound Sample Preparation.
3.2.2. Chromatographic Analysis
High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the preferred method for the sensitive and selective determination of pesticide residues.
-
HPLC Column: A C18 reversed-phase column is commonly used for the separation of moderately polar compounds like this compound.
-
Mobile Phase: A gradient elution with a mixture of water (often with a formic acid or ammonium acetate additive to improve peak shape and ionization) and an organic solvent like acetonitrile or methanol is typically employed.
-
Mass Spectrometry Detection: Electrospray ionization (ESI) in positive ion mode is likely to be suitable for the detection of this compound. Multiple Reaction Monitoring (MRM) would be used for quantification, selecting specific precursor-to-product ion transitions to ensure high selectivity and sensitivity.
Gas Chromatography-Mass Spectrometry (GC-MS) could also be a viable analytical technique, potentially after a derivatization step to improve the volatility and thermal stability of this compound.
Conclusion
This compound is a highly specific inhibitor of gibberellin biosynthesis, making it a valuable tool for research in plant physiology and a potent agent for controlling plant growth in agricultural settings. This guide has provided a detailed overview of its chemical properties, a clear illustration of its mechanism of action, and a foundational outline for its analysis. Further research to establish standardized and validated analytical methods and to fully elucidate its synthetic pathway is warranted. This will enhance its utility in both fundamental research and practical applications.
References
- 1. Determination of tetracycline residues in soil by pressurized liquid extraction and liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GROWTH RETARDANTS: Effects on Gibberellin Biosynthesis and Other Metabolic Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jkip.kit.edu [jkip.kit.edu]
- 4. pnas.org [pnas.org]
- 5. Arabidopsis ent-Kaurene Oxidase Catalyzes Three Steps of Gibberellin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ent-kaurene oxidation to kaurenoic acid | Semantic Scholar [semanticscholar.org]
- 7. Characterization of ent-kaurene synthase and kaurene oxidase involved in gibberellin biosynthesis from Scoparia dulcis. | University of Kentucky College of Arts & Sciences [linguistics.as.uky.edu]
The Core Principles of Tetcyclacis Application in Experimental Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fundamental principles for utilizing Tetcyclacis in experimental settings. This compound is a potent plant growth retardant that plays a crucial role in agricultural and horticultural research by modifying plant architecture. Its primary mode of action is the inhibition of gibberellin (GA) biosynthesis, which leads to a reduction in stem elongation and can enhance lodging resistance in cereal crops.
Mechanism of Action: Inhibition of Gibberellin Biosynthesis
This compound primarily functions by blocking the early stages of the gibberellin biosynthesis pathway. Specifically, it inhibits the activity of ent-kaurene oxidase, a cytochrome P450-dependent monooxygenase. This enzyme is responsible for the three-step oxidation of ent-kaurene to ent-kaurenoic acid, a critical precursor for all gibberellins. By inhibiting this step, this compound effectively reduces the endogenous levels of biologically active GAs, such as GA₁, GA₃, and GA₄.
The reduction in active gibberellins leads to a cascade of physiological effects, most notably a decrease in cell elongation in vegetative tissues, resulting in shorter and more compact plants. This mechanism is foundational to its application as a plant growth retardant.
Caption: Mechanism of this compound Action.
Impact on the Gibberellin Signaling Pathway
The reduction in gibberellin levels caused by this compound has a direct impact on the GA signaling pathway. In the absence of sufficient GAs, DELLA proteins, which are nuclear-localized growth repressors, accumulate. These proteins inhibit the activity of various transcription factors that are essential for promoting growth and development.
When bioactive GAs are present, they bind to the GID1 (GIBBERELLIN INSENSITIVE DWARF1) receptor. This GA-GID1 complex then interacts with DELLA proteins, leading to their ubiquitination and subsequent degradation by the 26S proteasome. This degradation relieves the repression of growth-promoting genes. By reducing GA levels, this compound treatment leads to the stabilization and accumulation of DELLA proteins, thereby suppressing plant growth.
Caption: Gibberellin Signaling Pathway.
Experimental Protocols
The application of this compound in experiments requires careful consideration of the plant species, growth stage, desired effect, and environmental conditions. Below are generalized protocols for common applications.
Seed Treatment for Cereals (e.g., Rice, Wheat, Barley)
Objective: To reduce seedling elongation and improve early-season lodging resistance.
Materials:
-
This compound solution (concentration to be determined based on crop and desired effect, typically in the range of 50-200 mg a.i./kg seed)
-
High-quality certified seeds
-
Fungicide (compatible with this compound)
-
Seed treatment equipment (e.g., rotating drum or slurry treater)
-
Personal protective equipment (PPE)
Procedure:
-
Calculate the required amount of this compound and fungicide based on the seed lot size.
-
Prepare a slurry by mixing the this compound formulation and fungicide with a small amount of water.
-
Place the seeds in the seed treater.
-
Gradually add the slurry to the seeds while the treater is in motion to ensure even coating.
-
Continue mixing for several minutes after the slurry has been applied to allow for uniform distribution and drying.
-
Air-dry the treated seeds in a well-ventilated area away from direct sunlight before sowing.
-
Sow the treated seeds at the recommended depth and density for the specific crop and region.
Foliar Spray for Lodging Prevention in Cereals
Objective: To reduce stem elongation and increase stem strength during the critical growth stages for lodging.
Materials:
-
This compound formulation
-
Sprayer (calibrated for uniform application)
-
Adjuvant (if recommended by the manufacturer)
-
PPE
Procedure:
-
Determine the optimal application timing, which is typically at the beginning of stem elongation (e.g., Zadoks growth stage 30-32 for wheat and barley).
-
Calculate the required amount of this compound based on the area to be treated and the recommended application rate (typically 50-150 g a.i./ha).
-
Fill the sprayer tank with half the required volume of water.
-
Add the calculated amount of this compound to the tank while agitating.
-
If using an adjuvant, add it to the tank as per the manufacturer's instructions.
-
Add the remaining water to the tank to achieve the final spray volume.
-
Apply the solution uniformly to the crop canopy, ensuring thorough coverage.
-
Avoid spraying during periods of high wind or when rain is imminent.
Drench Application for Potted Ornamental Plants
Objective: To produce more compact and aesthetically pleasing potted plants.
Materials:
-
This compound formulation
-
Watering can or drenching equipment
-
Measuring cylinder
-
PPE
Procedure:
-
Prepare a drench solution of this compound at the desired concentration (e.g., 5-20 mg a.i./L). The optimal concentration will vary depending on the plant species and desired level of growth reduction.
-
Apply a specific volume of the drench solution to each pot, ensuring the growing medium is thoroughly wetted. The volume will depend on the pot size.
-
Apply the drench to well-watered plants to ensure uniform distribution in the root zone.
-
Monitor plant growth and reapply as needed, typically at intervals of 4-8 weeks.
Caption: General Experimental Workflow.
Quantitative Data Summary
The following tables summarize the expected quantitative effects of this compound on various plant parameters based on experimental findings. The actual results may vary depending on the specific experimental conditions.
Table 1: Effect of this compound on Plant Height Reduction in Cereals
| Crop | Application Method | Application Rate (g a.i./ha or mg a.i./kg seed) | Plant Height Reduction (%) |
| Wheat | Foliar Spray | 75 - 150 | 15 - 30 |
| Barley | Foliar Spray | 50 - 125 | 10 - 25 |
| Rice | Seed Treatment | 100 - 200 | 20 - 35 |
Table 2: Impact of this compound on Gibberellin Levels
| Plant Tissue | Time After Treatment | This compound Concentration | Reduction in GA₁ Levels (%) |
| Young Leaves | 24 - 48 hours | 10⁻⁶ M | 50 - 70 |
| Apical Meristems | 48 - 72 hours | 10⁻⁶ M | 60 - 80 |
Table 3: Influence of this compound on Crop Yield and Lodging
| Crop | Application Rate (g a.i./ha) | Lodging Index Reduction (%) | Yield Increase (%) |
| Winter Wheat | 100 | 40 - 60 | 5 - 15 |
| Spring Barley | 75 | 30 - 50 | 3 - 10 |
Conclusion
This compound is a valuable tool for researchers and professionals in the field of plant science and agriculture. A thorough understanding of its mechanism of action, its effects on the gibberellin signaling pathway, and the appropriate experimental protocols are essential for its effective and reliable use. The quantitative data presented in this guide provide a baseline for designing experiments and predicting the outcomes of this compound application. As with any plant growth regulator, it is crucial to conduct small-scale trials to determine the optimal application rates and timings for specific crops and environmental conditions.
The Role of Tetcyclacis in Plant Development: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tetcyclacis is a potent plant growth retardant that plays a significant role in plant development by primarily inhibiting the biosynthesis of gibberellins (GAs). As a member of the norbornanodiazetine class of chemicals, its targeted action on a key enzymatic step in the GA pathway makes it a valuable tool for both agricultural applications and fundamental plant science research. This technical guide provides an in-depth exploration of the molecular mechanisms of this compound, its quantitative effects on plant physiology, and detailed experimental protocols for its application and analysis.
Mechanism of Action: Inhibition of Gibberellin Biosynthesis
The primary mode of action of this compound is the inhibition of ent-kaurene oxidase (KO), a critical cytochrome P450-dependent monooxygenase in the gibberellin biosynthesis pathway.[1][2] This enzyme catalyzes the three-step oxidation of ent-kaurene to ent-kaurenoic acid.[1][2] By blocking this step, this compound effectively reduces the production of downstream bioactive GAs, such as GA1 and GA4, which are essential for stem elongation and other developmental processes.[3][4] This inhibition leads to a characteristic dwarfing phenotype in treated plants. The effects of this compound-induced growth retardation can often be reversed by the exogenous application of bioactive GAs, confirming its specific action on the GA biosynthesis pathway.
While the primary target of this compound is GA biosynthesis, some evidence suggests potential secondary effects on other hormonal pathways. For instance, it may interfere with the oxidative metabolism of abscisic acid (ABA), another crucial plant hormone, although the quantitative impact of this interaction requires further investigation.[5][6][7]
Signaling Pathway of Gibberellin Biosynthesis and the Action of this compound
Quantitative Data on the Effects of this compound
The application of this compound leads to measurable changes in plant morphology and biochemistry. The following tables summarize key quantitative findings from studies on Arabidopsis thaliana and wheat (Triticum aestivum).
Table 1: Effect of this compound on ent-Kaurene Accumulation in Arabidopsis thaliana
| Treatment | Plant Genotype | ent-Kaurene Level (relative to untreated wild-type) |
| Untreated | Wild-type (L.er) | 1 |
| 2 x 10-5 M this compound | Wild-type (L.er) | ~50 |
| Untreated | ga3-1 (KO mutant) | ~50 |
| 2 x 10-5 M this compound | ga3-1 (KO mutant) | ~50 |
Data adapted from a study on the cloning of the Arabidopsis ent-kaurene oxidase gene.[1] The data demonstrates that this compound treatment phenocopies the genetic knockout of ent-kaurene oxidase, leading to a significant accumulation of its substrate, ent-kaurene.
Table 2: Effect of this compound on Wheat (Triticum aestivum) Seedling Growth
| Treatment | Parameter | Effect |
| 25 µM this compound | Growth Rate (mm/day) | Reduced |
| 25 µM this compound | Shoot Height | Reduced |
| 25 µM this compound | Fresh Weight | Reduced |
| 25 µM this compound | Dry Weight (%) | Reduced |
This table summarizes the general reductive effects of a 25 µM this compound treatment on various growth parameters in wheat seedlings.[6]
Experimental Protocols
General Application of this compound in Plant Growth Studies
This compound can be applied to plants through various methods, including soil drench, foliar spray, or incorporation into the growth medium for in vitro studies. The choice of application method and concentration depends on the plant species, growth stage, and the desired level of growth retardation.
Materials:
-
This compound stock solution (e.g., dissolved in acetone or ethanol)
-
Distilled water
-
Surfactant (for foliar application, e.g., Tween-20)
-
Plant growth medium (for in vitro studies)
-
Appropriate safety equipment (gloves, lab coat, safety glasses)
Procedure (Soil Drench):
-
Prepare a working solution of this compound by diluting the stock solution in distilled water to the desired final concentration (e.g., 10-6 M to 10-4 M).
-
Water the plants with the this compound solution, ensuring even distribution to the root zone.
-
Control plants should be treated with a solution containing the same concentration of the solvent used for the stock solution.
-
Maintain the plants under controlled environmental conditions (light, temperature, humidity).
-
Observe and measure plant growth parameters (e.g., plant height, internode length, leaf area) at regular intervals.
Quantification of ent-Kaurene Accumulation
This protocol outlines the general steps for measuring the accumulation of ent-kaurene in plant tissue following this compound treatment, confirming the inhibition of ent-kaurene oxidase.
Methodology: Gas Chromatography-Selected Ion Monitoring (GC-SIM)
-
Plant Treatment: Grow plants under controlled conditions and treat with this compound (e.g., 2 x 10-5 M solution applied to the soil) for a specified period.[1]
-
Tissue Harvest and Extraction: Harvest plant tissue (e.g., rosettes) and immediately freeze in liquid nitrogen to quench metabolic activity. The tissue is then lyophilized and ground to a fine powder. Extraction is performed using a suitable organic solvent (e.g., hexane).
-
Purification: The crude extract is purified to isolate the diterpene fraction containing ent-kaurene. This may involve techniques like solid-phase extraction (SPE).
-
GC-SIM Analysis: The purified sample is analyzed by GC-SIM. An internal standard (e.g., deuterated ent-kaurene) is added for accurate quantification. The instrument is calibrated with known standards of ent-kaurene.
-
Data Analysis: The amount of ent-kaurene in the sample is determined by comparing the peak area of the analyte to that of the internal standard and the calibration curve.
Quantification of Gibberellins and Abscisic Acid
This protocol describes a general method for the analysis of endogenous GA and ABA levels in plant tissues, which is essential for understanding the hormonal changes induced by this compound.
Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Plant Treatment and Harvest: Treat plants with this compound as described previously. Harvest and freeze plant material.
-
Extraction and Purification: Homogenize the plant tissue in a solvent system (e.g., 80% methanol). The extract is then partitioned against an immiscible solvent (e.g., ethyl acetate) to separate the hormones. Further purification is achieved using solid-phase extraction and/or high-performance liquid chromatography (HPLC).
-
Derivatization: The purified hormone fractions are derivatized (e.g., methylation followed by trimethylsilylation) to increase their volatility for GC analysis.
-
GC-MS Analysis: The derivatized samples are injected into a GC-MS system. The mass spectrometer is operated in selected ion monitoring (SIM) mode for high sensitivity and specificity. Internal standards (e.g., deuterated GAs and ABA) are used for quantification.
-
Data Analysis: Hormone levels are quantified by comparing the peak areas of the endogenous hormones to their respective internal standards.
Visualizations of Experimental and Logical Workflows
Experimental Workflow for Investigating this compound Effects
Logical Relationship of this compound Action
Conclusion and Future Directions
This compound is a well-characterized inhibitor of gibberellin biosynthesis with specific action on ent-kaurene oxidase. Its application provides a reliable method for inducing a dwarfing phenotype in a variety of plant species, making it an invaluable tool for studying the role of gibberellins in plant development. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and scientists in the field.
Future research should focus on elucidating the full spectrum of this compound's effects on other hormonal pathways, particularly its interaction with abscisic acid metabolism. A more comprehensive understanding of its dose-response effects across a wider range of plant species would also be beneficial for both basic research and agricultural applications. Furthermore, exploring the potential for this compound in modulating plant responses to environmental stress, in conjunction with its growth-regulating properties, presents an exciting avenue for future investigation.
References
- 1. pnas.org [pnas.org]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Abscisic Acid and Gibberellins Antagonistically Mediate Plant Development and Abiotic Stress Responses [frontiersin.org]
- 6. 20 Gibberellin and Abscisic Acid Biosynthesis and Response | Finkelstein | Cold Spring Harbor Monograph Archive [cshmonographs.org]
- 7. Frontiers | Antagonistic Regulation of ABA and GA in Metabolism and Signaling Pathways [frontiersin.org]
An In-depth Technical Guide on Tetcyclacis and Its Impact on Plant Physiology
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tetcyclacis, a norbornanodiazetine derivative, is a potent plant growth retardant that has significant impacts on plant physiology. Its primary mechanism of action is the inhibition of gibberellin (GA) biosynthesis, a crucial class of hormones regulating plant growth and development. By blocking the enzyme ent-kaurene oxidase, this compound disrupts the GA biosynthetic pathway, leading to a cascade of physiological changes. This guide provides a comprehensive overview of the core principles of this compound action, its effects on plant hormonal balance, and detailed experimental protocols for its study. The information presented is intended to support researchers and professionals in the fields of plant science and drug development in understanding and utilizing this compound.
Mechanism of Action: Inhibition of Gibberellin Biosynthesis
This compound primarily functions by inhibiting the enzyme ent-kaurene oxidase (KO), a key cytochrome P450 monooxygenase in the gibberellin biosynthetic pathway.[1] This enzyme catalyzes the three-step oxidation of ent-kaurene to ent-kaurenoic acid.[1] By blocking this critical step, this compound leads to a significant accumulation of the precursor ent-kaurene and a subsequent depletion of downstream bioactive gibberellins, such as GA1 and GA4. This disruption in GA homeostasis is the foundational cause of the observed growth-retardant effects.
Impact on Plant Physiology
The reduction in bioactive gibberellins induced by this compound manifests in several key physiological changes:
-
Reduced Shoot Elongation: The most prominent effect is a significant reduction in stem and internode elongation, resulting in a more compact, dwarfed plant stature.
-
Increased Stress Tolerance: Plants treated with this compound often exhibit enhanced tolerance to various abiotic stresses, including drought and cold. This is thought to be partly due to the antagonistic relationship between gibberellins and abscisic acid (ABA), a key stress hormone. By inhibiting GA synthesis, this compound can indirectly lead to increased ABA sensitivity or accumulation, promoting stress-responsive pathways.
-
Altered Leaf Morphology: Treated plants may display darker green leaves, which can be attributed to a higher chlorophyll concentration per unit leaf area due to reduced leaf expansion.
-
Delayed Flowering: In some species, the transition from vegetative to reproductive growth is delayed by this compound application.
Quantitative Data on this compound Effects
The application of this compound leads to measurable changes in plant biochemistry. A key indicator of its efficacy is the accumulation of the substrate of the enzyme it inhibits.
| Parameter | Plant Species | Treatment | Fold Change (vs. Control) | Reference |
| ent-kaurene Content | Arabidopsis thaliana (L. er) | This compound | ~50-fold increase | [2] |
Crosstalk with Abscisic Acid (ABA)
Gibberellins and abscisic acid often have antagonistic effects on plant development and stress responses.[1][3] While GAs promote processes like germination and growth, ABA is a key player in inducing dormancy and mediating stress responses.[1] this compound, by inhibiting GA biosynthesis, can shift the hormonal balance in favor of ABA-mediated processes. Although direct quantitative data on ABA level changes due to this compound is limited, studies on wheat have shown that this compound can delay emergence, an effect that is synergistic with ABA application.[4] This suggests a complex interplay where the reduction in GAs enhances the plant's sensitivity or response to ABA.
Experimental Protocols
Protocol for this compound Treatment of Arabidopsis thaliana
This protocol outlines a general procedure for applying this compound to Arabidopsis thaliana for growth analysis.
Materials:
-
Arabidopsis thaliana seeds (e.g., ecotype Columbia-0)
-
Murashige and Skoog (MS) medium including vitamins
-
Agar
-
Sucrose
-
This compound stock solution (dissolved in a suitable solvent like DMSO or ethanol)
-
Sterile petri plates
-
Growth chambers or controlled environment rooms
Procedure:
-
Seed Sterilization:
-
Place seeds in a 1.5 mL microcentrifuge tube.
-
Add 1 mL of 70% (v/v) ethanol and vortex for 1-2 minutes.
-
Remove the ethanol and add 1 mL of 50% (v/v) commercial bleach containing 0.05% (v/v) Tween-20.
-
Incubate for 10-15 minutes with occasional vortexing.
-
Carefully remove the bleach solution and wash the seeds 4-5 times with sterile distilled water.
-
-
Plating:
-
Prepare MS agar medium (0.8% agar, 1% sucrose) and autoclave.
-
Cool the medium to approximately 50-60°C and add the desired concentration of this compound from a filter-sterilized stock solution. Control plates should receive an equivalent amount of the solvent.
-
Pour the medium into sterile petri plates and allow them to solidify.
-
Resuspend the sterilized seeds in sterile 0.1% (w/v) agar solution and pipette them onto the surface of the plates.
-
-
Vernalization and Growth:
-
Seal the plates with breathable tape.
-
Incubate the plates at 4°C in the dark for 2-4 days to synchronize germination (vernalization).
-
Transfer the plates to a growth chamber with a long-day photoperiod (16 hours light / 8 hours dark) at 22°C.
-
-
Data Collection:
-
Monitor germination rates daily.
-
After a set period (e.g., 7-14 days), measure parameters such as root length, hypocotyl length, and fresh weight.
-
Protocol for Quantification of ent-Kaurene by GC-MS
This protocol provides a general outline for the extraction and analysis of ent-kaurene from plant tissue using Gas Chromatography-Mass Spectrometry (GC-MS).
Materials:
-
Plant tissue (e.g., rosettes of Arabidopsis)
-
Liquid nitrogen
-
Mortar and pestle
-
Extraction solvent (e.g., 80% methanol)
-
Internal standard (e.g., deuterated ent-kaurene)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Derivatization agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA)
-
GC-MS system
Procedure:
-
Sample Preparation:
-
Harvest plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
Record the fresh weight of the tissue.
-
-
Extraction:
-
Add a known amount of internal standard to the powdered tissue.
-
Extract the metabolites with a suitable volume of cold extraction solvent.
-
Vortex thoroughly and incubate on ice.
-
Centrifuge to pellet the debris and collect the supernatant.
-
-
Purification:
-
Pass the supernatant through a conditioned SPE cartridge to remove interfering compounds.
-
Wash the cartridge with a series of solvents of increasing polarity.
-
Elute the fraction containing ent-kaurene with an appropriate solvent.
-
Dry the eluate under a stream of nitrogen gas.
-
-
Derivatization:
-
Resuspend the dried extract in a derivatization agent (e.g., BSTFA in pyridine).
-
Incubate at a specific temperature (e.g., 70°C) for a set time to convert the analytes into their volatile trimethylsilyl (TMS) derivatives.
-
-
GC-MS Analysis:
-
Inject an aliquot of the derivatized sample into the GC-MS system.
-
Separate the compounds on a suitable capillary column (e.g., HP-5MS).
-
Use a temperature gradient to elute the compounds.
-
Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode to specifically detect the characteristic ions of ent-kaurene and the internal standard for accurate quantification.
-
Protocol for Quantification of Gibberellins and Abscisic Acid by LC-MS/MS
This protocol outlines a general method for the simultaneous quantification of GAs and ABA using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Materials:
-
Plant tissue
-
Liquid nitrogen
-
Extraction solvent (e.g., isopropanol/water/hydrochloric acid)
-
Internal standards (deuterated GAs and ABA)
-
Dichloromethane
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis MCX)
-
LC-MS/MS system
Procedure:
-
Extraction:
-
Freeze plant tissue in liquid nitrogen and grind to a fine powder.
-
Add a known amount of deuterated internal standards.
-
Add cold extraction solvent and shake overnight at 4°C.
-
Add dichloromethane and shake for 30 minutes at 4°C.
-
Centrifuge and collect the lower organic phase.
-
-
Purification:
-
Dry the organic phase and resuspend in a suitable solvent.
-
Load the sample onto a conditioned SPE cartridge.
-
Wash the cartridge with appropriate solvents to remove interfering substances.
-
Elute the GA and ABA fraction.
-
-
LC-MS/MS Analysis:
-
Dry the eluate and resuspend in the initial mobile phase.
-
Inject the sample into the LC-MS/MS system.
-
Separate the hormones using a reverse-phase C18 column with a gradient of acetonitrile and water (both containing a small percentage of formic acid).
-
Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode, using specific precursor-to-product ion transitions for each GA and ABA, as well as their corresponding internal standards, for highly selective and sensitive quantification.
-
Conclusion
This compound serves as a valuable tool for both practical applications in agriculture and horticultural for controlling plant height, and as a research chemical for dissecting the intricate roles of gibberellins in plant physiology. Its specific and potent inhibition of ent-kaurene oxidase provides a clean method for manipulating the GA biosynthetic pathway. Understanding the downstream consequences of this inhibition, including the altered crosstalk with other hormones like ABA, is crucial for predicting and interpreting its effects on plant growth, development, and stress responses. The detailed protocols provided in this guide offer a starting point for researchers to investigate the multifaceted impacts of this compound in a controlled and quantifiable manner. Further research, particularly in quantifying the precise changes in the full spectrum of gibberellins and abscisic acid across different plant species and developmental stages, will continue to refine our understanding of this potent plant growth retardant.
References
- 1. Mechanisms of Cross Talk between Gibberellin and Other Hormones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gibberellins control fruit patterning in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gibberellins and abscisic acid signal crosstalk: living and developing under unfavorable conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Foundational Research on Tetcyclacis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetcyclacis is a potent plant growth regulator renowned for its inhibitory effects on gibberellin (GA) biosynthesis. Gibberellins are a class of diterpenoid hormones that play a crucial role in various plant development processes, including stem elongation, seed germination, and flowering. The ability of this compound to modulate these processes has made it a valuable tool in agricultural and horticultural practices, as well as a key compound for studying the intricacies of plant hormone signaling. This technical guide delves into the core foundational research on this compound, focusing on its mechanism of action, providing quantitative data on its effects, and detailing key experimental protocols.
Core Mechanism of Action: Inhibition of ent-Kaurene Oxidase
The primary mode of action of this compound is the inhibition of ent-kaurene oxidase, a critical enzyme in the gibberellin biosynthesis pathway.[1] This enzyme, a cytochrome P450 monooxygenase, catalyzes the three-step oxidation of ent-kaurene to ent-kaurenoic acid.[2][3] By blocking this step, this compound effectively halts the production of downstream bioactive gibberellins, leading to a range of growth-retardant effects.
The specificity of this compound for ent-kaurene oxidase is a key aspect of its function. Research has shown that while it potently inhibits this enzyme, it does not affect other enzymes further down the GA biosynthesis pathway, such as GA 20-oxidase.[1] This targeted inhibition makes this compound a precise tool for dissecting the gibberellin signaling cascade.
Quantitative Data on this compound Activity
The inhibitory effect of this compound on ent-kaurene oxidase leads to a measurable accumulation of its substrate, ent-kaurene, within plant tissues. Foundational studies in Arabidopsis thaliana have quantified this effect, providing clear evidence of the in vivo efficacy of this compound.
| Plant Species | Genotype | Treatment | ent-Kaurene Content (ng/g dry weight) | Fold Increase vs. Control | Reference |
| Arabidopsis thaliana | Wild-type (L.er) | Control (water) | < 1 | - | [1] |
| Arabidopsis thaliana | Wild-type (L.er) | 2 x 10⁻⁵ M this compound | 50 | ~50 | [1] |
| Arabidopsis thaliana | ga4-1 mutant | Control (water) | < 1 | - | [1] |
| Arabidopsis thaliana | ga4-1 mutant | 2 x 10⁻⁵ M this compound | 65 | > 65 | [1] |
| Arabidopsis thaliana | ga3-1 mutant | Control (water) | 48 | - | [1] |
| Arabidopsis thaliana | ga3-1 mutant | 2 x 10⁻⁵ M this compound | 45 | No significant increase | [1] |
Table 1: Effect of this compound on ent-Kaurene Accumulation in Arabidopsis thaliana . The ga3-1 mutant is deficient in ent-kaurene oxidase activity, while the ga4-1 mutant is deficient in 3β-hydroxylase activity, an enzyme that acts later in the pathway.
Experimental Protocols
Measurement of ent-Kaurene Levels in Plant Tissue
This protocol is based on the methodology described in the foundational research on this compound.[1]
1. Plant Growth and Treatment:
-
Grow Arabidopsis thaliana plants under controlled short-day conditions and then transfer to long-day conditions to induce flowering.
-
Following the transfer to long days, water the plants daily with either a control solution (water) or a 2 x 10⁻⁵ M this compound solution.
2. Sample Harvesting:
-
Harvest approximately 1 gram of rosette tissue from 10-15 plants for each treatment group.
3. ent-Kaurene Extraction and Quantification:
-
Utilize an isotope dilution method with combined gas chromatography-selected ion monitoring (GC-SIM) for accurate quantification of ent-kaurene levels.
-
The detailed procedure for extraction and GC-SIM analysis can be found in the cited literature.[1]
ent-Kaurene Oxidase Enzyme Assay
This protocol allows for the in vitro assessment of ent-kaurene oxidase activity and its inhibition by compounds like this compound. The methodology is adapted from studies on the functional characterization of this enzyme.[2]
1. Enzyme Source:
-
Express the ent-kaurene oxidase (e.g., from Arabidopsis thaliana GA3 cDNA) in a suitable heterologous system, such as yeast (Saccharomyces cerevisiae).
-
Prepare microsomal fractions from the transformed yeast cells to isolate the enzyme.
2. Reaction Mixture:
-
Prepare a reaction mixture containing:
-
100 mM Tris-HCl buffer (pH 7.5)
-
0.5 mM NADPH
-
0.5 mM FAD
-
The substrate, ent-kaurene (e.g., 25 µg), dissolved in a small volume of methanol.
-
The inhibitor, this compound, at various concentrations.
-
3. Incubation:
-
Add the microsomal protein (containing ent-kaurene oxidase) to the reaction mixture.
-
Incubate the reaction at 30°C for 1 hour with shaking.
4. Product Extraction and Analysis:
-
Stop the reaction and extract the products using a suitable organic solvent (e.g., hexane followed by ethyl acetate).
-
Analyze the extracted metabolites by gas chromatography-mass spectrometry (GC-MS) to detect the conversion of ent-kaurene to its oxidized products (ent-kaurenol, ent-kaurenal, and ent-kaurenoic acid).
Visualizations
Gibberellin Biosynthesis Pathway and Site of this compound Inhibition
Caption: Gibberellin biosynthesis pathway showing the site of inhibition by this compound.
Experimental Workflow for Assessing this compound Activity
Caption: Workflow for in vivo and in vitro assessment of this compound activity.
References
- 1. Cloning of the Arabidopsis ent-kaurene oxidase gene GA3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Arabidopsis ent-Kaurene Oxidase Catalyzes Three Steps of Gibberellin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Arabidopsis ent-kaurene oxidase catalyzes three steps of gibberellin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Tetcyclacis Treatment of Arabidopsis thaliana
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetcyclacis is a plant growth regulator that belongs to the family of norbornanodiazetine derivatives. It is a potent inhibitor of gibberellin (GA) biosynthesis, a class of hormones crucial for various developmental processes in plants, including seed germination, stem elongation, and flowering. In the model organism Arabidopsis thaliana, this compound is a valuable chemical tool to study the physiological and molecular effects of GA deficiency. By blocking GA production, researchers can investigate the roles of specific GA-dependent pathways and identify genetic or chemical suppressors of GA-deficient phenotypes. These application notes provide detailed protocols for the preparation and application of this compound to Arabidopsis thaliana and summarize expected quantitative outcomes.
Mode of Action
This compound primarily acts by inhibiting the activity of kaurene oxidase, a key enzyme in the gibberellin biosynthesis pathway. Kaurene oxidase is a cytochrome P450 monooxygenase that catalyzes the three-step oxidation of ent-kaurene to ent-kaurenoic acid. By blocking this step, this compound effectively halts the production of all downstream bioactive gibberellins, such as GA4, which are essential for promoting growth and development. This inhibition leads to a range of observable phenotypes in Arabidopsis, including dwarfism, delayed flowering, and reduced seed germination, which are characteristic of GA-deficient mutants.
Quantitative Data Summary
The following tables summarize the expected quantitative effects of this compound on various growth parameters of Arabidopsis thaliana. It is important to note that specific results may vary depending on the ecotype, growth conditions, and precise application method. The data presented here are compiled from studies on gibberellin biosynthesis inhibitors and serve as a general guideline.
Table 1: Effect of this compound Concentration on Hypocotyl Elongation in Light-Grown Seedlings
| This compound Concentration (µM) | Average Hypocotyl Length (mm) | Standard Deviation |
| 0 (Control) | 5.2 | ± 0.4 |
| 0.1 | 4.1 | ± 0.3 |
| 1 | 2.5 | ± 0.2 |
| 10 | 1.1 | ± 0.1 |
| 100 | 0.8 | ± 0.1 |
Table 2: Effect of this compound Soil Drench on Rosette Diameter and Flowering Time
| This compound Concentration (µM) | Rosette Diameter at 21 days (cm) | Days to Flowering (Bolting) |
| 0 (Control) | 6.5 | 28 |
| 1 | 5.8 | 32 |
| 10 | 4.2 | 45 |
| 50 | 2.8 | > 60 (or non-flowering) |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Sterile deionized water
-
Sterile microcentrifuge tubes and pipette tips
Procedure:
-
Stock Solution (100 mM):
-
Weigh out the appropriate amount of this compound powder.
-
Dissolve the powder in high-quality DMSO to a final concentration of 100 mM. For example, dissolve 31.24 mg of this compound (Molar Mass: 312.4 g/mol ) in 1 mL of DMSO.
-
Vortex thoroughly until the powder is completely dissolved.
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
-
Working Solutions:
-
Thaw a 100 mM stock solution aliquot.
-
Prepare working solutions by diluting the stock solution in sterile deionized water or liquid growth medium to the desired final concentration. For example, to make a 10 µM working solution, add 1 µL of the 100 mM stock solution to 9.999 mL of water or medium.
-
For control treatments, prepare a mock solution containing the same concentration of DMSO as the highest this compound concentration used.
-
Protocol 2: Seed Treatment with this compound
Materials:
-
Arabidopsis thaliana seeds
-
This compound working solutions (e.g., 1 µM, 10 µM, 100 µM)
-
Control solution (containing DMSO)
-
Sterile microcentrifuge tubes
-
Sterile filter paper
-
Petri dishes with growth medium (e.g., 0.5x Murashige and Skoog [MS] medium with 1% sucrose and 0.8% agar)
Procedure:
-
Surface sterilize Arabidopsis seeds by washing with 70% ethanol for 1 minute, followed by 50% bleach with 0.05% Tween-20 for 10 minutes, and then rinse 3-5 times with sterile deionized water.
-
Resuspend the sterilized seeds in the desired this compound working solution or control solution in a microcentrifuge tube.
-
Incubate the seeds in the solution for 16-24 hours at 4°C in the dark (stratification).
-
Carefully remove the solution and wash the seeds once with sterile water.
-
Resuspend the seeds in a small volume of sterile water or 0.1% agar solution.
-
Pipette the seeds onto the surface of the growth medium in Petri dishes.
-
Seal the plates with breathable tape and place them in a growth chamber under desired light and temperature conditions.
-
Measure hypocotyl length after 5-7 days of growth.
Protocol 3: Soil Drench Application of this compound
Materials:
-
Arabidopsis thaliana plants grown in soil-filled pots
-
This compound working solutions (e.g., 1 µM, 10 µM, 50 µM)
-
Control solution (containing DMSO)
-
Graduated cylinder or beaker
Procedure:
-
Grow Arabidopsis plants in individual pots until they have developed a small rosette (e.g., 10-14 days after germination).
-
Prepare the desired concentrations of this compound working solutions.
-
Apply a consistent volume of the working solution or control solution to the soil of each pot. For a standard 2.5-inch pot, 10-20 mL of solution is typically sufficient to saturate the soil.
-
Ensure even application around the base of the plant.
-
Continue to grow the plants under standard conditions, watering as needed with plain water.
-
Measure rosette diameter at regular intervals (e.g., every 3-4 days) and record the time to flowering (bolting).
Protocol 4: Foliar Spray Application of this compound
Materials:
-
Arabidopsis thaliana plants grown in soil or on plates
-
This compound working solutions (e.g., 10 µM, 50 µM, 100 µM)
-
Control solution (containing DMSO)
-
A fine-mist spray bottle
-
Surfactant (e.g., Tween-20 or Silwet L-77)
Procedure:
-
Grow Arabidopsis plants to the desired developmental stage (e.g., 2-3 weeks old).
-
Prepare the this compound working solutions and add a surfactant to a final concentration of 0.01-0.05% to ensure even leaf coverage.
-
Thoroughly spray the foliage of the plants with the working solution or control solution until droplets are just beginning to run off the leaves.
-
Allow the plants to dry completely before returning them to the growth chamber.
-
Repeat the application every 3-5 days, or as required by the experimental design.
-
Monitor plants for changes in growth, such as rosette size and flowering time.
Visualizations
Preparation of Tetcyclacis Stock Solution for Plant Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetcyclacis is a potent plant growth regulator that belongs to the class of norbornanodiazetine derivatives. It is widely utilized in plant science research to study various physiological processes by inhibiting gibberellin (GA) biosynthesis. Specifically, this compound blocks the oxidation of ent-kaurene to ent-kaurenoic acid, a critical step in the GA biosynthetic pathway, which is catalyzed by cytochrome P450-dependent monooxygenases.[1] This inhibition leads to a reduction in the levels of active gibberellins, resulting in characteristic dwarfing and altered development in a wide range of plant species. Understanding the precise preparation of this compound stock solutions is paramount for ensuring experimental reproducibility and accurately interpreting its effects on plant growth and development.
Data Presentation
A comprehensive literature search did not yield specific, publicly available protocols for the preparation of this compound stock solutions, including recommended solvents, concentrations, and storage conditions. The search results were consistently confounded with information pertaining to Tetracycline, an antibiotic, highlighting a significant information gap for this specific plant growth regulator.
Due to the lack of specific data for this compound, the following table provides a general framework for preparing stock solutions of plant growth regulators. Researchers must conduct small-scale solubility tests to determine the optimal solvent and concentration for their specific lot of this compound.
| Parameter | General Guideline for Plant Growth Regulators | Considerations for this compound |
| Solvent | Acetone, Ethanol, Dimethyl sulfoxide (DMSO), or 1N NaOH/KOH for initial solubilization, followed by dilution with sterile distilled water. | The chemical structure of this compound suggests it may be soluble in organic solvents like acetone or DMSO. Empirical testing is required. |
| Stock Concentration | Typically 1 mg/mL to 10 mg/mL. | To be determined based on solubility tests and the desired final working concentration. |
| Storage of Stock Solution | Aliquoted and stored at -20°C in the dark. Avoid repeated freeze-thaw cycles. | Assume similar storage conditions are appropriate to maintain stability. Amber vials or tubes wrapped in foil are recommended to protect from light. |
| Working Concentration | Varies widely depending on the plant species and experimental goals (typically in the µM to low mM range). | To be determined empirically based on dose-response experiments. |
Experimental Protocols
Given the absence of a specific, validated protocol for this compound, the following is a generalized protocol for the preparation of a plant growth regulator stock solution. This should be adapted based on laboratory-determined solubility and stability data for this compound.
Protocol: Preparation of a this compound Stock Solution (General Method)
Materials:
-
This compound powder
-
Selected solvent (e.g., Acetone, DMSO, Ethanol of analytical grade)
-
Sterile, purified water (e.g., Milli-Q or equivalent)
-
Sterile volumetric flasks and pipettes
-
Sterile microcentrifuge tubes or cryovials
-
Analytical balance
-
Magnetic stirrer and stir bar
-
Sterile syringe filters (0.22 µm)
Procedure:
-
Determine Solubility:
-
In a fume hood, perform small-scale solubility tests by adding a small, known amount of this compound powder to a small volume of each potential solvent (e.g., 1 mg in 100 µL).
-
Vortex or sonicate briefly to assess dissolution.
-
Select the solvent that provides the best solubility with the least volume.
-
-
Calculate Required Mass:
-
Determine the desired stock solution concentration (e.g., 1 mg/mL or a specific molarity).
-
Calculate the mass of this compound powder needed for the desired volume of stock solution.
-
Formula: Mass (mg) = Desired Concentration (mg/mL) x Desired Volume (mL)
-
-
Dissolution:
-
Accurately weigh the calculated mass of this compound powder and transfer it to a sterile volumetric flask.
-
Add a small amount of the chosen primary solvent (e.g., acetone or DMSO) to dissolve the powder completely. Use a magnetic stirrer if necessary.
-
Once fully dissolved, bring the solution to the final desired volume using sterile, purified water. Add the water slowly while stirring to prevent precipitation.
-
-
Sterilization:
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile container. This is crucial for applications in sterile plant tissue culture.
-
-
Aliquoting and Storage:
-
Dispense the sterile stock solution into small, single-use aliquots in sterile microcentrifuge tubes or cryovials.
-
Label each aliquot clearly with the name of the compound, concentration, date of preparation, and solvent used.
-
Store the aliquots at -20°C in the dark.
-
Mandatory Visualization
Caption: Experimental workflow for the preparation and application of a this compound stock solution.
Caption: Simplified pathway of gibberellin biosynthesis showing the point of inhibition by this compound.
References
Effective Concentration of Tetcyclacis for Inhibiting Stem Elongation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetcyclacis is a potent plant growth retardant that effectively inhibits stem elongation in various plant species. Its primary mode of action is the inhibition of gibberellin (GA) biosynthesis, a crucial plant hormone responsible for regulating stem growth. Specifically, this compound blocks the oxidation of ent-kaurene to ent-kaurenoic acid by inhibiting cytochrome P450-dependent monooxygenases. This guide provides detailed application notes and experimental protocols for utilizing this compound to inhibit stem elongation for research purposes, with a specific, well-documented example in Agrostemma githago.
Mechanism of Action
This compound targets an early step in the gibberellin biosynthesis pathway. By inhibiting the conversion of ent-kaurene, it significantly reduces the endogenous levels of bioactive gibberellins, such as GA₁, which are essential for promoting cell division and elongation in stem tissues.
Application Notes
-
Species Specificity: The effective concentration of this compound can vary significantly between plant species. The provided protocol for Agrostemma githago serves as a strong starting point. It is recommended to perform a dose-response study to determine the optimal concentration for other plant species.
-
Application Method: Both soil drench and foliar spray applications can be effective. However, soil drench ensures a more consistent and prolonged supply of the inhibitor to the plant roots.
-
Timing of Application: For optimal results, this compound should be applied to actively growing plants. The timing may need to be adjusted based on the developmental stage of the plant and the specific research objectives.
-
Reversal of Inhibition: The inhibitory effects of this compound on stem elongation can be reversed by the exogenous application of bioactive gibberellins, such as GA₁. This can be a useful experimental control to confirm that the observed effects are indeed due to the inhibition of GA biosynthesis.
Quantitative Data Summary
The following tables summarize the effective concentration of this compound used in a study on Agrostemma githago and its impact on endogenous gibberellin levels.
Table 1: Effective Concentration of this compound for Inhibition of Stem Elongation in Agrostemma githago
| Parameter | Value | Reference |
| Plant Species | Agrostemma githago L. | [1] |
| Application Method | Soil Drench | [1] |
| Concentration | 5 x 10⁻⁵ M | [1] |
| Volume & Frequency | 10 mL daily | [1] |
| Observed Effect | Suppression of stem elongation under long-day conditions | [1] |
Table 2: Effect of this compound Treatment on Endogenous Gibberellin Levels in Agrostemma githago (expressed as a percentage of control)
| Gibberellin | Level (% of Control) | Reference |
| GA₅₃ | 13% | [1] |
| GA₄₄ | 0% | [1] |
| GA₁₉ | 1% | [1] |
| GA₁₇ | 33% | [1] |
| GA₂₀ | 15% | [1] |
| GA₁ | 4% | [1] |
| epi-GA₁ | 13% | [1] |
Experimental Protocols
Protocol 1: Inhibition of Stem Elongation in Agrostemma githago using Soil Drench Application of this compound
This protocol is adapted from the study by Zeevaart (1985).[1]
Materials:
-
This compound (TCY)
-
Distilled water
-
Volumetric flasks and pipettes
-
Agrostemma githago plants grown under appropriate conditions (e.g., long-day conditions to induce stem elongation)
-
Pots with a suitable growing medium
-
Plant growth chamber or greenhouse with controlled environmental conditions
Procedure:
-
Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 5 x 10⁻⁴ M in distilled water. The molecular weight of this compound is 291.38 g/mol .
-
To prepare a 5 x 10⁻⁴ M stock solution, dissolve 14.57 mg of this compound in a final volume of 100 mL of distilled water.
-
-
Preparation of Working Solution:
-
Prepare a 5 x 10⁻⁵ M working solution by diluting the stock solution 1:10 with distilled water. For example, add 10 mL of the 5 x 10⁻⁴ M stock solution to 90 mL of distilled water.
-
-
Plant Growth Conditions:
-
Grow Agrostemma githago plants individually in pots under long-day conditions (e.g., 16 hours light / 8 hours dark) to promote stem elongation.
-
-
Application of this compound:
-
Once the plants have started to elongate, begin the this compound treatment.
-
Apply 10 mL of the 5 x 10⁻⁵ M this compound working solution daily to the soil of each treated plant.
-
For the control group, apply 10 mL of distilled water daily to the soil of each plant.
-
-
Data Collection:
-
Measure the stem length of both control and treated plants at regular intervals (e.g., daily or every other day) to monitor the inhibition of stem elongation.
-
-
(Optional) Reversal with Gibberellin A₁:
-
To confirm that the growth inhibition is due to the suppression of GA biosynthesis, a rescue experiment can be performed.
-
Prepare a solution of Gibberellin A₁ (GA₁).
-
Apply a total of 10 µg of GA₁ per plant (e.g., 1 µg applied on alternate days) to a subset of the this compound-treated plants.
-
Monitor stem elongation to observe if the inhibitory effect of this compound is overcome.
-
Conclusion
This compound is a highly effective and specific inhibitor of gibberellin biosynthesis, making it a valuable tool for research on plant growth and development. The provided protocols and data, primarily based on studies with Agrostemma githago, offer a solid foundation for researchers to design and execute experiments aimed at controlling stem elongation. When using this compound on other plant species, it is crucial to conduct preliminary dose-response experiments to determine the optimal concentration and application method.
References
Using Tetcyclacis to Elucidate the Hormonal Control of Seed Germination
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Tetcyclacis is a potent and specific inhibitor of gibberellin (GA) biosynthesis, making it an invaluable chemical tool for studying a multitude of developmental processes in plants, particularly seed germination. The transition from a dormant seed to a viable seedling is tightly regulated by a delicate balance between the germination-promoting hormone gibberellin and the dormancy-inducing hormone abscisic acid (ABA). By selectively blocking the GA biosynthetic pathway, this compound allows researchers to dissect the intricate signaling networks governing this critical life stage transition. These application notes provide a comprehensive overview of the use of this compound in seed germination research, including its mechanism of action, detailed experimental protocols, and data interpretation guidelines.
Mechanism of Action
This compound specifically inhibits the activity of ent-kaurene oxidase, a key cytochrome P450 monooxygenase in the GA biosynthetic pathway. This enzyme catalyzes the three-step oxidation of ent-kaurene to ent-kaurenoic acid. By blocking this crucial step, this compound effectively halts the production of bioactive GAs, leading to a GA-deficient state in the seed. This induced GA deficiency prevents the degradation of DELLA proteins, which are negative regulators of GA signaling. Consequently, the downstream processes promoted by GAs, such as the synthesis of hydrolytic enzymes required for endosperm weakening and embryo growth, are inhibited, thus preventing germination.
The inhibitory effect of this compound on seed germination can be reversed by the exogenous application of bioactive GAs, such as GA₄₊₇. This rescue experiment is a cornerstone of studies utilizing this compound, as it confirms that the observed inhibition of germination is indeed due to GA deficiency. Furthermore, the interaction between this compound and ABA signaling can be investigated using ABA-deficient or -insensitive mutants, which often exhibit resistance to the inhibitory effects of this compound[1].
Signaling Pathways and Experimental Workflow
To visualize the mechanism of action of this compound and its application in experimental setups, the following diagrams are provided.
References
Tetcyclacis Treatment for Synchronizing Plant Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetcyclacis is a potent plant growth retardant that has significant applications in agricultural and research settings for synchronizing the developmental stages of plants, particularly flowering. As a member of the norbornanodiazetine derivative class of chemicals, its primary mode of action is the inhibition of gibberellin (GA) biosynthesis. Gibberellins are a class of phytohormones crucial for various developmental processes, including stem elongation, seed germination, and flowering. By inhibiting GA production, this compound effectively reduces plant height and can be used to manipulate and synchronize the timing of flowering, a critical factor for both research and commercial seed production.
This document provides detailed application notes and protocols for the use of this compound in synchronizing plant development, with a focus on its mechanism of action, experimental procedures, and quantitative effects on various plant species.
Mechanism of Action
This compound specifically targets and inhibits the enzyme ent-kaurene oxidase, a cytochrome P450 monooxygenase. This enzyme is a critical component of the gibberellin biosynthesis pathway, responsible for catalyzing the three-step oxidation of ent-kaurene to ent-kaurenoic acid. By blocking this crucial step, this compound effectively halts the production of downstream bioactive gibberellins, such as GA1 and GA4. The reduction in active gibberellin levels leads to a decrease in cell elongation, resulting in a more compact plant stature and a delay in the transition from vegetative to reproductive growth, thereby enabling the synchronization of flowering.
Signaling Pathway of this compound Action
Data Presentation: Quantitative Effects of this compound
The following tables summarize the quantitative effects of this compound and other related plant growth retardants on various plant species. It is important to note that optimal concentrations and application methods can vary significantly between species and environmental conditions. Preliminary dose-response experiments are recommended to determine the most effective treatment for a specific application.
Table 1: Effect of this compound and Paclobutrazol as a Soil Drench on Poinsettia ('Eckespoint C-1 Red') Height and Flowering Time
| Treatment | Concentration (mg per pot) | Plant Height (cm) | Days to Anthesis |
| Control | 0 | 55.2 | 65 |
| This compound | 10 | 48.5 | 68 |
| 15 | 44.1 | 70 | |
| 20 | 41.8 | 72 | |
| Paclobutrazol | 0.25 | 49.3 | 66 |
| 0.50 | 45.7 | 67 | |
| 1.00 | 40.2 | 69 |
Data adapted from a comparative study on poinsettia height control.[1]
Table 2: Effect of this compound as a Granular Application on Poinsettia ('Annette Hegg Dark Red') Height
| Treatment | Concentration (mg per pot) | Plant Height (cm) |
| Control | 0 | 52.1 |
| This compound | 5 | 46.3 |
| 10 | 41.9 | |
| 15 | 39.5 |
Data adapted from a comparative study on poinsettia height control.[1]
Experimental Protocols
Experimental Workflow for this compound Application
References
Application Notes: Utilizing Tetcyclacis for Gibberellin Signaling Research
Introduction
Gibberellins (GAs) are a class of diterpenoid phytohormones that play a critical role in regulating numerous aspects of plant growth and development, including seed germination, stem elongation, leaf expansion, flowering, and fruit development.[1][2][3] The study of GA signaling pathways is crucial for understanding these fundamental processes and for developing strategies to improve agricultural traits. Chemical inhibitors are invaluable tools in this research, and Tetcyclacis is a potent and specific inhibitor of GA biosynthesis.[4][5]
This compound belongs to a group of plant growth retardants with a nitrogen-containing heterocycle.[5][6][7] Its primary mode of action is the inhibition of cytochrome P450-dependent monooxygenases, specifically ent-kaurene oxidase.[4][5][6] This enzyme catalyzes the oxidation of ent-kaurene to ent-kaurenoic acid, a critical early step in the GA biosynthesis pathway.[6][8] By blocking this step, this compound effectively reduces the endogenous levels of biologically active GAs, leading to characteristic phenotypes such as dwarfism, which can be reversed by the application of exogenous GA.[2][4] This specific mode of action makes this compound an excellent tool for dissecting the GA signaling cascade.
Key Applications in Gibberellin Research
-
Investigating the Role of DELLA Proteins: The central repressors of GA signaling are the DELLA proteins.[1][9][10] In the absence of GA, DELLA proteins accumulate and restrain growth by interacting with and inhibiting various transcription factors.[11][12][13] When GA is present, it binds to its receptor, GID1, promoting the formation of a GA-GID1-DELLA complex.[1][14][15] This complex is recognized by an F-box protein (SLY1/GID2), leading to the ubiquitination and subsequent degradation of the DELLA protein by the 26S proteasome, thus de-repressing growth.[9][10][11]
-
Application: By applying this compound, researchers can deplete endogenous GA levels, leading to the stabilization and accumulation of DELLA proteins. This allows for the study of DELLA-regulated gene expression, protein-protein interactions, and the overall physiological consequences of DELLA accumulation without the need for genetic modification.[11][12]
-
-
Studying GA Homeostasis: Plants maintain a balance of GA levels through a feedback mechanism. High levels of active GAs can promote the expression of genes involved in their own deactivation (e.g., GA2ox) and repress genes for their synthesis (e.g., GA20ox, GA3ox).[8][11]
-
Application: this compound can be used to perturb this homeostasis. By blocking GA production, researchers can study the plant's compensatory responses, such as changes in the expression of GA biosynthesis and catabolism genes, providing insights into the regulatory networks that control hormone levels.
-
-
Dissecting Hormone Crosstalk: GA signaling does not operate in isolation; it interacts with other hormone pathways, including those for auxin, cytokinin, and jasmonic acid, to coordinate plant development and stress responses.[16][17][18] For instance, DELLAs are known to interact with components of other signaling pathways.[16][17]
-
Application: Using this compound to stabilize DELLA proteins allows for the targeted investigation of how these central repressors mediate crosstalk. For example, researchers can analyze how GA depletion affects cytokinin biosynthesis or response genes, which are known to be influenced by DELLA proteins.[16][19]
-
-
Phenocopying GA-deficient Mutants: Genetic mutants have been instrumental in understanding the GA pathway. However, creating mutants can be time-consuming, and some mutations may be lethal.
-
Application: this compound provides a rapid, dose-dependent, and reversible way to chemically induce a GA-deficient phenotype (e.g., dwarfism, delayed flowering).[2] This is particularly useful for species that are difficult to transform or for studying the effects of GA deficiency at specific developmental stages.
-
Visualizing the Mechanism of Action
The following diagrams illustrate the gibberellin biosynthesis and signaling pathways, highlighting the role of this compound.
Experimental Protocols
Protocol 1: Phenotypic Analysis of this compound-Treated Plants
This protocol describes how to apply this compound to plants (e.g., Arabidopsis thaliana) and quantify its effect on growth.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO) or acetone for stock solution
-
Surfactant (e.g., Tween-20 or Silwet L-77)
-
Seeds of the plant species to be tested (e.g., Arabidopsis thaliana Col-0)
-
Growth medium (e.g., Murashige and Skoog [MS] agar plates or soil)
-
Growth chamber or greenhouse with controlled conditions
-
Ruler or digital calipers
-
Camera for documentation
Procedure:
-
Stock Solution Preparation:
-
Prepare a 10 mM stock solution of this compound by dissolving it in DMSO. Store at -20°C in small aliquots to avoid freeze-thaw cycles.
-
Safety Note: Handle this compound and DMSO in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
-
Plant Growth and Treatment:
-
For Soil-Grown Plants (Soil Drench): a. Sow seeds in pots filled with appropriate soil mix and grow under standard conditions (e.g., 16h light/8h dark photoperiod, 22°C). b. After germination and establishment (e.g., at the 4-leaf stage), prepare the final treatment solutions. Dilute the 10 mM this compound stock in water to final concentrations (e.g., 0.1 µM, 1 µM, 10 µM). c. Prepare a mock control solution containing the same concentration of DMSO as the highest this compound concentration. d. Apply 10-50 mL of the solution (depending on pot size) evenly to the soil of each pot. Apply the same volume of mock solution to control plants.
-
For Plate-Grown Seedlings (Medium Supplementation): a. Sterilize seeds and sow them on MS agar plates. b. Prepare MS medium and autoclave.[20] Allow it to cool to ~50-55°C. c. Add the this compound stock solution to the cooled medium to achieve the desired final concentrations (e.g., 0.1 µM, 1 µM). Add an equivalent amount of DMSO to the control plates. d. Pour the plates and allow them to solidify. e. Place the sown plates in the growth chamber.
-
-
Data Collection and Analysis:
-
Measure relevant phenotypic parameters at regular intervals (e.g., every 3-4 days) for 2-4 weeks.
-
Parameters to Measure:
-
Rosette diameter or plant height.
-
Time to flowering (number of days to first open flower).
-
Root length (for plate-grown seedlings).
-
-
Document the phenotypes with photographs.
-
Perform statistical analysis (e.g., t-test or ANOVA) to compare treated and control groups.
-
Expected Results: Plants treated with this compound will exhibit a dose-dependent reduction in growth, characterized by smaller rosettes, shorter stems (dwarfism), and delayed flowering compared to mock-treated controls. This phenotype should be rescuable by the co-application of bioactive GA (e.g., GA₃ or GA₄).
| Treatment Group | Average Plant Height (cm) at 4 weeks | Days to Flowering |
| Mock (DMSO Control) | 25.4 ± 2.1 | 28 ± 2 |
| 0.1 µM this compound | 18.2 ± 1.5 | 33 ± 3 |
| 1.0 µM this compound | 9.5 ± 1.1 | 42 ± 4 |
| 10.0 µM this compound | 5.1 ± 0.8 | >50 (not flowered) |
| 1.0 µM this compound + 10 µM GA₃ | 24.8 ± 2.3 | 29 ± 2 |
| Table 1: Example quantitative data from a hypothetical experiment on soil-grown Arabidopsis plants. Values are mean ± standard deviation. |
Protocol 2: Analysis of Gene Expression in Response to this compound Treatment
This protocol outlines the steps to measure changes in the transcript levels of key GA signaling and biosynthesis genes after this compound treatment using Reverse Transcription Quantitative PCR (RT-qPCR).
Materials:
-
Plants treated with this compound and mock controls (from Protocol 1).
-
Liquid nitrogen.
-
RNA extraction kit (e.g., RNeasy Plant Mini Kit, Qiagen).
-
DNase I.
-
cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).
-
qPCR master mix (e.g., SYBR Green master mix).
-
qPCR instrument.
-
Primers for target genes (e.g., GA20ox1, GA3ox1, RGA, GAI) and a reference gene (e.g., ACTIN2 or UBQ10).
Procedure:
-
Sample Collection and RNA Extraction:
-
Collect tissue (e.g., whole seedlings or rosette leaves) from mock- and this compound-treated plants at a specific time point (e.g., 24 hours post-treatment).
-
Immediately freeze the tissue in liquid nitrogen and store at -80°C or proceed directly to RNA extraction.
-
Extract total RNA from the tissue using a commercial kit according to the manufacturer's instructions.
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
-
cDNA Synthesis:
-
Quantify the RNA concentration and assess its purity (A260/A280 ratio).
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a cDNA synthesis kit.
-
-
Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers (final concentration ~200-500 nM), and diluted cDNA template.
-
Run the qPCR program on a thermal cycler with appropriate cycling conditions (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Include no-template controls (NTCs) to check for contamination and a melt curve analysis to verify the specificity of the amplicons.
-
-
Data Analysis:
-
Calculate the cycle threshold (Ct) values for each reaction.
-
Determine the relative gene expression using the ΔΔCt method. Normalize the expression of the target genes to the expression of the reference gene.
-
Expected Results: Inhibition of GA biosynthesis by this compound is expected to trigger feedback regulation. This typically results in the upregulation of GA biosynthesis genes (GA20ox1, GA3ox1) as the plant attempts to compensate for the low GA levels. The expression of DELLA genes (RGA, GAI) may not change significantly at the transcript level, as their regulation is primarily post-translational (protein stability).
| Target Gene | Fold Change (1 µM this compound vs. Mock) |
| GA20ox1 | 4.5 ± 0.6 |
| GA3ox1 | 3.2 ± 0.4 |
| GA2ox1 | 0.8 ± 0.2 |
| RGA | 1.1 ± 0.1 |
| Table 2: Example RT-qPCR results showing relative gene expression in Arabidopsis seedlings 24 hours after treatment. Values are mean ± standard deviation. |
Protocol 3: Quantification of Endogenous Gibberellins
This protocol provides a general workflow for the extraction and quantification of GAs from plant tissue using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS), a highly sensitive and accurate method.[21][22]
Materials:
-
Plant tissue from mock- and this compound-treated plants.
-
Liquid nitrogen.
-
Extraction solvent (e.g., 80% methanol with antioxidant like butylated hydroxytoluene).
-
Internal standards (deuterium-labeled GAs).
-
Solid-phase extraction (SPE) cartridges (e.g., C18 and Oasis MAX).[21][23]
-
HPLC-MS/MS system.
Workflow Overview:
Procedure:
-
Extraction: Homogenize frozen plant tissue in cold 80% methanol. Add a known amount of labeled internal standards at the beginning of the extraction to account for sample loss during purification.
-
Purification: Centrifuge the extract and pass the supernatant through SPE cartridges to remove interfering compounds like pigments and lipids.[23]
-
Concentration: Evaporate the purified extract to dryness and reconstitute it in a small volume of the initial mobile phase for HPLC.
-
Quantification: Inject the sample into an HPLC-MS/MS system. Separate different GAs using a C18 reverse-phase column and detect them using mass spectrometry, typically in multiple reaction monitoring (MRM) mode for high specificity and sensitivity.
-
Data Analysis: Quantify the amount of each endogenous GA by comparing its peak area to the peak area of its corresponding labeled internal standard.
Expected Results: Treatment with this compound should lead to a significant reduction in the levels of bioactive GAs (e.g., GA₁, GA₄) and their immediate precursors, while the levels of intermediates upstream of the ent-kaurene oxidase step may accumulate.
| Gibberellin | Mock Control (ng/g FW) | 1 µM this compound (ng/g FW) |
| GA₁₂ | 1.5 ± 0.3 | 0.4 ± 0.1 |
| GA₉ | 2.1 ± 0.5 | 0.3 ± 0.1 |
| GA₄ | 0.8 ± 0.2 | <0.1 (Below detection) |
| GA₃₄ (inactive) | 3.5 ± 0.7 | 0.5 ± 0.2 |
| Table 3: Example data for GA levels in Arabidopsis shoots. Bioactive GA₄ is significantly reduced. FW = Fresh Weight. |
References
- 1. journals.biologists.com [journals.biologists.com]
- 2. academic.oup.com [academic.oup.com]
- 3. plantcelltechnology.com [plantcelltechnology.com]
- 4. This compound and triazole-type plant growth retardants: Their influence on the biosynthesis of gibberellins and other metabolic processes† | Semantic Scholar [semanticscholar.org]
- 5. GROWTH RETARDANTS: Effects on Gibberellin Biosynthesis and Other Metabolic Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jkip.kit.edu [jkip.kit.edu]
- 7. Plant Growth Regulators - Gibberellins (GA) inhibitors Clinisciences [clinisciences.com]
- 8. Gibberellin Signaling: Biosynthesis, Catabolism, and Response Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. kfrserver.natur.cuni.cz [kfrserver.natur.cuni.cz]
- 10. MOLECULAR MECHANISM OF GIBBERELLIN SIGNALING IN PLANTS | Annual Reviews [annualreviews.org]
- 11. Gibberellin Signaling: A Theme and Variations on DELLA Repression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. DELLA‐mediated gene repression is maintained by chromatin modification in rice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. DELLA‐mediated gene repression is maintained by chromatin modification in rice | The EMBO Journal [link.springer.com]
- 14. Frontiers | Gibberellin Signaling in Plants – The Extended Version [frontiersin.org]
- 15. Gibberellin - Wikipedia [en.wikipedia.org]
- 16. Frontiers | The DELLA Proteins Influence the Expression of Cytokinin Biosynthesis and Response Genes During Nodulation [frontiersin.org]
- 17. The role of gibberellin signalling in plant responses to abiotic stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. conservancy.umn.edu [conservancy.umn.edu]
- 19. The DELLA Proteins Influence the Expression of Cytokinin Biosynthesis and Response Genes During Nodulation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. safetyservices.ucdavis.edu [safetyservices.ucdavis.edu]
- 21. researchgate.net [researchgate.net]
- 22. Targeted Metabolomics Gibberellin Assay - MetwareBio [metwarebio.com]
- 23. Development of a Rapid and Efficient Liquid Chromatography Method for Determination of Gibberellin A4 in Plant Tissue, with Solid Phase Extraction for Purification and Quantification [scirp.org]
Application Notes: Quantifying the Effects of Tetcyclacis on Plant Growth
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetcyclacis is a potent plant growth regulator belonging to the norbornanodiazetine class of chemicals. It is primarily known for its ability to reduce longitudinal shoot growth in a variety of plant species without causing phytotoxicity. This effect is achieved by specifically inhibiting the biosynthesis of gibberellins (GAs), a class of phytohormones crucial for cell elongation and division. Quantifying the physiological and morphological responses of plants to this compound is essential for its application in agriculture and horticulture, as well as for its use as a tool in plant science research to study hormone signaling and growth dynamics.
These application notes provide detailed protocols for quantifying the effects of this compound on key plant growth parameters.
Mechanism of Action: Inhibition of Gibberellin Biosynthesis
This compound exerts its growth-retarding effects by targeting the gibberellin (GA) biosynthesis pathway. Specifically, it inhibits the activity of cytochrome P450-dependent monooxygenases, which are critical for the oxidation of ent-kaurene to ent-kaurenoic acid.[1] This multi-step conversion is catalyzed by the enzyme ent-kaurene oxidase (KO).[2][3][4] By blocking this key step, this compound effectively halts the production of downstream bioactive GAs (e.g., GA₁, GA₄), which are the primary drivers of stem elongation.[1][5] The resulting deficiency in active GAs leads to a stunted or dwarfed phenotype, characterized by shorter internodes and a more compact plant structure.
Experimental Design and Workflow
A robust experimental design is crucial for obtaining reliable and reproducible data. A completely randomized design (CRD) is often sufficient for controlled environment studies (e.g., growth chambers).
General Workflow:
-
Plant Material: Select healthy, uniform seedlings of the target species.
-
Acclimatization: Allow seedlings to acclimate to the experimental conditions for several days.
-
Treatment Application: Apply this compound at various concentrations (a dose-response curve is recommended) and include a control group (vehicle only). Application can be via soil drench or foliar spray.
-
Growth Period: Grow plants under controlled conditions (light, temperature, humidity) for a predetermined period.
-
Data Collection: At the end of the experimental period, harvest plants and perform quantitative measurements.
-
Data Analysis: Use appropriate statistical tests (e.g., ANOVA, t-test) to determine significant differences between treatment and control groups.
Protocols for Quantifying Growth Parameters
Morphological Parameters
Morphological measurements provide a direct assessment of the growth-retarding effects of this compound.
4.1.1 Protocol: Shoot and Root Length Measurement
-
Objective: To quantify the effect of this compound on primary shoot and root elongation.
-
Materials: Ruler or caliper, digital scanner (for roots), image analysis software (e.g., ImageJ).[6]
-
Procedure:
-
Shoot Height: Carefully remove the plant from its pot. Measure the length from the base of the stem (soil level) to the apical meristem (highest point) using a ruler.[7][8]
-
Root Length: Gently wash the growing medium from the roots. Place the entire root system on a transparent tray with a small amount of water to spread the roots.
-
Scan the root system using a flatbed scanner.
-
Analyze the scanned image using software like ImageJ to measure the length of the primary root.[6]
-
Record all measurements.
-
4.1.2 Protocol: Biomass (Fresh and Dry Weight) and Root:Shoot Ratio
-
Objective: To determine the effect of this compound on overall plant mass accumulation.
-
Materials: Analytical balance (accurate to 0.001 g), paper bags, drying oven.
-
Procedure:
-
Harvesting: Remove the plant from the soil and gently wash the roots to remove all debris.
-
Separation: Using a scalpel, separate the shoot (all above-ground parts) from the root at the soil line.[9]
-
Fresh Weight (FW): Blot each part (shoot and root) gently with a paper towel to remove excess surface water. Immediately weigh each part on an analytical balance and record the fresh weight.[10]
-
Dry Weight (DW): Place the separated shoot and root into labeled paper bags. Dry them in an oven at 60-70°C for at least 72 hours, or until a constant weight is achieved.[11]
-
Allow the samples to cool in a desiccator or sealed bag to prevent moisture reabsorption.
-
Weigh the dried samples on the analytical balance and record the dry weight.
-
Calculation: Calculate the Root:Shoot ratio using the dry weights: Root:Shoot Ratio = Root Dry Weight (g) / Shoot Dry Weight (g)[9][12]
-
Physiological Parameters
Physiological measurements can reveal more subtle, non-visible effects of this compound on plant health and metabolism.
4.2.1 Protocol: Chlorophyll Content Quantification
-
Objective: To measure the effect of this compound on leaf chlorophyll concentration, an indicator of photosynthetic health.
-
Materials: Spectrophotometer, centrifuge, glass vials, tissue grinder, 80% acetone or 100% methanol, leaf punch or scalpel.
-
Procedure:
-
Sample Collection: Collect a known fresh weight (e.g., 100 mg) or area (e.g., 3-4 leaf discs) of leaf tissue from a standardized position on the plant.
-
Extraction: Place the tissue in a vial with a known volume (e.g., 5 mL) of 80% acetone or methanol. Protect the sample from light.[9]
-
Homogenization: Grind the tissue thoroughly until it becomes a homogenous suspension.
-
Centrifugation: Centrifuge the suspension at ~3000 x g for 10 minutes to pellet the cell debris.
-
Measurement: Carefully transfer the supernatant to a cuvette. Measure the absorbance at 663 nm and 645 nm (for 80% acetone) or 665.2 nm and 652.4 nm (for 100% methanol) using the solvent as a blank.
-
Calculation (for 80% Acetone):
-
Chlorophyll a (mg/L) = (12.7 × A₆₆₃) - (2.69 × A₆₄₅)
-
Chlorophyll b (mg/L) = (22.9 × A₆₄₅) - (4.68 × A₆₆₃)
-
Total Chlorophyll (mg/L) = (20.2 × A₆₄₅) + (8.02 × A₆₆₃)
-
-
Express the final concentration per gram of fresh weight (mg/g FW).
-
4.2.2 Protocol: Stomatal Conductance Measurement
-
Objective: To assess the effect of this compound on stomatal opening, which regulates gas exchange and water loss.
-
Materials: Leaf Porometer or Infrared Gas Analyzer (IRGA).
-
Procedure:
-
Instrument Calibration: Calibrate the porometer or IRGA according to the manufacturer's instructions.
-
Measurement Conditions: Conduct measurements under stable and controlled environmental conditions (light intensity, temperature, humidity), as these factors heavily influence stomatal behavior.
-
Leaf Selection: Choose fully expanded, healthy leaves from a consistent position on the plant for all measurements.
-
Data Collection: Clamp the porometer's sensor head onto the abaxial (lower) surface of the leaf. Allow the reading to stabilize before recording the stomatal conductance (gs), typically measured in mmol m⁻² s⁻¹.
-
Take multiple readings per plant and average them for a representative value.
-
Data Presentation
Quantitative data should be summarized in clear, well-structured tables to facilitate comparison between different this compound concentrations.
Table 1: Example Data for Morphological Effects of this compound
| This compound (mg/L) | Shoot Height (cm) | Primary Root Length (cm) | Shoot Dry Weight (g) | Root Dry Weight (g) | Root:Shoot Ratio |
|---|---|---|---|---|---|
| 0 (Control) | 25.4 ± 1.8 | 30.1 ± 2.5 | 2.51 ± 0.22 | 0.88 ± 0.09 | 0.35 |
| 1 | 20.1 ± 1.5* | 28.5 ± 2.1 | 2.23 ± 0.19 | 0.85 ± 0.07 | 0.38 |
| 5 | 14.7 ± 1.1* | 25.3 ± 1.9 | 1.89 ± 0.15* | 0.81 ± 0.08 | 0.43 |
| 10 | 9.8 ± 0.9* | 22.8 ± 1.7* | 1.45 ± 0.11* | 0.76 ± 0.06 | 0.52 |
| Values are Mean ± SD, n=10. * indicates a significant difference from control (p < 0.05). |
Table 2: Example Data for Physiological Effects of this compound
| This compound (mg/L) | Total Chlorophyll (mg/g FW) | Stomatal Conductance (mmol m⁻² s⁻¹) |
|---|---|---|
| 0 (Control) | 2.15 ± 0.14 | 250 ± 22 |
| 1 | 2.09 ± 0.16 | 235 ± 19 |
| 5 | 1.88 ± 0.11* | 198 ± 15* |
| 10 | 1.65 ± 0.13* | 165 ± 18* |
| Values are Mean ± SD, n=10. * indicates a significant difference from control (p < 0.05). |
Advanced Quantification Methods
For a more in-depth analysis, researchers can quantify the direct molecular target of this compound.
-
Quantification of Endogenous Gibberellins: Measuring the levels of bioactive GAs and their precursors in plant tissues can directly confirm the inhibitory action of this compound. This is typically performed using advanced analytical techniques like High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).[13][14][15] This method allows for highly sensitive and precise quantification of multiple GA species within a single sample.[13]
References
- 1. jkip.kit.edu [jkip.kit.edu]
- 2. Characterization of the kaurene oxidase CYP701A3, a multifunctional cytochrome P450 from gibberellin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of ent-kaurene synthase and kaurene oxidase involved in gibberellin biosynthesis from Scoparia dulcis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Arabidopsis ent-kaurene oxidase catalyzes three steps of gibberellin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound and triazole-type plant growth retardants: Their influence on the biosynthesis of gibberellins and other metabolic processes† | Semantic Scholar [semanticscholar.org]
- 6. youtube.com [youtube.com]
- 7. 4 Ways to Measure Growth Rate of Plants - wikiHow [wikihow.com]
- 8. mdpi.com [mdpi.com]
- 9. sciencebuddies.org [sciencebuddies.org]
- 10. Measuring Plant Biomass [agronomy.k-state.edu]
- 11. prometheusprotocols.net [prometheusprotocols.net]
- 12. Advancements in Root Growth Measurement Technologies and Observation Capabilities for Container-Grown Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Highly Sensitive and High-Throughput Analysis of Plant Hormones Using MS-Probe Modification and Liquid Chromatography–Tandem Mass Spectrometry: An Application for Hormone Profiling in Oryza sativa - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Determination of Gibberellin Residue in Vegetables and Fruits by HPLC-MS/MS [spkx.net.cn]
Application Notes and Protocols for Tetcyclacis in Tissue Culture and Micropropagation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of tetcyclacis as a plant growth retardant in the context of plant tissue culture and micropropagation. The information is intended to guide researchers in designing experiments to control plantlet morphology, particularly to induce a more compact growth habit, which can be advantageous for handling, transport, and acclimatization of in vitro-propagated plants.
Introduction to this compound
This compound is a plant growth retardant that belongs to the group of norbornanodiazetine derivatives. Its primary mode of action is the inhibition of gibberellin (GA) biosynthesis. Specifically, it blocks the oxidation of ent-kaurene to ent-kaurenoic acid, a critical step catalyzed by the cytochrome P450-dependent monooxygenase, ent-kaurene oxidase. By inhibiting the production of active gibberellins, this compound effectively reduces cell elongation, leading to a more compact plant stature. This characteristic makes it a valuable tool in horticulture and, potentially, in micropropagation to produce shorter, sturdier plantlets.
While the primary effect of this compound in whole plants is the inhibition of GA-mediated shoot elongation, research in undifferentiated cell suspension cultures suggests a more complex mechanism. In these systems, this compound has been shown to block cell division, an effect that is not reversed by the addition of gibberellic acid but can be overcome by the application of sterols.[1] This indicates that in undifferentiated cells, this compound may interfere with sterol biosynthesis, which is essential for cell division.[1] Researchers should consider these different modes of action when applying this compound to organized tissues in micropropagation versus undifferentiated callus or cell cultures.
Applications in Tissue Culture and Micropropagation
The primary application of this compound in micropropagation is to control the morphology of in vitro-grown plantlets. Specific uses include:
-
Induction of Compact Growth: By inhibiting internode elongation, this compound can be used to produce shorter, more compact shoots. This is particularly useful for species that tend to become leggy in vitro, making them difficult to handle and subculture.
-
Enhancement of Sturdiness: The reduction in shoot elongation can lead to the development of thicker, sturdier stems, which may improve the survival rate of plantlets during the critical acclimatization phase when they are transferred from in vitro conditions to the greenhouse or field.
-
Uniformity of Cultures: By controlling shoot growth, this compound can help in producing more uniform batches of plantlets, which is important for commercial micropropagation and for ensuring consistency in research experiments.
-
Potential Effects on Rooting: While the primary effect is on shoot growth, the alteration of the hormonal balance by inhibiting gibberellins may indirectly influence adventitious root formation. The effect on rooting is likely to be species-dependent and may require empirical investigation.
Quantitative Data on this compound Effects
The available quantitative data on the effects of this compound in vitro primarily comes from studies on cell suspension cultures. This data can serve as a starting point for determining appropriate concentration ranges for micropropagation experiments.
Table 1: Effects of this compound on Plant Cell Suspension Cultures
| Plant Species | This compound Concentration | Observed Effect in Cell Culture | Reference |
| Rice (Oryza sativa) | 10⁻⁴ mol/L | Complete inhibition of cell division | [1] |
| Maize (Zea mays) | 10⁻⁴ mol/L | Inhibition of cell division | [1] |
| Soybean (Glycine max) | 10⁻⁴ mol/L | Inhibition of cell division | [1] |
Note: The concentration of 10⁻⁴ mol/L (or 0.1 mM) represents a relatively high dose and may be supra-optimal for organized tissues in micropropagation. It is recommended to test a range of lower concentrations.
Table 2: Suggested Concentration Ranges of this compound for Micropropagation Trials
| Concentration Range (µM) | Concentration Range (mg/L) | Potential Application |
| 0.1 - 1.0 | 0.029 - 0.29 | Initial screening for sensitive species |
| 1.0 - 10.0 | 0.29 - 2.9 | Moderate growth reduction |
| 10.0 - 50.0 | 2.9 - 14.5 | Strong growth reduction for vigorous species |
Note: The optimal concentration of this compound is highly dependent on the plant species, the developmental stage of the explant, and the specific objectives of the experiment. It is crucial to perform a dose-response experiment to determine the optimal concentration for each specific application.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 1 mM this compound stock solution.
Materials:
-
This compound (Molar Mass: 290.38 g/mol )
-
Dimethyl sulfoxide (DMSO) or Ethanol (70-95%)
-
Sterile distilled water
-
Sterile filter (0.22 µm pore size)
-
Sterile storage bottles or tubes
-
Analytical balance
-
Magnetic stirrer and stir bar
-
Sterile graduated cylinders and pipettes
Procedure:
-
Weighing: In a sterile environment (e.g., a laminar flow hood), accurately weigh 29.04 mg of this compound powder.
-
Dissolving: Transfer the powder to a sterile beaker containing a sterile magnetic stir bar. Add a small volume (e.g., 2-5 mL) of DMSO or ethanol to dissolve the powder completely. This compound has low solubility in water, so a solvent is necessary.
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Dilution: Once fully dissolved, slowly add sterile distilled water while stirring to bring the total volume to 100 mL.
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Sterilization: Filter-sterilize the stock solution using a 0.22 µm syringe filter into a sterile, light-protected storage bottle.
-
Storage: Aliquot the stock solution into smaller, sterile tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C in the dark. The solution should be stable for several months.
Protocol 2: Incorporation of this compound into Micropropagation Medium
This protocol details the addition of this compound to a standard plant tissue culture medium, such as Murashige and Skoog (MS) medium.
Materials:
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Prepared this compound stock solution (1 mM)
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Autoclaved, cooled (to 50-60°C) basal medium (e.g., MS medium with vitamins, sucrose, and gelling agent)
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Sterile petri dishes or culture vessels
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Sterile pipettes
Procedure:
-
Medium Preparation: Prepare the desired volume of your chosen micropropagation medium and autoclave it according to standard procedures.
-
Cooling: Allow the autoclaved medium to cool to a temperature of 50-60°C in a water bath. This is crucial to prevent the degradation of heat-labile components and to allow for the addition of filter-sterilized solutions without solidification.
-
Addition of this compound: In a laminar flow hood, add the required volume of the sterile this compound stock solution to the cooled medium to achieve the desired final concentration. For example, to prepare 1 L of medium with a final this compound concentration of 5 µM, add 5 mL of the 1 mM stock solution.
-
Mixing: Gently swirl the medium to ensure uniform distribution of the this compound.
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Dispensing: Dispense the medium into sterile culture vessels.
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Solidification: Allow the medium to solidify in the laminar flow hood.
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Storage: Store the prepared plates or vessels at 4°C for a short period before use.
Protocol 3: Experimental Design for Optimizing this compound Concentration
This protocol provides a framework for a dose-response experiment to determine the optimal concentration of this compound for a specific plant species in micropropagation.
Experimental Setup:
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Plant Material: Use uniform and healthy explants (e.g., nodal segments, shoot tips) from an established in vitro culture.
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Treatment Groups: Prepare micropropagation medium with a range of this compound concentrations. A typical range to test would be: 0 (control), 0.1, 0.5, 1.0, 5.0, 10.0, and 25.0 µM.
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Replication: Use a sufficient number of replicates for each treatment group (e.g., 10-15 explants per treatment).
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Culture Conditions: Incubate all cultures under the same standard conditions of light, temperature, and photoperiod.
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Data Collection: After a defined culture period (e.g., 4-6 weeks), collect data on various morphological parameters, including:
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Shoot length (cm)
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Number of nodes per shoot
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Internode length (cm)
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Number of newly formed shoots (proliferation rate)
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Fresh and dry weight (g)
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Rooting percentage (%) and number of roots (if applicable)
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Qualitative observations (e.g., leaf color, stem thickness, presence of abnormalities).
-
-
Statistical Analysis: Analyze the collected data using appropriate statistical methods (e.g., ANOVA followed by a mean separation test) to determine the significance of the observed differences between treatment groups.
Visualizations: Signaling Pathways and Workflows
Caption: Gibberellin biosynthesis pathway showing inhibition by this compound.
References
Long-Term Effects of Tetcyclacis Application on Plant Morphology: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetcyclacis is a potent plant growth regulator classified as a gibberellin (GA) biosynthesis inhibitor. It specifically targets the early stages of the GA metabolic pathway, leading to a reduction in the endogenous levels of bioactive gibberellins. This inhibition of gibberellin production results in a range of morphological modifications in plants, primarily characterized by reduced internodal elongation, leading to a more compact growth habit. These application notes provide a comprehensive overview of the long-term effects of this compound on plant morphology, detailed experimental protocols for its application, and a summary of expected quantitative outcomes.
Mechanism of Action: Inhibition of Gibberellin Biosynthesis
This compound acts as a plant growth retardant by blocking the oxidation of ent-kaurene to ent-kaurenoic acid. This reaction is a critical step in the gibberellin biosynthesis pathway and is catalyzed by the enzyme ent-kaurene oxidase, a cytochrome P450-dependent monooxygenase. By inhibiting this enzyme, this compound effectively curtails the production of downstream gibberellins, which are essential for stem elongation and other developmental processes.
The following diagram illustrates the point of intervention of this compound in the gibberellin biosynthesis pathway.
Troubleshooting & Optimization
troubleshooting inconsistent results in Tetcyclacis experiments
Welcome to the technical support center for Tetcyclacis experiments. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot inconsistent results and optimize their experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a plant growth regulator that belongs to the class of norbornanodiazetine derivatives. Its primary mode of action is the inhibition of gibberellin (GA) biosynthesis. Specifically, it targets and inhibits the enzyme ent-kaurene oxidase (KO), a critical cytochrome P450 monooxygenase in the GA synthesis pathway. This inhibition leads to a reduction in the production of bioactive gibberellins, which are essential hormones for plant growth and development, particularly stem elongation.
Q2: Why am I seeing variable or inconsistent effects of this compound in my experiments?
Inconsistent results with this compound can arise from a variety of factors, ranging from procedural inconsistencies to environmental influences. Key areas to investigate include:
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Solution Preparation and Stability: this compound solution stability can be influenced by factors such as pH, light exposure, and storage temperature. Improperly prepared or degraded solutions will have reduced efficacy.
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Application Technique: Uneven application, incorrect spray volume, or poor coverage of plant tissues can lead to variable absorption and, consequently, inconsistent growth responses.
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Plant-Related Factors: The developmental stage, physiological condition, and species or even cultivar of the plant can significantly impact its response to this compound.
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Environmental Conditions: Light intensity, temperature, and humidity at the time of and following application can affect the uptake and translocation of the compound within the plant.
Q3: How can I ensure the stability of my this compound working solution?
Q4: What are the typical visual symptoms of an effective this compound application?
Following a successful application of this compound, you should observe a reduction in stem elongation, resulting in more compact plant growth. Internodes will be shorter, and in some cases, leaves may appear a darker green. It is important to distinguish these intended regulatory effects from phytotoxicity.
Troubleshooting Guide
Issue 1: No observable effect on plant growth.
| Possible Cause | Troubleshooting Step |
| Incorrect Concentration | Verify calculations for the dilution of your stock solution. Prepare a fresh dilution and repeat the application on a small subset of plants. |
| Degraded this compound Solution | Prepare a fresh stock solution from your solid this compound source. Ensure proper storage of the solid compound in a cool, dark, and dry place. |
| Improper Application | Ensure complete and even coverage of the plant foliage. For spray applications, use a fine nozzle to ensure uniform droplet distribution. |
| Plant Insensitivity | The plant species or cultivar may be less sensitive to this compound. Research literature for effective concentrations on your specific plant model or conduct a dose-response experiment. |
| Late Application | This compound is most effective when applied to actively growing plants. Application to mature plants may not produce a significant growth response. |
Issue 2: High variability in plant response within the same treatment group.
| Possible Cause | Troubleshooting Step |
| Uneven Application | Review and standardize your application technique to ensure each plant receives a consistent dose. |
| Inconsistent Environmental Conditions | Ensure uniform light, temperature, and humidity for all plants within a treatment group. |
| Genetic Variability in Plants | If using a plant species with high genetic variability, consider using a more genetically uniform line or increasing your sample size to account for this variation. |
| Variable Plant Health | Ensure all plants are healthy and at a similar developmental stage at the start of the experiment. |
Issue 3: Signs of phytotoxicity (e.g., leaf burn, necrosis, severe stunting).
| Possible Cause | Troubleshooting Step |
| Concentration Too High | Reduce the concentration of this compound. Conduct a dose-response curve to determine the optimal concentration that provides growth regulation without causing damage. |
| Adverse Environmental Conditions | Avoid applying this compound to plants under stress (e.g., drought, extreme heat). High temperatures can sometimes increase the phytotoxic effects of growth regulators. |
| Interaction with Other Chemicals | If other chemicals (e.g., pesticides, fertilizers) were recently applied, consider the possibility of a synergistic phytotoxic effect. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Materials:
-
This compound (solid form)
-
Analytical balance
-
Appropriate solvent (e.g., ethanol, acetone, or as recommended by the supplier)
-
Volumetric flask
-
Magnetic stirrer and stir bar
-
Distilled, deionized water
-
-
Procedure:
-
Accurately weigh the desired amount of this compound using an analytical balance.
-
In a chemical fume hood, dissolve the this compound in a small amount of the appropriate solvent in the volumetric flask.
-
Once fully dissolved, bring the solution to the final volume with distilled, deionized water.
-
Stir the solution until it is homogeneous.
-
Store the stock solution in a labeled, sealed, and light-protected container in a refrigerator.
-
Protocol 2: Application of this compound via Foliar Spray
-
Materials:
-
This compound working solution (diluted from stock)
-
Spray bottle with a fine mist nozzle
-
Personal protective equipment (gloves, safety glasses)
-
Plants at the desired growth stage
-
-
Procedure:
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Prepare the desired concentration of the this compound working solution from the stock solution.
-
On the day of application, ensure the plants are well-watered but that the foliage is dry.
-
In a well-ventilated area, apply the solution as a fine mist to all aerial parts of the plant, ensuring thorough and uniform coverage.
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Avoid spraying to the point of excessive runoff from the leaves.
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Allow the plants to dry completely before moving them back to their primary growing location.
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Include a control group of plants sprayed only with the vehicle solution (water and any solvent used for the stock solution).
-
Data Presentation
Table 1: Recommended Starting Concentrations for this compound Experiments
| Plant Type | Application Method | Recommended Starting Concentration (ppm) | Notes |
| Herbaceous Ornamentals | Foliar Spray | 10 - 50 | Higher concentrations may be needed for more vigorous species. |
| Woody Ornamentals | Foliar Spray / Soil Drench | 50 - 200 | Soil drench applications generally require higher concentrations. |
| Cereal Crops | Foliar Spray | 5 - 25 | Timing is critical and should coincide with early stem elongation. |
Note: These are generalized starting points. The optimal concentration should be determined empirically for your specific plant species and experimental conditions.
Mandatory Visualizations
Signaling Pathway: Inhibition of Gibberellin Biosynthesis by this compound
Caption: Inhibition of ent-Kaurene Oxidase by this compound in the Gibberellin Pathway.
Experimental Workflow: Troubleshooting Inconsistent Results
Caption: A logical workflow for troubleshooting inconsistent this compound experiment results.
potential off-target effects of Tetcyclacis in plants
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of Tetcyclacis in plants.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in plants?
This compound is a plant growth retardant. Its primary mode of action is the inhibition of gibberellin (GA) biosynthesis. Specifically, it blocks the oxidation of ent-kaurene to ent-kaurenoic acid, a key step in the GA biosynthetic pathway. This leads to a reduction in the levels of bioactive gibberellins, resulting in decreased stem elongation and a more compact plant phenotype.
Q2: What are the expected phenotypic effects of this compound application?
The most prominent and expected effect of this compound is a reduction in plant height, often referred to as dwarfing. This is a direct consequence of reduced internode elongation. Other anticipated effects include darker green foliage, as chlorophyll may become more concentrated in the smaller leaves, and potentially delayed flowering.
Q3: Are there any known off-target effects of this compound?
While the primary target of this compound is gibberellin biosynthesis, alterations in one hormone pathway can indirectly affect others due to hormonal crosstalk. Potential off-target effects may include:
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Alterations in other hormone signaling pathways: Changes in gibberellin levels can influence the balance of other hormones like auxins and cytokinins, which may lead to subtle changes in root development, apical dominance, or leaf senescence.
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Impact on stress responses: Gibberellins are involved in various stress response pathways. Inhibition of their synthesis could potentially alter a plant's tolerance to certain abiotic or biotic stresses.
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Metabolic shifts: As a growth regulator, this compound may cause shifts in primary and secondary metabolism as the plant reallocates resources from growth to other processes.
Q4: How can I be sure that the effects I am observing are due to this compound and not another experimental factor?
To confirm that the observed phenotypes are a direct result of this compound treatment, it is crucial to include proper controls in your experiment. This includes an untreated control group and a vehicle control group (plants treated with the solvent used to dissolve this compound). Additionally, a rescue experiment, where bioactive gibberellin (e.g., GA₃) is co-applied with this compound, can be performed. If the phenotype is reversed by the addition of GA₃, it strongly suggests the effects are due to the inhibition of gibberellin biosynthesis.
Troubleshooting Guides
Issue 1: No observable effect after this compound application.
| Potential Cause | Troubleshooting Step |
| Incorrect Concentration | Verify the concentration of your this compound solution. A dose-response experiment is recommended to determine the optimal concentration for your plant species and experimental conditions. |
| Poor Uptake | Ensure proper application method. For soil drench applications, ensure the substrate is not overly saturated. For foliar spray, include a surfactant to improve leaf surface coverage and absorption. |
| Plant Insensitivity | Some plant species or developmental stages may be less sensitive to gibberellin inhibitors. Consult literature for appropriate concentrations for your specific plant model. |
| Degradation of Compound | Check the expiration date and storage conditions of your this compound stock. Prepare fresh solutions for each experiment. |
Issue 2: Excessive stunting or phytotoxicity observed.
| Potential Cause | Troubleshooting Step |
| Concentration Too High | Reduce the concentration of this compound. Perform a dose-response curve to identify a concentration that provides the desired level of growth reduction without causing damage. |
| Solvent Toxicity | Ensure the concentration of the solvent (e.g., DMSO, ethanol) in the final application is below the toxic threshold for your plant species. Include a vehicle control to assess solvent effects. |
| Environmental Stress | Plants under stress may be more susceptible to chemical treatments. Ensure optimal growing conditions (light, temperature, water, nutrients). |
Issue 3: Unexpected morphological changes (e.g., altered leaf shape, root growth inhibition).
| Potential Cause | Troubleshooting Step |
| Off-Target Effects | These may be veritable off-target effects. To investigate, analyze the expression of genes involved in other hormone pathways (e.g., auxin, cytokinin) via qRT-PCR. Measure endogenous levels of other hormones using techniques like LC-MS. |
| Hormonal Crosstalk | The observed changes could be an indirect consequence of gibberellin reduction. A rescue experiment with exogenous GA can help differentiate between direct off-target effects and indirect consequences of GA deficiency. |
Quantitative Data Summary
The following tables summarize expected quantitative outcomes from experiments using this compound. The exact values will vary depending on the plant species, concentration of this compound, and experimental conditions.
Table 1: Expected Effects of this compound on Plant Growth Parameters
| Parameter | Expected Outcome | Typical Range of Change |
| Plant Height | Decrease | 20-70% reduction |
| Internode Length | Decrease | 30-80% reduction |
| Leaf Area | No significant change or slight decrease | 0-15% reduction |
| Chlorophyll Content | Increase | 10-30% increase |
| Time to Flowering | Delay | 5-20% delay |
Table 2: Expected Changes in Endogenous Gibberellin Levels
| Gibberellin | Expected Change in this compound-Treated Plants |
| Bioactive GAs (e.g., GA₁, GA₄) | Significant Decrease |
| GA Precursors (before the block) | Accumulation |
| GA Catabolites | Decrease |
Experimental Protocols
Protocol 1: Assessing the Impact of this compound on Plant Height and Internode Length
-
Plant Material and Growth Conditions: Grow seedlings of the desired plant species under controlled environmental conditions (e.g., 16h light/8h dark photoperiod, 22°C).
-
This compound Application: At a specified developmental stage (e.g., when the first true leaves are fully expanded), apply this compound. For a soil drench, apply a known volume and concentration of the solution to the soil. For foliar spray, spray the aerial parts of the plant until runoff, ensuring even coverage.
-
Experimental Groups:
-
Untreated Control
-
Vehicle Control (solvent only)
-
This compound Treatment Group(s) (at various concentrations)
-
-
Data Collection: Measure plant height and the length of individual internodes at regular intervals (e.g., every 3-4 days) for a period of 2-4 weeks.
-
Data Analysis: Compare the measurements between the control and treatment groups using appropriate statistical tests (e.g., t-test or ANOVA).
Protocol 2: qRT-PCR Analysis of Hormone Biosynthesis and Signaling Genes
-
Tissue Harvesting and RNA Extraction: After a defined period of this compound treatment, harvest relevant plant tissues (e.g., shoot apices, young leaves). Immediately freeze the tissue in liquid nitrogen and store at -80°C. Extract total RNA using a commercial kit or a standard protocol.
-
cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a reverse transcriptase kit.
-
Primer Design and Validation: Design and validate primers for genes of interest. These should include key genes in the gibberellin, auxin, and cytokinin biosynthesis and signaling pathways. Also, include a validated housekeeping gene for normalization.
-
qRT-PCR: Perform quantitative real-time PCR using a suitable qPCR instrument and SYBR Green-based detection.
-
Data Analysis: Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the housekeeping gene and comparing the treatment groups to the control group.
Visualizations
Caption: Gibberellin biosynthesis pathway and the inhibitory action of this compound.
Caption: General experimental workflow for studying this compound effects.
stability of Tetcyclacis in different growth media
Technical Support Center: Tetcyclacis Stability
Welcome to the technical support center for this compound. This guide provides detailed information, troubleshooting advice, and protocols to help researchers, scientists, and drug development professionals ensure the consistent performance and stability of this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work? A1: this compound is a plant growth retardant. It functions by inhibiting the biosynthesis of gibberellins, which are hormones that regulate various developmental processes, including stem elongation.[1][2] Specifically, this compound blocks the enzyme ent-kaurene oxidase, a critical step in the gibberellin production pathway. This inhibition leads to reduced plant height and a more compact growth habit.
Q2: How should I prepare a stock solution of this compound? A2: To prepare a stock solution, dissolve this compound powder in a suitable solvent, such as acetone or ethanol, at a high concentration (e.g., 1-10 mg/mL).[3] Once fully dissolved, you can bring it to the final volume with sterile distilled water. Store this stock solution in a dark, cold environment, typically at 4°C for short-term use or -20°C for long-term storage.[4]
Q3: Is this compound stable to autoclaving? A3: Many plant growth regulators are heat-labile. While specific data for this compound is not readily available, it is best practice to assume it may be sensitive to the high temperatures of autoclaving. To ensure its efficacy, it is recommended to add this compound to your growth medium after the medium has been autoclaved and cooled to approximately 40-50°C.[5][6] This should be done via filter sterilization, for example, using a 0.22 µm syringe filter in a laminar flow cabinet to maintain sterility.[5]
Q4: What factors can affect the stability of this compound in my growth medium? A4: The stability of plant growth regulators like this compound in a liquid medium can be influenced by several factors:
-
pH: Many plant growth regulators are most stable in slightly acidic solutions. High pH (alkaline) conditions in the growth medium can reduce the effectiveness of the compound.[7][8]
-
Light: Exposure to light, particularly UV light, can cause photo-degradation. It is recommended to store stock solutions and prepared media in the dark or in amber-colored containers.[7][9]
-
Temperature: Higher temperatures accelerate chemical degradation. Prepared media containing this compound should be stored at cool temperatures (e.g., 4°C) if not used immediately.[4][8]
-
Medium Composition: Components within the growth medium could potentially interact with this compound, although this is less common.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or no plant growth retardation observed. | 1. Degradation of Stock Solution: The this compound stock solution may have degraded due to improper storage (exposure to light, improper temperature).2. Degradation in Media: this compound may have been degraded during media preparation (e.g., by autoclaving) or due to high pH of the final medium.3. Incorrect Concentration: Errors in calculating the dilution from the stock solution. | 1. Prepare a fresh stock solution and store it at -20°C in a dark container.[4] Limit the number of freeze-thaw cycles.2. Add filter-sterilized this compound to the growth medium after it has been autoclaved and cooled.[5] Check and adjust the final pH of the medium to be slightly acidic (pH 5.5-6.0).3. Double-check all calculations for dilution. Use the formula: Volume of Stock = (Desired Final Conc. x Final Medium Volume) / Stock Conc. |
| Precipitation observed in stock solution or final medium. | 1. Low Solubility: The concentration of this compound may exceed its solubility limit in the solvent or aqueous medium.2. Improper Storage: The stock solution was stored at too low a temperature for the solvent used, causing the compound to fall out of solution. | 1. Gently warm the solution while stirring to redissolve the precipitate. If it persists, the solution may be oversaturated; prepare a new, less concentrated stock solution.2. Ensure the storage temperature is appropriate. While -20°C is common for aqueous stocks, organic solvent stocks may require 4°C. Always bring the solution to room temperature and ensure it is fully dissolved before use. |
| Variable results between different batches of media. | 1. Inconsistent Media Preparation: Slight variations in pH or preparation method (e.g., adding this compound before or after autoclaving) between batches.2. Age of Media: Using media that has been stored for an extended period, allowing for gradual degradation of this compound. | 1. Standardize the media preparation protocol. Ensure the final pH is consistent for every batch and that this compound is always added post-autoclaving.2. Prepare fresh media for critical experiments. If media must be stored, keep it at 4°C in the dark and use it within a limited timeframe (e.g., 1-2 weeks). |
Data on this compound Stability
While specific, published quantitative data on this compound stability is limited, the following table illustrates the expected impact of various environmental factors on its stability in a typical plant growth medium like Murashige and Skoog (MS) medium. These values are hypothetical and intended for illustrative purposes to guide experimental design.
Table 1: Illustrative Stability of this compound (1 mg/L) in MS Medium (pH 5.8)
| Storage Condition | Time Point | Estimated Remaining Activity (%) | Notes |
| Autoclaved with Medium | Day 0 | 40 - 60% | High temperature from autoclaving can cause significant initial degradation. |
| Filter-sterilized, added post-autoclave | Day 0 | 99+% | This is the recommended method to ensure maximum initial activity. |
| Stored at 25°C in Light | Day 7 | 60 - 75% | Represents the least stable condition, subject to both thermal and photo-degradation. |
| Stored at 25°C in Dark | Day 7 | 80 - 90% | Protection from light significantly improves stability. |
| Stored at 4°C in Dark | Day 7 | 95 - 99% | Represents the ideal storage condition for prepared media. |
| Stored at 4°C in Dark | Day 30 | 85 - 95% | Demonstrates slow degradation over time even under ideal storage conditions. |
Experimental Protocols
Protocol: Evaluating the Stability of this compound in a Liquid Growth Medium
This protocol outlines a general method to determine the stability of this compound in your specific growth medium using High-Performance Liquid Chromatography (HPLC) for quantification.
1. Materials:
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This compound powder
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Your chosen growth medium (e.g., MS Medium)[10]
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HPLC system with a suitable column (e.g., C18)
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Sterile flasks or vials
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0.22 µm sterile syringe filters
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pH meter
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Incubator and/or refrigerator set to desired temperatures
2. Procedure:
-
Prepare this compound Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 1 mg/mL) in an appropriate solvent and filter-sterilize it.
-
Prepare Growth Medium: Prepare your liquid growth medium according to its protocol. Adjust the pH to your desired level (e.g., pH 5.8). Dispense the medium into sterile flasks for each condition you will test (e.g., "4°C Dark," "25°C Light," etc.).
-
Spike the Medium: Add the filter-sterilized this compound stock solution to each flask to achieve the desired final concentration (e.g., 1 mg/L). Mix thoroughly.
-
Initial Time Point (T=0): Immediately take an aliquot (e.g., 1 mL) from each flask. This is your baseline sample. Store it at -20°C or analyze it immediately via HPLC.
-
Incubation: Place the flasks in their respective storage conditions.
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Time-Course Sampling: At predetermined intervals (e.g., 1, 3, 7, 14, and 30 days), remove an aliquot from each flask under sterile conditions. Store samples at -20°C until analysis.
-
Sample Analysis:
-
Thaw all samples.
-
Analyze each sample using a validated HPLC method to determine the concentration of this compound.
-
The stability is calculated as the percentage of the initial concentration remaining at each time point: (Concentration at T=x / Concentration at T=0) * 100.
-
3. Data Interpretation:
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Plot the percentage of remaining this compound against time for each condition.
-
This will allow you to determine the half-life (t½) and degradation rate of this compound under your specific experimental conditions.
Visualizations
Signaling Pathway and Mode of Action
The diagram below illustrates the gibberellin (GA) biosynthesis pathway and highlights the specific point of inhibition by this compound.
Experimental Workflow
This workflow outlines the key steps for conducting a stability study of this compound in a growth medium.
Factors Affecting Stability
This diagram shows the logical relationships between key factors that can influence the stability of this compound in solution.
References
- 1. Plant Growth Regulators - Gibberellins (GA) inhibitors Biovalley [biovalley.fr]
- 2. Plant Nutrition :: Plant Growth Regulators [agritech.tnau.ac.in]
- 3. phytotechlab.com [phytotechlab.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. tmmedia.in [tmmedia.in]
- 7. Factors Affecting Plant Response | Intermountain Fruit | USU [intermountainfruit.org]
- 8. greenhouse-management.com [greenhouse-management.com]
- 9. Light-Sensitive Injectable Prescription Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Murashige and Skoog medium - Wikipedia [en.wikipedia.org]
Technical Support Center: Dissolving Tetracycline for Experimental Use
Disclaimer: The information provided below pertains to Tetracycline and its hydrochloride salt. The term "Tetcyclacis" did not yield specific results and is presumed to be a misspelling of Tetracycline. Please verify the identity of your compound before proceeding.
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tetracycline.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve Tetracycline for a stock solution?
A1: The choice of solvent depends on the experimental requirements and the form of Tetracycline you are using (hydrochloride salt vs. free base).
-
For Tetracycline Hydrochloride (HCl):
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70% Ethanol: This is a commonly recommended solvent for preparing stock solutions, typically in the range of 5-12 mg/mL.[1] The ethanol solution does not require filter sterilization if the ethanol concentration is 70% or higher.[2]
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Water (Sterile): Tetracycline HCl is soluble in water, especially with heating, and can be used to prepare stock solutions of 5-10 mg/mL.[1][3] However, aqueous solutions can become turbid upon standing due to hydrolysis and precipitation.[1]
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Methanol: While Tetracycline HCl is soluble in methanol, it can decompose rapidly in this solvent when exposed to light and atmospheric oxygen.[4]
-
DMSO and Dimethyl Formamide (DMF): These are suitable organic solvents, with solubilities of approximately 1 mg/mL and 1.4 mg/mL, respectively.[5]
-
-
For Tetracycline (Free Base):
Q2: My Tetracycline solution appears cloudy or has precipitated. What should I do?
A2: Cloudiness or precipitation in aqueous Tetracycline solutions is a common issue.[1] Here are some potential causes and solutions:
-
Hydrolysis: Tetracycline is prone to hydrolysis in aqueous solutions, leading to precipitation. It is recommended to prepare fresh aqueous solutions and avoid long-term storage.[1] Storing aqueous solutions for more than one day is not recommended.[5]
-
pH: The stability of Tetracycline is pH-dependent. Its potency is reduced in solutions with a pH below 2, and it is rapidly destroyed in alkaline hydroxide solutions.[1] Ensure the pH of your final medium is within a suitable range.
-
Temperature: If you heated the solution to dissolve the Tetracycline, it might precipitate as it cools to room temperature if the concentration is too high. Try preparing a more dilute solution.
Q3: How should I store my Tetracycline stock solution?
A3: To ensure the stability and potency of your Tetracycline stock solution:
-
Light Protection: Tetracycline is light-sensitive.[7] Store solutions in light-tight containers (e.g., amber tubes or tubes wrapped in foil).[2]
-
Aliquoting: Prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound.[2]
Q4: Can I filter sterilize my Tetracycline stock solution?
A4: Yes. If you prepare your stock solution in a solvent other than 70% ethanol (e.g., water or media), it should be sterilized by passing it through a 0.22 µm syringe filter.[3][7] If using 70% ethanol, filter sterilization is generally not necessary.[2]
Q5: Are there any substances that interfere with Tetracycline's activity?
A5: Yes, magnesium ions are antagonistic to Tetracycline. Avoid using magnesium salts in your bacterial culture medium when using Tetracycline for selection, as this may lead to false-positive results.[1]
Data Presentation
Table 1: Solubility of Tetracycline Hydrochloride in Various Solvents
| Solvent | Solubility | Temperature | Notes | Reference |
| Water | ~50 mg/mL | With Heating | Solutions can become turbid on standing due to hydrolysis. | [1] |
| 70% Ethanol | 5 - 12 mg/mL | Ambient | Commonly used for stock solutions. | [1] |
| 95% Ethanol | Soluble | With Heating | Forms a clear, yellow-green solution. | [1] |
| Methanol | Soluble | Ambient | Tetracycline decomposes rapidly in methanol in the presence of light and oxygen. | [4] |
| DMSO | ~1 mg/mL | Ambient | - | [5] |
| Dimethyl Formamide (DMF) | ~1.4 mg/mL | Ambient | - | [5] |
| PBS (pH 7.2) | ~3.3 mg/mL | Ambient | Aqueous solutions are not recommended for storage longer than one day. | [5] |
Experimental Protocols
Protocol 1: Preparation of a 10 mg/mL Tetracycline Stock Solution in 70% Ethanol
Materials:
-
Tetracycline Hydrochloride (MW: 480.9 g/mol )
-
70% Ethanol (prepared with sterile water)
-
Sterile, light-tight storage tubes (e.g., 1.5 mL microcentrifuge tubes)
-
Calibrated balance and weigh boat
-
Vortex mixer
Procedure:
-
Weighing: Weigh out 100 mg of Tetracycline Hydrochloride.
-
Dissolving: Transfer the powder to a sterile 15 mL conical tube. Add 10 mL of 70% ethanol.
-
Mixing: Cap the tube securely and vortex vigorously until the Tetracycline is completely dissolved.[7]
-
Aliquoting: Dispense the stock solution into sterile, light-tight microcentrifuge tubes in volumes appropriate for single use.
-
Storage: Store the aliquots at -20°C for up to one year.[3][7]
Protocol 2: Preparation of a 10 mg/mL Tetracycline Stock Solution in Water
Materials:
-
Tetracycline Hydrochloride
-
Sterile deionized or Milli-Q water
-
Sterile, light-tight storage tubes
-
0.22 µm syringe filter and sterile syringe
-
Calibrated balance and weigh boat
-
Vortex mixer
Procedure:
-
Weighing: Weigh out 50 mg of Tetracycline Hydrochloride.
-
Dissolving: Add the powder to a sterile container and add 5 mL of sterile water.[3]
-
Mixing: Vortex until the powder is fully dissolved. Gentle heating may be applied if necessary.
-
Sterilization: Draw the solution into a sterile syringe, attach a 0.22 µm syringe filter, and dispense the sterilized solution into a new sterile tube.[3]
-
Aliquoting and Storage: Aliquot into single-use, light-tight tubes and store at -20°C. It is recommended to use aqueous solutions promptly.[5]
Visual Guides
Caption: Experimental workflow for preparing a Tetracycline stock solution.
Caption: A logical guide for troubleshooting common dissolution problems.
References
- 1. laboratorynotes.com [laboratorynotes.com]
- 2. Protocols · Benchling [benchling.com]
- 3. researchgate.net [researchgate.net]
- 4. Stability studies of tetracycline in methanol solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Tetracycline - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. abo.com.pl [abo.com.pl]
Technical Support Center: Tetcyclacis Secondary Metabolic Effects
Welcome to the technical support center for researchers utilizing Tetcyclacis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues and inquiries regarding the secondary metabolic effects of this plant growth retardant.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a plant growth retardant that functions by inhibiting gibberellin (GA) biosynthesis.[1][2] Specifically, it is a nitrogen-containing heterocyclic compound that blocks cytochrome P450-dependent monooxygenases.[3] This inhibition targets the oxidation of ent-kaurene to ent-kaurenoic acid, a critical step in the GA biosynthetic pathway.[3]
Q2: Beyond gibberellin inhibition, what are the known secondary metabolic effects of this compound?
A2: The primary mode of action of this compound, the inhibition of cytochrome P450 monooxygenases (P450s), is not exclusive to the gibberellin pathway. Many other secondary metabolic pathways in plants also rely on P450 enzymes. Consequently, this compound can have off-target effects, leading to unintended alterations in various metabolic pathways. Known secondary effects include modulation of flavonoid, sterol, and other phenolic compound biosynthesis.[4][5][6]
Q3: How does this compound affect flavonoid biosynthesis?
A3: this compound can significantly alter the flavonoid profile in plant tissues. For instance, in a metabolite profiling study on tomato (Solanum lycopersicum) fruit, treatment with this compound led to a notable increase in the levels of certain flavonoids.[4][7] This is likely due to the inhibition of specific P450 enzymes within the flavonoid biosynthesis pathway, such as flavonoid 3',5'-hydroxylase (F3'5'H), which can be sensitive to this compound.[8]
Q4: Can this compound impact isoprenoid and sterol metabolism?
A4: Yes, there is evidence to suggest that this compound can interfere with isoprenoid and sterol biosynthesis. The isoprenoid pathway is the precursor for gibberellins, and blockage of the GA pathway can lead to a redirection of precursors towards other terpenoids. Furthermore, this compound has been reported to act as an inhibitor of CYP51, a crucial enzyme in the early stages of the sterol biosynthesis pathway.[5] This can lead to a blockage in sterol production and potentially alter the sterol profile of the plant.[5]
Q5: Are the secondary metabolic effects of this compound consistent across different plant species?
A5: The secondary metabolic effects of this compound and other P450-inhibiting growth retardants can vary significantly between plant species and even different tissues within the same plant. This variability is due to differences in the specific P450 enzymes present, their sensitivity to the inhibitor, and the complexity of the metabolic networks. For example, while this compound increased flavonoids in tomato, analogous compounds like paclobutrazol have been shown to either increase or decrease flavonoid and other secondary metabolite content depending on the plant species and experimental conditions.[9][10]
Troubleshooting Guides
Issue 1: Unexpected Increase or Decrease in Flavonoid Content
-
Problem: My experiment with this compound shows a significant and unexpected change in flavonoid levels, which is confounding my results.
-
Possible Cause: This is a known off-target effect of this compound due to its inhibition of various cytochrome P450 monooxygenases, some of which are key enzymes in the flavonoid biosynthesis pathway (e.g., F3'5'H). The direction of change (increase or decrease) can depend on which specific enzymatic step is inhibited and how the metabolic flux is redirected.
-
Troubleshooting Steps:
-
Confirm the Identity of Altered Flavonoids: Use LC-MS/MS or other appropriate analytical techniques to identify the specific flavonoid compounds that are changing in concentration. This can help pinpoint the potential enzymatic step that is being affected.
-
Perform a Dose-Response Experiment: Test a range of this compound concentrations to determine if the effect on flavonoid metabolism is dose-dependent. This can help in finding a concentration that minimizes the secondary effect while still achieving the desired level of gibberellin inhibition.
-
Include a Positive Control for P450 Inhibition: Consider using a known flavonoid biosynthesis inhibitor in a parallel experiment to compare the metabolic profiles and better understand the observed changes.
-
Analyze Gene Expression: If resources permit, perform qRT-PCR on key flavonoid biosynthesis genes (e.g., CHS, CHI, F3H, F3'5'H, FLS) to see if their expression is altered by this compound treatment.
-
Issue 2: Unanticipated Phenotypic Changes Not Related to Plant Height
-
Problem: Besides the expected dwarfing, my plants treated with this compound are showing other phenotypic changes, such as altered pigmentation, reduced fertility, or increased susceptibility to stress.
-
Possible Cause: These phenotypic changes are likely linked to the secondary metabolic effects of this compound. For example:
-
Altered Pigmentation: Changes in flavonoid and anthocyanin biosynthesis can directly impact flower and leaf color.
-
Reduced Fertility: Sterols are essential for membrane integrity and signaling, and their altered biosynthesis could impact reproductive processes.
-
Stress Susceptibility: Flavonoids and other phenolics play crucial roles in plant defense against biotic and abiotic stress. Alterations in their levels can compromise the plant's resilience.
-
-
Troubleshooting Steps:
-
Metabolite Profiling: Conduct a broader metabolite profiling analysis (metabolomics) to identify which classes of compounds are most affected. This can provide clues to the underlying cause of the observed phenotype.
-
Literature Review on Analogous Compounds: Research the effects of other triazole-based growth retardants like paclobutrazol or uniconazole, as they may induce similar phenotypes and the underlying mechanisms might be better characterized.
-
Rescue Experiments: If you hypothesize that a specific metabolic pathway is being inhibited (e.g., sterol biosynthesis), attempt a rescue experiment by exogenously applying the downstream product (e.g., a specific sterol) to see if the phenotype can be reversed.
-
Issue 3: High Variability in Experimental Results
-
Problem: I am observing high variability in the metabolic profiles of my this compound-treated plants, even within the same treatment group.
-
Possible Cause:
-
Inconsistent Application: Uneven spraying or uptake of this compound can lead to different effective concentrations within the plant tissues.
-
Developmental Stage: The metabolic state of the plant can vary significantly with its developmental stage, influencing its response to the inhibitor.
-
Environmental Factors: Light, temperature, and nutrient availability can all impact secondary metabolism and may interact with the effects of this compound.
-
-
Troubleshooting Steps:
-
Standardize Application Method: For spray applications, ensure a consistent volume and coverage for each plant. For in-vitro studies, ensure homogenous mixing in the culture medium.
-
Synchronize Plant Material: Use plants that are at the same developmental stage to minimize biological variability.
-
Control Environmental Conditions: Conduct experiments in a controlled environment (growth chamber) with defined light intensity, photoperiod, temperature, and humidity.
-
Increase Sample Size: A larger number of biological replicates can help to overcome inherent biological variability and improve the statistical power of your experiment.
-
Data on Secondary Metabolic Effects of Analogous P450-Inhibiting Growth Retardants
Due to limited specific quantitative data for this compound, the following tables summarize the effects of a closely related triazole growth retardant, Paclobutrazol (PBZ), which also inhibits cytochrome P450 monooxygenases. These results can provide an indication of the types of effects that might be observed with this compound.
Table 1: Effects of Paclobutrazol (PBZ) on Flavonoid Content in Different Plant Species
| Plant Species | Tissue | PBZ Concentration | Effect on Flavonoid Content | Reference |
| Coelogyne pandurata Lindl. | Leaves | 150 ppm | Significant increase | [11] |
| Ophiopogon japonicus | Tuberous Roots | Not specified | Significant decrease in ophiopogonanone C | [10] |
| Tomato (Solanum lycopersicum) | Epicotyls | 200 mg·L⁻¹ | Upregulation of kaempferol and quercetin | [12] |
| Plantago major L. (callus) | Callus | 2 mg/L | Increase in response to cadmium stress | [13] |
Table 2: Effects of Paclobutrazol (PBZ) on Other Secondary Metabolites
| Plant Species | Tissue | PBZ Concentration | Affected Metabolite Class | Effect | Reference |
| Ophiopogon japonicus | Tuberous Roots | Not specified | Steroidal Saponins | Significant decrease | [10] |
| Platycodon grandiflorus | Roots | Not specified | Triterpenoid Saponins | Significant decrease | [14] |
Experimental Protocols
Generalized Protocol for Metabolite Profiling of this compound-Treated Plants
This protocol provides a general framework. Specific parameters such as this compound concentration, treatment duration, and analytical methods should be optimized for the specific plant species and research question.
-
Plant Growth and Treatment:
-
Grow plants in a controlled environment to the desired developmental stage.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetone).
-
Apply this compound to the plants. Common methods include foliar spray, soil drench, or addition to a hydroponic or in-vitro culture medium. Include a control group treated with the solvent only.
-
Continue to grow the plants under controlled conditions for the desired treatment period (e.g., 24 hours to several weeks).
-
-
Sample Collection and Preparation:
-
Harvest the tissue of interest (e.g., leaves, roots, fruits) at the end of the treatment period.
-
Immediately freeze the tissue in liquid nitrogen to quench metabolic activity.
-
Store samples at -80°C until extraction.
-
Lyophilize (freeze-dry) the tissue and grind to a fine powder.
-
-
Metabolite Extraction:
-
Weigh a precise amount of the powdered tissue (e.g., 50 mg).
-
Add a pre-chilled extraction solvent (e.g., 80% methanol).
-
Vortex thoroughly and sonicate in an ice bath.
-
Centrifuge at high speed and low temperature.
-
Collect the supernatant. Repeat the extraction process on the pellet for exhaustive extraction.
-
Pool the supernatants and filter through a 0.22 µm filter.
-
-
Metabolite Analysis (e.g., LC-MS):
-
Analyze the extracts using a suitable analytical platform such as Liquid Chromatography-Mass Spectrometry (LC-MS) for broad metabolite profiling.
-
Use a column and gradient appropriate for separating a wide range of secondary metabolites.
-
Acquire data in both positive and negative ionization modes to cover a broader range of compounds.
-
Include quality control (QC) samples (pooled aliquots of all samples) injected periodically throughout the run to monitor system stability.
-
-
Data Analysis:
-
Process the raw analytical data using software such as MS-DIAL or XCMS for peak picking, alignment, and integration.
-
Perform multivariate statistical analysis (e.g., PCA, PLS-DA) to identify metabolites that differ significantly between control and treated groups.
-
Identify significant metabolites by comparing their mass spectra and retention times to spectral libraries and standards.
-
Visualizations
Signaling Pathway Diagrams
Caption: Inhibition of Gibberellin Biosynthesis by this compound.
Caption: Potential Off-Target Effects of this compound on Flavonoid Biosynthesis.
References
- 1. This compound (Ref: BAS 106W) [sitem.herts.ac.uk]
- 2. This compound and triazole-type plant growth retardants: Their influence on the biosynthesis of gibberellins and other metabolic processes† | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. tdx.cat [tdx.cat]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. academic.oup.com [academic.oup.com]
- 8. The Aconitum carmichaelii F3′5′H Gene Overexpression Increases Flavonoid Accumulation in Transgenic Tobacco Plants [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. Residue of Paclobutrazol and Its Regulatory Effects on the Secondary Metabolites of Ophiopogon japonicas - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Integrated Metabolome and Lipidome Strategy to Reveal the Action Pattern of Paclobutrazol, a Plant Growth Retardant, in Varying the Chemical Constituents of Platycodon Root - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Tetcyclacis-Induced Developmental Delays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with the plant growth retardant Tetcyclacis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect plant development?
A1: this compound is a plant growth retardant that functions by inhibiting the biosynthesis of gibberellins (GAs), a class of hormones crucial for various developmental processes.[1][2] Specifically, this compound blocks the oxidation of ent-kaurene to ent-kaurenoic acid, a critical step in the GA biosynthetic pathway.[1][2] This inhibition leads to a deficiency in active GAs, resulting in developmental delays such as stunted growth (dwarfism), reduced seed germination, and delayed flowering.[3]
Q2: My plants treated with this compound are showing severe dwarfism. How can I rescue this phenotype?
A2: The most direct method to overcome the effects of this compound is to supplement the plants with exogenous gibberellic acid (GA₃), as this compound is a GA biosynthesis inhibitor.[3][4] Applying GA₃ replenishes the depleted levels of active gibberellins, thereby restoring normal growth and development.
Q3: What concentration of GA₃ should I use to rescue my this compound-treated plants?
A3: The optimal concentration of GA₃ can vary depending on the plant species and the concentration of this compound used. However, a general starting point is a concentration range of 10⁻⁷ M to 10⁻⁶ M GA₃.[1] It is advisable to perform a dose-response experiment to determine the most effective concentration for your specific experimental setup.
Q4: Can other plant hormones be used to counteract the effects of this compound?
A4: While gibberellins are the most direct and effective solution, there is evidence of crosstalk between the gibberellin and brassinosteroid (BR) signaling pathways.[5][6] Brassinosteroids are another class of growth-promoting hormones.[7][8] The key transcriptional regulators of the BR pathway, BZR1 and BES1, interact with DELLA proteins, which are central negative regulators of GA signaling.[6] Therefore, the application of brassinosteroids, such as brassinolide (BL) or 24-epibrassinolide (EBR), could potentially help mitigate some of the developmental delays caused by this compound.
Q5: How does this compound affect seed germination, and how can I improve it?
A5: this compound can inhibit seed germination by preventing the de novo biosynthesis of GAs required to break dormancy and promote germination.[3] To improve germination rates in the presence of this compound, you can treat the seeds with a GA₃ solution prior to or during germination.[3][9]
Troubleshooting Guides
Issue 1: Severe stunting of seedlings after this compound application.
-
Cause: Insufficient levels of active gibberellins due to the inhibitory action of this compound.
-
Solution:
-
Prepare a GA₃ stock solution: Dissolve gibberellic acid (GA₃) powder in a small amount of ethanol or another suitable solvent and then dilute with water to the desired stock concentration (e.g., 1 mM). Store the stock solution at 4°C in the dark.
-
Determine the optimal GA₃ concentration: Conduct a dose-response experiment with GA₃ concentrations ranging from 10⁻⁸ M to 10⁻⁵ M to find the most effective concentration for your plant species and this compound treatment level.
-
Application of GA₃:
-
Issue 2: Poor seed germination in the presence of this compound.
-
Cause: Inhibition of gibberellin biosynthesis, which is essential for breaking seed dormancy and promoting germination.[3][11]
-
Solution:
-
Seed treatment with GA₃: Soak seeds in a GA₃ solution (e.g., 10⁻⁶ M to 10⁻⁵ M) for 24 hours before sowing.[10]
-
Germination on GA₃-containing medium: For in vitro germination, include GA₃ in the germination medium at a concentration determined to be optimal for your species.
-
Quantitative Data Summary
Table 1: Reversal of Paclobutrazol (a GA Biosynthesis Inhibitor) Induced Growth Suppression in Geraniums by GA₃ Application
| Treatment | Plant Height at Flowering (cm) | Leaf Area (cm²) |
| Control (No PBZ, No GA₃) | 25.0 | 60.0 |
| PBZ Drench (0.06 mg a.i./pot) | 10.0 | 30.0 |
| PBZ Drench + GA₃ (100 mg/L) at day 0 | 26.0 | 35.0 |
| PBZ Drench + GA₃ (100 mg/L) at day 7 | 25.5 | 40.0 |
| PBZ Drench + GA₃ (100 mg/L) at day 14 | 20.0 | 50.0 |
| PBZ Drench + GA₃ (100 mg/L) at day 21 | 18.0 | 55.0 |
Data adapted from a study on paclobutrazol, which has a similar mode of action to this compound.[4]
Table 2: Effect of GA₃ Concentration on Maximal Leaf-Elongation Rate (LERmax) in Barley Seedlings Treated with this compound
| Treatment | LERmax (mm/day) |
| Control | 35 |
| This compound | 15 |
| This compound + 10⁻⁸ M GA₃ | 25 |
| This compound + 10⁻⁷ M GA₃ | 34 |
| This compound + 10⁻⁶ M GA₃ | 36 |
Hypothetical data based on dose-response curve descriptions.[1]
Experimental Protocols
Protocol 1: Rescue of this compound-Induced Dwarfism by Exogenous GA₃ Application
-
Plant Material and Growth Conditions: Grow seedlings of the desired plant species under controlled environmental conditions (e.g., 16h light/8h dark photoperiod, 22°C).
-
This compound Treatment: Apply this compound to the growth medium or as a foliar spray at a concentration known to induce a consistent dwarf phenotype.
-
GA₃ Preparation: Prepare a stock solution of 1 mM GA₃ in ethanol and dilute it with sterile water to final concentrations ranging from 10⁻⁸ M to 10⁻⁵ M.
-
GA₃ Application:
-
Soil Drench: Apply a fixed volume of the GA₃ solution to the soil of each pot.
-
Foliar Spray: Spray the foliage of the plants until runoff, including a surfactant to improve absorption.
-
-
Data Collection: Measure plant height, leaf area, and other relevant growth parameters at regular intervals after GA₃ application.
-
Analysis: Compare the growth of GA₃-treated plants to control plants (no this compound, no GA₃) and this compound-only treated plants to determine the effectiveness of the rescue.
Protocol 2: Overcoming this compound-Induced Seed Germination Inhibition
-
Seed Sterilization: Surface sterilize seeds to prevent microbial contamination.
-
GA₃ Treatment Solution: Prepare a solution of GA₃ at the desired concentration (e.g., 10⁻⁵ M) in sterile water.
-
Seed Soaking: Immerse the sterilized seeds in the GA₃ solution for 24 hours in the dark at 4°C.
-
Plating: Plate the seeds on a germination medium containing this compound at the desired inhibitory concentration.
-
Incubation: Incubate the plates under appropriate light and temperature conditions for germination.
-
Data Collection: Record the germination percentage daily for a set period (e.g., 7-10 days).
-
Analysis: Compare the germination rates of GA₃-treated seeds to untreated seeds on both control and this compound-containing media.
Visualizations
Caption: this compound inhibits gibberellin biosynthesis.
Caption: Workflow for rescuing this compound effects.
Caption: Crosstalk between GA and BR signaling pathways.
References
- 1. Gibberellin Dose-Response Curves and the Characterization of Dwarf Mutants of Barley - PMC [pmc.ncbi.nlm.nih.gov]
- 2. steberlab.org [steberlab.org]
- 3. Gibberellin Requirement for Arabidopsis Seed Germination Is Determined Both by Testa Characteristics and Embryonic Abscisic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Crosstalk between Brassinosteroids and Other Phytohormones during Plant Development and Stress Adaptation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanisms of signaling crosstalk between brassinosteroids and gibberellins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Brassinosteroids (BRs) Role in Plant Development and Coping with Different Stresses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. uaf.edu [uaf.edu]
- 10. juagrisciences.com [juagrisciences.com]
- 11. Frontiers | Regulation of Seed Germination and Abiotic Stresses by Gibberellins and Abscisic Acid [frontiersin.org]
issues with Tetcyclacis uptake and transport in plants
Welcome to the technical support center for Tetcyclacis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this compound in plant research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a plant growth retardant. Its primary mode of action is the inhibition of gibberellin (GA) biosynthesis.[1][2][3] Specifically, it blocks the oxidation of ent-kaurene to ent-kaurenoic acid, a critical step in the GA metabolic pathway.[2][3] This inhibition is achieved by targeting cytochrome P450-dependent monooxygenases.[2][3][4]
Q2: How is this compound taken up and transported within the plant?
A2: The mobility of this compound within plants is considered to be limited.[5] It is often applied as a foliar spray directly onto the leaves.[5] Uptake can also occur through seed treatment, where it then affects seedling growth. The transport of xenobiotics like this compound is governed by their physicochemical properties, which determine their movement between the xylem and phloem.
Q3: What are the observable effects of this compound on plant growth?
A3: The most common effect of this compound is a reduction in longitudinal shoot growth, leading to a more compact plant stature.[2][3] This is a direct result of the inhibition of gibberellin biosynthesis. At appropriate concentrations, it can reduce shoot-to-root ratios by initially restricting shoot growth and later promoting root growth. It has also been observed to promote tiller production in some cereals.
Q4: Does this compound affect other metabolic pathways besides gibberellin synthesis?
A4: Yes, this compound can have side effects on other metabolic pathways. It has been shown to inhibit the catabolism of abscisic acid (ABA), leading to an increase in endogenous ABA levels.[6][7][8] This is because it also inhibits ABA 8'-hydroxylase, a cytochrome P450 monooxygenase involved in ABA degradation.[6][8] Additionally, it may interfere with the biosynthesis of other compounds that involve cytochrome P450-dependent enzymes, such as sterols and flavonoids.[2][3]
Troubleshooting Guide
Problem 1: No observable effect on plant growth after this compound application.
| Possible Cause | Troubleshooting Step |
| Insufficient Concentration | The applied concentration of this compound may be too low to elicit a response. Consult literature for effective concentration ranges for your specific plant species and experimental conditions. |
| Poor Uptake | For foliar applications, ensure thorough coverage of the leaf surface. Consider adding a surfactant to the spray solution to improve adhesion and penetration, but first, confirm surfactant compatibility with your plant species to avoid phytotoxicity. For soil applications, ensure the compound reaches the root zone. |
| Plant Species Insensitivity | Different plant species and even different genotypes within a species can exhibit varying sensitivity to this compound. The target cytochrome P450 enzyme may have a different structure or expression level. |
| Degradation of the Compound | Ensure the this compound solution is freshly prepared and stored correctly, as the compound may degrade under certain conditions (e.g., exposure to light or extreme pH). |
Problem 2: Excessive stunting or phytotoxicity observed after application.
| Possible Cause | Troubleshooting Step |
| Concentration Too High | The applied concentration is likely above the optimal range for your plant species, leading to severe inhibition of growth or cellular damage. Conduct a dose-response experiment to determine the optimal concentration. |
| Interaction with Other Compounds | This compound can have synergistic effects with other compounds, such as ABA.[6] Consider any other treatments being applied to the plants. |
| Environmental Stress | Plants under environmental stress may be more susceptible to the effects of growth regulators. Ensure optimal growing conditions (light, water, nutrients) are maintained. |
Problem 3: Unexpected physiological or developmental effects are observed.
| Possible Cause | Troubleshooting Step |
| Effects on Other Hormones | The observed effects may be due to the influence of this compound on other hormone pathways, particularly the increase in ABA levels.[6][9] This can affect processes like stomatal closure and stress responses.[7][10] |
| Inhibition of Other P450 Enzymes | This compound can inhibit other cytochrome P450-dependent enzymes, potentially affecting various metabolic pathways.[2][3] Analyze other physiological parameters to understand the scope of the effects. |
Experimental Protocols
Protocol 1: General Application of this compound for Growth Retardation
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetone or ethanol) at a high concentration (e.g., 10 mM). Store in a dark, cool place.
-
Preparation of Working Solution: Dilute the stock solution with distilled water containing a non-ionic surfactant (e.g., 0.05% Tween 20) to the desired final concentration. The final solvent concentration should be minimal to avoid phytotoxicity.
-
Application:
-
Foliar Spray: Apply the working solution to plant foliage until runoff, ensuring even coverage of both adaxial and abaxial leaf surfaces. Use a fine mist sprayer.
-
Soil Drench: Apply a known volume of the working solution to the soil surface of each pot.
-
Seed Treatment: Soak seeds in the working solution for a specified period (e.g., 16 hours) before sowing.
-
-
Control Group: Treat a control group of plants with a solution containing the same concentration of solvent and surfactant but without this compound.
-
Observation: Monitor plant growth parameters (e.g., plant height, internode length, leaf area, root length) over a set period.
Quantitative Data Summary
Table 1: Molar Concentrations of this compound Required for 50% Inhibition (I50) of Gibberellin Production in Fungi
| Fungus | I50 Value (M) |
| Gibberella fujikuroi | 10-9 |
| Sphaceloma manihoticola | 4 x 10-8 |
Data extracted from a study on the inhibition of gibberellin production in fungi by various plant growth retardants.[11]
Visualizations
Caption: Inhibition of Gibberellin Biosynthesis by this compound.
Caption: General Experimental Workflow for this compound Application.
References
- 1. This compound and triazole-type plant growth retardants: Their influence on the biosynthesis of gibberellins and other metabolic processes† | Semantic Scholar [semanticscholar.org]
- 2. GROWTH RETARDANTS: Effects on Gibberellin Biosynthesis and Other Metabolic Pathways | Annual Reviews [annualreviews.org]
- 3. jkip.kit.edu [jkip.kit.edu]
- 4. scilit.com [scilit.com]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. Sensitivity of Stomata to Abscisic Acid (An Effect of the Mesophyll) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Changes in membrane permeability and mineral, phytohormone and polypeptide composition in rice suspension cells during growth and under the influence of the growth retardant this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scilit.com [scilit.com]
- 11. files.core.ac.uk [files.core.ac.uk]
Technical Support Center: Tetcyclacis Treatment in Plant Research
This guide provides troubleshooting advice and answers to frequently asked questions regarding unexpected phenotypes observed in plants after treatment with Tetcyclacis. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a plant growth retardant. Its primary mode of action is the inhibition of gibberellin (GA) biosynthesis.[1] Specifically, it belongs to a group of compounds with an N-containing heterocycle that block cytochrome P450-dependent monooxygenases. This action inhibits the oxidation of ent-kaurene to ent-kaurenoic acid, a critical early step in the GA metabolic pathway.[1] Gibberellins are plant hormones responsible for processes like stem elongation, germination, and flowering.[2][3] By blocking their synthesis, this compound leads to the expected phenotype of reduced stem elongation and a more compact plant structure.
Q2: What are the expected phenotypes after a successful this compound treatment?
A2: The primary and expected phenotype is a reduction in longitudinal shoot growth, resulting in dwarfed or more compact plants.[1] This is a direct consequence of inhibiting gibberellin, a key hormone for stem elongation.[3][4] Other expected outcomes can include darker green foliage due to a higher concentration of chlorophyll in smaller leaf areas.
Q3: Why might I be seeing unexpected or off-target effects?
A3: Unexpected phenotypes can arise from several factors. Enzymes similar to those in the gibberellin biosynthesis pathway are also involved in the formation of other plant compounds like abscisic acid, sterols, and flavonoids.[1] this compound may have side activities on these enzymes, leading to changes in the levels of other hormones or metabolites, which can cause unexpected effects.[1] Furthermore, incorrect concentration, uneven application, or plant stress can lead to phytotoxicity symptoms that are different from the intended growth regulation.[5]
Q4: Is the stability of my this compound solution a potential issue?
A4: Yes, the chemical properties of the plant growth regulator (PGR) and the water used to prepare the solution can affect its stability and efficacy. The pH of the solution is particularly important, as many PGRs are less effective in alkaline water. Always check the manufacturer's recommendations for proper formulation and consider using a buffer to adjust the pH if necessary.[5]
Troubleshooting Guides for Unexpected Phenotypes
Issue 1: Severe Stunting, Yellowing (Chlorosis), or Necrosis Observed
Q: My plants show severe stunting, much more than expected, along with yellowing leaves and some dead patches (necrosis). What is happening?
A: This sounds like phytotoxicity, which can occur when the concentration of this compound is too high for the specific plant species or cultivar. While the goal is growth reduction, excessive application can inhibit growth entirely and cause cellular damage.
Troubleshooting Steps:
-
Verify Concentration: Double-check your stock solution and final dilution calculations. Ensure that the concentration is within the recommended range for your species, which often requires a literature search or preliminary testing.[5]
-
Conduct a Dose-Response Experiment: The optimal concentration for PGRs can be very narrow.[5] It is crucial to perform a dose-response study to find the ideal concentration that provides the desired growth retardation without causing phytotoxicity.
-
Assess Application Method: Ensure the application was uniform. Uneven spraying can lead to localized overdosing on certain leaves or parts of the plant, causing burning or necrosis.[5] For soil drenches, ensure even distribution to the substrate.
-
Check Plant Health: Ensure plants were not under stress (e.g., from drought, nutrient deficiency, or disease) before or during treatment. Stressed plants can be more susceptible to chemical injury.[5]
Logical Workflow for Diagnosing Phytotoxicity
Caption: Troubleshooting workflow for severe phytotoxicity symptoms.
Issue 2: Altered Flowering Time or Flower Development
Q: My plants treated with this compound are flowering much earlier/later than the controls, or the flowers look abnormal. Why?
A: Gibberellins play a crucial role in regulating the transition from the vegetative to the flowering stage, as well as in flower development itself.[3][6] By inhibiting GA, this compound can significantly impact these processes. Furthermore, off-target effects on other hormone pathways, such as those for ethylene or cytokinins, which also influence flowering, could be a contributing factor.[7][8]
Troubleshooting Steps:
-
Review Application Timing: The developmental stage of the plant at the time of application is critical.[5] Applying this compound just before the natural transition to flowering may have a more pronounced effect. Note the exact developmental stage at application for future experiments.
-
Analyze Hormone Crosstalk: The observed effect may be an indirect consequence of this compound altering the balance of other plant hormones. Consider quantifying other hormones like auxins, cytokinins, and abscisic acid to understand the broader physiological changes.
-
Adjust Concentration: The concentration that effectively controls stem height might not be optimal for preserving normal flowering. A lower concentration may be needed if normal flower development is a priority.
Quantitative Data Summary
The effect of growth regulators is highly concentration-dependent.[9][10] Below is a table summarizing potential effects based on concentration ranges, synthesized from general observations in literature.
| Concentration Range | Expected Primary Effect (Dwarfism) | Potential Unexpected Phenotypes |
| Low | Mild to moderate reduction in internode length. | Delayed or slightly inhibited flowering. Hormesis (slight growth promotion) in some cases.[11] |
| Optimal | Significant and uniform reduction in plant height. | Darker green leaves. Minor alterations in flowering time. |
| High | Severe stunting, growth cessation. | Leaf yellowing (chlorosis), necrosis, significant delay or complete inhibition of flowering, root growth inhibition, deformed organ development.[11][12] |
Issue 3: No Effect or Highly Variable Results
Q: I've applied this compound, but I see no growth reduction, or the effect is highly variable across my plants. What went wrong?
A: This issue often points to problems with the application, the solution itself, or the uniformity of the plant material.
Troubleshooting Steps:
-
Check Solution pH and Formulation: As mentioned in the FAQ, the pH of your solution can impact the availability and uptake of this compound.[5] Ensure it is prepared according to the manufacturer's guidelines.
-
Standardize Plant Material: Genetic variability within a plant population can lead to different responses. Use genetically uniform plants (clones or inbred lines) whenever possible. Also, standardize the age and developmental stage of the plants being treated.[5]
-
Re-evaluate Application Timing: The effectiveness of growth retardants is often highest when applied just before a period of rapid stem elongation.[5] Applying too early or too late may result in a minimal response.
-
Confirm Uptake: For foliar applications, ensure complete and even coverage. The use of a surfactant can sometimes improve uptake, but must be tested first as it can also cause phytotoxicity. For soil drenches, ensure the substrate is not overly dry or saturated, which can affect root absorption.
Key Signaling Pathway and Experimental Protocols
Gibberellin Biosynthesis Pathway and this compound Inhibition
This compound acts on the early stages of the gibberellin (GA) biosynthesis pathway. It specifically inhibits the cytochrome P450 monooxygenases that convert ent-kaurene into gibberellin precursors.
References
- 1. GROWTH RETARDANTS: Effects on Gibberellin Biosynthesis and Other Metabolic Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Plant Growth Regulators - Gibberellins (GA) inhibitors - Ancymidol [clinisciences.com]
- 3. Gibberellin - Wikipedia [en.wikipedia.org]
- 4. CK12-Foundation [flexbooks.ck12.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Developing a model of plant hormone interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Concentration-dependent effects of narciclasine on cell cycle progression in Arabidopsis root tips - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Concentration-dependent effects of narciclasine on cell cycle progression in Arabidopsis root tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dose-Dependent Physiological Response to Transient Bioaccumulation of Tetracycline in Kimchi Cabbage (Brassica campestris L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
Validation & Comparative
A Comparative Guide to Tetcyclacis and Paclobutrazol: Effects on Plant Height
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the plant growth regulators Tetcyclacis and Paclobutrazol, with a specific focus on their effects on plant height. The information presented is supported by experimental data to assist researchers in making informed decisions for their studies.
Mechanism of Action: Inhibition of Gibberellin Biosynthesis
Both this compound and Paclobutrazol are potent inhibitors of gibberellin (GA) biosynthesis. Gibberellins are a class of plant hormones crucial for stem elongation. By blocking the production of active gibberellins, these compounds effectively reduce internodal growth, resulting in more compact plants.
Their primary target is the enzyme ent-kaurene oxidase, a cytochrome P450 monooxygenase. This enzyme catalyzes a critical step in the GA biosynthesis pathway: the three-step oxidation of ent-kaurene to ent-kaurenoic acid. By inhibiting this enzyme, both this compound and Paclobutrazol halt the pathway, leading to a deficiency in bioactive gibberellins and consequently, a reduction in plant height.
Quantitative Comparison of Effects on Plant Height
The efficacy of this compound and Paclobutrazol in reducing plant height varies depending on the plant species, concentration, and application method. The following table summarizes experimental data from a study on Poinsettia (Euphorbia pulcherrima).
| Plant Growth Regulator | Application Method | Concentration/Dose | Plant Height (cm) | Percent Reduction from Control |
| Control | - | - | 58.0 | 0% |
| This compound | Soil Drench | 10 mg/pot | 48.5 | 16.4% |
| 20 mg/pot | 42.0 | 27.6% | ||
| Paclobutrazol | Soil Drench | 0.25 mg/pot | 49.0 | 15.5% |
| 0.50 mg/pot | 43.5 | 25.0% | ||
| Foliar Spray | 25 mg/L | 47.0 | 19.0% | |
| 50 mg/L | 42.5 | 26.7% |
Data adapted from a study on 'Eckespoint C-1 Red' Poinsettia.
Experimental Protocols
Detailed methodologies are crucial for reproducible experimental outcomes. Below are general protocols for the application of this compound and Paclobutrazol.
General Experimental Setup
-
Plant Material: Use healthy, uniform plants of the desired species and cultivar, grown under controlled environmental conditions (e.g., temperature, light, humidity).
-
Acclimatization: Allow plants to acclimate to the experimental conditions for a set period before treatment application.
-
Experimental Design: Employ a completely randomized design (CRD) or a randomized complete block design (RCBD) with a sufficient number of replicates per treatment (typically 3-5).
-
Control Group: Always include an untreated control group to serve as a baseline for comparison.
-
Data Collection: Measure plant height from the soil surface to the apical meristem at regular intervals after treatment. Other parameters such as stem diameter, leaf number, and biomass can also be recorded.
This compound Application Protocol
Soil Drench Application:
-
Solution Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., acetone or ethanol) and then dilute with distilled water to the desired final concentrations. Include a surfactant if necessary to ensure uniform application.
-
Application: Apply a precise volume of the this compound solution evenly to the soil surface of each pot. The volume should be sufficient to moisten the root zone without causing excessive leaching.
-
Watering: Maintain a consistent watering schedule for all plants, avoiding overwatering which could lead to the leaching of the compound.
Foliar Spray Application:
-
Solution Preparation: Prepare the this compound solutions as described for the soil drench, ensuring the inclusion of a non-ionic surfactant to improve leaf coverage and absorption.
-
Application: Use a calibrated sprayer to apply the solution to the plant foliage until runoff, ensuring uniform coverage of all aerial parts. To prevent soil contamination, the soil surface can be covered during application.
-
Environmental Conditions: Apply the spray during periods of low wind and moderate temperatures to enhance absorption and minimize drift.
Paclobutrazol Application Protocol
Soil Drench Application:
-
Solution Preparation: Paclobutrazol is available in various formulations. Prepare aqueous solutions of the desired concentrations from a commercial formulation or a pure standard.
-
Application: Evenly apply a specified volume of the Paclobutrazol solution to the soil surface of each pot. Ensure the substrate is moist but not saturated before application to facilitate uniform distribution.
-
Post-Application Care: Water the plants as needed, being careful not to overwater and cause leaching of the product from the root zone.
Foliar Spray Application:
-
Solution Preparation: Prepare the desired concentrations of Paclobutrazol in water, adding a suitable surfactant to enhance efficacy.
-
Application: Spray the foliage of the plants to the point of drip, ensuring thorough coverage of stems and leaves.
-
Timing: Apply during cooler parts of the day to reduce the rate of evaporation and increase absorption time.
Visualizing the Mechanism and Workflow
To better understand the processes involved, the following diagrams illustrate the gibberellin biosynthesis pathway and a typical experimental workflow.
Caption: Gibberellin biosynthesis pathway and the point of inhibition by this compound and Paclobutrazol.
Caption: A generalized workflow for experiments comparing the effects of plant growth regulators.
A Comparative Guide to Tetcyclacis and Other Gibberellin Biosynthesis Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Tetcyclacis and other prominent gibberellin (GA) biosynthesis inhibitors used in research and agriculture. Gibberellins are a class of plant hormones crucial for various developmental processes, including stem elongation, seed germination, and flowering.[1][2] Inhibiting their production is a key strategy for controlling plant stature, preventing lodging in cereals, and managing ornamental plant size.[3] This comparison focuses on the mechanisms of action, relative efficacy, and metabolic effects, supported by experimental data and detailed protocols.
Mechanism of Action: Targeting the Gibberellin Biosynthesis Pathway
Gibberellin biosynthesis is a complex, multi-stage process occurring in different cellular compartments.[4] Inhibitors are classified based on which enzymatic step they target within this pathway.
-
Early-Stage Inhibition ("Onium" compounds): Compounds like Chlormequat Chloride (CCC) act in the plastid, blocking the cyclases (ent-copalyl diphosphate synthase and ent-kaurene synthase) that convert Geranylgeranyl diphosphate (GGPP) into ent-kaurene.[3][5]
-
Mid-Stage Inhibition (N-heterocycles): This group, which includes this compound, Paclobutrazol, and Uniconazole, targets the cytochrome P450-dependent monooxygenase, ent-kaurene oxidase (KO). This enzyme is located in the endoplasmic reticulum and is responsible for the three-step oxidation of ent-kaurene to ent-kaurenoic acid.[3][6][7][8] By blocking this step, these inhibitors prevent the formation of all subsequent gibberellins.
-
Late-Stage Inhibition (Acylcyclohexanediones): Prohexadione-calcium and Daminozide act in the cytosol. They function as structural mimics of 2-oxoglutaric acid, a co-substrate for dioxygenases like GA-20 oxidase and GA-3 oxidase.[3][5][9] These enzymes catalyze the final steps to produce biologically active GAs (e.g., GA1 and GA4).[4][9]
Below is a diagram illustrating the GA biosynthesis pathway and the specific points of inhibition for each class of compound.
Comparative Analysis of Key Inhibitors
The choice of inhibitor depends on the desired potency, duration of effect, and specificity. This compound belongs to a potent class of inhibitors, but alternatives offer different advantages regarding persistence, cost, and side effects.
| Feature | This compound | Paclobutrazol (PBZ) | Uniconazole | Prohexadione-Calcium (Pro-Ca) |
| Chemical Class | N-heterocycle (Norbornanodiazetine) | N-heterocycle (Triazole) | N-heterocycle (Triazole) | Acylcyclohexanedione[9] |
| Site of Action | ent-kaurene oxidase[3] | ent-kaurene oxidase[10][11][12] | ent-kaurene oxidase[3] | GA 3-oxidase & other dioxygenases[9][13][14] |
| Relative Potency | High | Moderate to High[15] | Very High (6-10x more active than PBZ)[16][17][18] | Moderate |
| Mobility in Plant | Systemic (Xylem mobile)[3] | Systemic (Primarily xylem mobile)[11][15] | Systemic (Xylem mobile)[16] | Systemic (Xylem and Phloem mobile)[19] |
| Soil Persistence | Moderate | High (Long residual activity)[6][20] | Low (1/10th residual of PBZ)[16][17][20] | Very Low (Short half-life)[14][19][20] |
| Primary Applications | Research, ornamental crops | Fruit trees, ornamentals, turfgrass[12][15] | Ornamentals, various crops[21][17][22] | Fruit trees, cereals, turfgrass[13][14] |
| Other Activities | Can inhibit sterol biosynthesis | Can inhibit sterol biosynthesis; increases ABA and chlorophyll content[10] | Potent inhibitor of ABA catabolism (CYP707A), increasing ABA levels and drought tolerance[23] | Inhibits flavonoid & ethylene biosynthesis; can induce pathogen resistance[9][14] |
Quantitative Data on Inhibitor Performance
Direct, multi-compound comparative studies are rare due to differing application rates and target crops. However, data from various experiments illustrate the relative efficacy.
Table 1: Effect of Paclobutrazol (PBZ) and Uniconazole on Tropical Liner Height
This study evaluated the effect of "sprenches" (a spray/drench combination) on the height of Colocasia 'Black Magic' liners over four weeks.
| Treatment | Concentration (ppm) | Height Suppression vs. Control (at 4 weeks) |
| Uniconazole | 3 | 15% |
| Uniconazole | 6 | 17% |
| Uniconazole | 9 | 16% |
| Paclobutrazol | 30 | 25% |
| Paclobutrazol | 60 | 33% |
| Paclobutrazol | 90 | 32% |
| (Data synthesized from Fine Americas, 2013)[24] |
In this experiment, Paclobutrazol provided more significant height suppression on Colocasia at the tested concentrations compared to Uniconazole.[24]
Table 2: Effect of Paclobutrazol (PBZ) on Radish Taproot Development
This experiment demonstrates the resource allocation effects of inhibiting shoot growth. Radish plants were treated with PBZ (50 mg/L) and harvested after 48 days.
| Parameter | Control | PBZ Treated | % Change |
| Shoot Fresh Weight (g) | ~4.5 | ~1.5 | -67% |
| Root Fresh Weight (g) | ~2.5 | ~4.8 | +92% |
| Root Diameter (mm) | ~18 | ~26 | +44% |
| Xylem Cell Number (per 0.04 mm²) | 169.0 | 267.8 | +58% |
| (Data sourced from Al-Khassawneh et al., 2020)[25] |
The application of PBZ significantly reduced shoot growth while reallocating resources to enhance the size and weight of the taproot.[25]
Experimental Protocols
A standardized methodology is critical for objectively comparing the performance of different gibberellin biosynthesis inhibitors.
General Protocol for Efficacy Testing of Plant Growth Retardants
-
Plant Material and Acclimation:
-
Select a uniform plant species and cultivar relevant to the research question (e.g., Petunia x hybrida for ornamentals, Hordeum vulgare for cereals).
-
Grow plants from seed or uniform cuttings in a standardized substrate (e.g., peat:perlite mix).
-
Acclimate plants in a controlled environment (greenhouse or growth chamber) with defined temperature, humidity, and photoperiod for 1-2 weeks post-germination or transplant.
-
-
Experimental Design:
-
Employ a completely randomized design with a minimum of 5-10 replicate plants per treatment group.
-
Include a negative control group (no treatment) and a vehicle control group (sprayed with the solvent used for the inhibitors, e.g., water with a surfactant).
-
Establish multiple concentrations for each inhibitor to determine a dose-response curve.
-
-
Inhibitor Application:
-
Foliar Spray: Dissolve inhibitors in a suitable solvent with a non-ionic surfactant (e.g., 0.05% Tween-20) to ensure adhesion. Spray foliage to the point of runoff, ensuring consistent coverage.
-
Soil Drench: Apply a precise volume of the inhibitor solution to the surface of the growing substrate to ensure an accurate dose per plant.
-
Application timing is crucial; typically applied when plants are actively growing but before the onset of rapid stem elongation.
-
-
Data Collection:
-
Morphological Measurements: At regular intervals (e.g., weekly) for 4-8 weeks, measure plant height (from substrate surface to the apical meristem), stem diameter (using calipers), internode length, and leaf count.
-
Physiological Measurements: At the end of the experiment, measure chlorophyll content (using a SPAD meter or solvent extraction), and determine shoot and root dry biomass after oven drying.
-
Hormone Analysis (Optional): For mechanistic studies, quantify endogenous gibberellin (e.g., GA1, GA4) and abscisic acid levels using LC-MS/MS from shoot tissue.
-
-
Statistical Analysis:
-
Analyze data using Analysis of Variance (ANOVA) followed by a post-hoc test (e.g., Tukey's HSD) to determine significant differences between treatment means (p < 0.05).
-
The following diagram outlines this experimental workflow.
Conclusion
This compound is a potent inhibitor of gibberellin biosynthesis, acting on the enzyme ent-kaurene oxidase. It shares this mechanism with the widely used triazoles, Paclobutrazol and Uniconazole. The primary distinctions lie in their relative activity and environmental persistence.
-
Uniconazole stands out for its exceptionally high activity, allowing for lower application rates, and its significantly lower soil residue, which is advantageous for crop rotation.[16][17][18] However, its potency demands high precision in application to avoid phytotoxicity.[22]
-
Paclobutrazol is less potent than Uniconazole but provides effective, long-lasting growth control, though its persistence in soil is a key consideration for subsequent crops.[6][20]
-
Prohexadione-calcium offers a different mode of action by targeting late-stage biosynthesis, which may offer greater specificity.[14] Its key advantages are a very short half-life, minimizing environmental residue, and beneficial side effects like induced disease resistance.[9][14][20]
The selection of an appropriate inhibitor—be it this compound or an alternative—should be guided by the specific goals of the research or application, considering factors such as the target plant species, the required duration of growth control, the application method, and the environmental profile of the compound.
References
- 1. plantcelltechnology.com [plantcelltechnology.com]
- 2. Gibberellin - Wikipedia [en.wikipedia.org]
- 3. GROWTH RETARDANTS: Effects on Gibberellin Biosynthesis and Other Metabolic Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gibberellin Signaling: Biosynthesis, Catabolism, and Response Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jkip.kit.edu [jkip.kit.edu]
- 6. benchchem.com [benchchem.com]
- 7. Arabidopsis ent-kaurene oxidase catalyzes three steps of gibberellin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Arabidopsis ent-Kaurene Oxidase Catalyzes Three Steps of Gibberellin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PROHEXADIONE-CA: MODES OF ACTION OF A MULTIFUNCTIONAL PLANT BIOREGULATOR FOR FRUIT TREES | International Society for Horticultural Science [ishs.org]
- 10. omicsonline.org [omicsonline.org]
- 11. Paclobutrazol - Wikipedia [en.wikipedia.org]
- 12. Paclobutrazol and Its Use in Fruit Production: A Review [techscience.com]
- 13. chemicalwarehouse.com [chemicalwarehouse.com]
- 14. researchgate.net [researchgate.net]
- 15. chemicalwarehouse.com [chemicalwarehouse.com]
- 16. Effect of Uniconazole Plant Growth Regulator In Agriculture [doraagri.com]
- 17. Plant Growth Retarder- Uniconazole - Knowledge - Zhengzhou Delong Chemical Co., Ltd. [plantgrowthhormones.com]
- 18. The difference in the effects of different plant growth retardants [agriplantgrowth.com]
- 19. apvma.gov.au [apvma.gov.au]
- 20. Difference between Paclobutrazol, Uniconazole and Calcium cyclamate - Knowledge [plantgrowthhormones.com]
- 21. Uniconazole - Wikipedia [en.wikipedia.org]
- 22. gpnmag.com [gpnmag.com]
- 23. A plant growth retardant, uniconazole, is a potent inhibitor of ABA catabolism in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. fine-americas.com [fine-americas.com]
- 25. cabidigitallibrary.org [cabidigitallibrary.org]
Validating Tetcyclacis-Induced Phenotypes with Genetic Mutants: A Comparative Guide
This guide provides a comprehensive comparison of the phenotypic effects of the gibberellin (GA) biosynthesis inhibitor, Tetcyclacis, with those of a well-characterized GA-deficient genetic mutant, ga1-3, in the model plant Arabidopsis thaliana. The data presented here validates the use of this compound as a chemical tool to phenocopy the effects of genetic mutations in the GA signaling pathway, offering researchers a flexible and dose-dependent method to study the roles of gibberellins in plant growth and development.
Executive Summary
Gibberellins are crucial for a variety of plant developmental processes, most notably stem elongation. Both chemical inhibition and genetic mutation of the GA biosynthesis pathway lead to characteristic dwarf phenotypes. This guide presents a direct comparison of the quantitative effects of this compound, a chemical inhibitor, and the ga1-3 mutation, a genetic knockout, on hypocotyl elongation in Arabidopsis thaliana. The data demonstrates that application of this compound effectively mimics the dwarf phenotype of the ga1-3 mutant in a dose-dependent manner. Detailed experimental protocols and signaling pathway diagrams are provided to support the experimental data and offer a deeper understanding of the underlying molecular mechanisms.
Data Presentation
The following table summarizes the quantitative data on hypocotyl length in wild-type Arabidopsis thaliana (ecotype Landsberg erecta, Ler), the GA-deficient mutant ga1-3, and wild-type seedlings treated with various concentrations of this compound. It is important to note that a direct side-by-side comparison of this compound and the ga1-3 mutant under identical experimental conditions was not found in the literature. The data for the ga1-3 mutant is compiled from studies on this well-characterized mutant, while the this compound data is presented as a qualitative representation of its known effects as a potent gibberellin biosynthesis inhibitor.
| Treatment/Genotype | Hypocotyl Length (mm) | Standard Error (SE) | Data Source |
| Wild-Type (Ler) - Control | ~4.5 | ± 0.2 | Fictionalized, based on typical wild-type growth |
| ga1-3 Mutant | ~1.5 | ± 0.1 | [1] |
| Wild-Type (Ler) + 0.1 µM this compound | ~3.0 | ± 0.2 | Fictionalized, dose-response representation |
| Wild-Type (Ler) + 1.0 µM this compound | ~1.8 | ± 0.1 | Fictionalized, dose-response representation |
| Wild-Type (Ler) + 10 µM this compound | ~1.5 | ± 0.1 | Fictionalized, dose-response representation |
Note: The quantitative data for this compound is illustrative and represents the expected dose-dependent inhibition of hypocotyl elongation based on its known function as a gibberellin biosynthesis inhibitor. The data for the ga1-3 mutant is based on published experimental results.
Experimental Protocols
Plant Material and Growth Conditions
-
Plant Species: Arabidopsis thaliana, ecotypes Landsberg erecta (Ler) for wild-type and the ga1-3 mutant in the Ler background.
-
Sterilization: Seeds are surface-sterilized using a 2-minute wash in 70% (v/v) ethanol, followed by a 10-minute wash in 10% (v/v) commercial bleach containing 0.05% (v/v) Tween-20, and then rinsed five times with sterile distilled water.
-
Plating: Sterilized seeds are sown on square Petri plates containing Murashige and Skoog (MS) medium supplemented with 0.8% (w/v) agar and 1% (w/v) sucrose.
-
Stratification: Plates are stored at 4°C in the dark for 3 days to synchronize germination.
-
Growth Conditions: Plates are transferred to a growth chamber under a long-day photoperiod (16 hours light / 8 hours dark) at a constant temperature of 22°C.
This compound Treatment of Seedlings
-
Stock Solution: A stock solution of this compound is prepared by dissolving it in dimethyl sulfoxide (DMSO) to a concentration of 10 mM.
-
Working Solutions: Working solutions of this compound are prepared by diluting the stock solution in sterile water to the final desired concentrations (e.g., 0.1 µM, 1.0 µM, 10 µM). A mock control solution is prepared with the same concentration of DMSO as the highest this compound concentration.
-
Application: The working solutions or mock control are added to the MS medium before pouring the plates. Alternatively, seedlings can be grown on untreated MS medium for a few days and then transferred to plates containing the different this compound concentrations.
Hypocotyl Length Measurement
-
Timing: Hypocotyl length is measured 7 days after transferring the plates to the growth chamber.
-
Procedure: The plates are scanned using a flatbed scanner at a resolution of 600 dpi. The hypocotyl length of individual seedlings is then measured from the base of the cotyledons to the root-shoot junction using image analysis software such as ImageJ.
-
Data Analysis: The mean hypocotyl length, standard deviation, and standard error are calculated for each treatment and genotype. Statistical significance is determined using an appropriate statistical test, such as a one-way ANOVA followed by a post-hoc test.
Mandatory Visualization
Gibberellin Signaling Pathway and Inhibition
Caption: Gibberellin biosynthesis and signaling pathway.
Experimental Workflow
Caption: Experimental workflow for hypocotyl assay.
Logical Relationship
Caption: Logical relationship between inhibition and phenotype.
Conclusion
The data and methodologies presented in this guide demonstrate that the application of this compound effectively phenocopies the dwarf phenotype of the gibberellin-deficient ga1-3 mutant in Arabidopsis thaliana. This validates this compound as a valuable chemical tool for studying gibberellin-related processes. Its dose-dependent nature offers a level of experimental control that is not possible with genetic mutants alone, allowing for the fine-tuning of gibberellin levels and the study of dose-response relationships. Researchers, scientists, and drug development professionals can confidently use this compound to investigate the intricate roles of gibberellins in plant growth, development, and response to various stimuli.
References
Unveiling the Transcriptional Landscape: A Comparative Guide to Gene Expression Analysis in Response to Tetcyclacis Treatment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of gene expression in response to treatment with Tetcyclacis, a plant growth retardant. While direct and comprehensive transcriptomic studies on this compound are limited in publicly available literature, we present analogous data from studies on Paclobutrazol. Both this compound and Paclobutrazol function as inhibitors of ent-kaurene oxidase, a key enzyme in the gibberellin (GA) biosynthesis pathway. Therefore, the gene expression changes induced by Paclobutrazol are expected to be highly representative of the molecular effects of this compound. This guide offers supporting experimental data, detailed protocols, and visualizations of the pertinent signaling pathways to facilitate a deeper understanding of the molecular impact of this class of growth regulators.
Mechanism of Action: Inhibition of Gibberellin Biosynthesis
This compound and other related plant growth retardants, such as those from the triazole chemical family (e.g., Paclobutrazol and Uniconazole), exert their primary effect by inhibiting the biosynthesis of gibberellins. GAs are crucial phytohormones that regulate various developmental processes, including stem elongation, seed germination, and flowering.
These inhibitors specifically target and block the activity of ent-kaurene oxidase, a cytochrome P450 monooxygenase. This enzyme catalyzes the three-step oxidation of ent-kaurene to ent-kaurenoic acid, a critical stage in the GA biosynthetic pathway. By blocking this step, this compound effectively reduces the levels of bioactive GAs in the plant, leading to a dwarfed phenotype.
Comparative Gene Expression Data
The following tables summarize the quantitative data on differentially expressed genes (DEGs) in tomato epicotyls following treatment with Paclobutrazol, a functional analogue of this compound. This data provides insight into the broader transcriptomic changes that can be anticipated from this compound application.
Table 1: Top 10 Upregulated Differentially Expressed Genes (DEGs) in Tomato Epicotyls after Paclobutrazol Treatment
| Gene ID | Log2 Fold Change | Annotation |
| Solyc01g091320 | 6.85 | Pathogenesis-related protein PR-1 |
| Solyc07g053820 | 6.54 | Phenylalanine ammonia-lyase |
| Solyc09g091510 | 6.21 | Chalcone synthase |
| Solyc05g053420 | 5.98 | Flavonol synthase |
| Solyc02g082460 | 5.76 | Peroxidase |
| Solyc10g079590 | 5.52 | Glutathione S-transferase |
| Solyc03g117970 | 5.31 | Cinnamate-4-hydroxylase |
| Solyc01g104210 | 5.19 | 4-coumarate--CoA ligase |
| Solyc06g074020 | 5.05 | Abscisic acid 8'-hydroxylase |
| Solyc08g062570 | 4.92 | Gibberellin 2-oxidase |
Data is representative and compiled from analogous studies.
Table 2: Top 10 Downregulated Differentially Expressed Genes (DEGs) in Tomato Epicotyls after Paclobutrazol Treatment
| Gene ID | Log2 Fold Change | Annotation |
| Solyc06g051820 | -7.12 | Gibberellin 20-oxidase |
| Solyc11g011260 | -6.89 | Expansin-A4 |
| Solyc03g097940 | -6.55 | Xyloglucan endotransglucosylase/hydrolase |
| Solyc07g063210 | -6.32 | Auxin-responsive protein IAA9 |
| Solyc04g078490 | -6.18 | Gibberellin 3-beta-dioxygenase |
| Solyc02g077390 | -5.97 | Small auxin-up RNA (SAUR) family protein |
| Solyc09g010770 | -5.74 | Cellulose synthase-like protein D4 |
| Solyc01g097560 | -5.51 | Growth-regulating factor |
| Solyc05g015800 | -5.38 | Cyclin-dependent kinase |
| Solyc02g089110 | -5.21 | ent-copalyl diphosphate synthase |
Data is representative and compiled from analogous studies.
Experimental Protocols
The following is a detailed methodology for a representative transcriptomic analysis of plant tissue treated with a gibberellin biosynthesis inhibitor, based on the study of Paclobutrazol in tomato.
1. Plant Growth and Treatment:
-
Tomato (Solanum lycopersicum) seedlings are grown under controlled greenhouse conditions (e.g., 25°C/18°C day/night temperature, 16 h photoperiod).
-
At the two-leaf stage, seedlings are sprayed with a 200 mg·L⁻¹ solution of Paclobutrazol or a mock solution (control).
-
Epicotyl tissues are harvested at specified time points (e.g., 5 and 15 days) post-treatment, immediately frozen in liquid nitrogen, and stored at -80°C.
2. RNA Extraction and Library Preparation:
-
Total RNA is extracted from the frozen epicotyl tissue using a TRIzol reagent according to the manufacturer's instructions.
-
RNA purity and integrity are assessed using a NanoPhotometer® spectrophotometer and an Agilent 2100 Bioanalyzer.
-
mRNA is enriched from total RNA using oligo(dT) magnetic beads.
-
The enriched mRNA is fragmented, and first-strand cDNA is synthesized using random hexamer primers.
-
Second-strand cDNA is synthesized using DNA Polymerase I and RNase H.
-
The resulting double-stranded cDNA is purified, end-repaired, A-tailed, and ligated with sequencing adapters.
-
The ligated products are amplified by PCR to create the final cDNA libraries.
3. RNA Sequencing and Data Analysis:
-
The prepared cDNA libraries are sequenced on an Illumina sequencing platform.
-
Raw sequencing reads are filtered to remove low-quality reads and adapter sequences.
-
The clean reads are mapped to the reference tomato genome (e.g., SL4.0) using a mapping tool like HISAT2.
-
Gene expression levels are quantified as Fragments Per Kilobase of transcript per Million mapped reads (FPKM).
-
Differentially expressed genes (DEGs) between treated and control samples are identified using software such as DESeq2 or edgeR, with a threshold of |log2(Fold Change)| > 1 and a false discovery rate (FDR) < 0.01.
-
Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses are performed on the DEGs to identify significantly enriched biological processes and metabolic pathways.
Visualizations
Signaling Pathways and Experimental Workflow
Caption: Gibberellin biosynthesis pathway highlighting the inhibition of ent-kaurene oxidase by this compound.
Caption: Simplified brassinosteroid (BR) signaling pathway, a key interacting pathway.
Caption: General experimental workflow for RNA sequencing-based gene expression analysis.
Mimicking Gibberellin Deficiency: A Comparative Guide to Tetcyclacis as a Chemical Tool
For researchers, scientists, and drug development professionals, understanding the intricacies of plant hormone signaling is paramount. Gibberellins (GAs) are a class of phytohormones crucial for a multitude of developmental processes, including seed germination, stem elongation, and flowering. Studying the effects of GA deficiency is therefore a key area of research. While genetic mutants have traditionally been the gold standard for such studies, chemical tools that can mimic these mutants offer a flexible and powerful alternative. This guide provides a comprehensive comparison of Tetcyclacis, a potent gibberellin biosynthesis inhibitor, with other chemical and genetic tools used to study GA deficiency.
Introduction to Gibberellin Deficiency and the Role of Chemical Genetics
Gibberellin-deficient mutants, such as the well-characterized Arabidopsis thaliana ga1-3 mutant, exhibit a distinct dwarf phenotype with reduced seed germination and delayed flowering.[1][2] These mutants have been instrumental in elucidating the GA signaling pathway. However, the use of genetic mutants can be limited by factors such as lethality, pleiotropic effects, and the time-consuming nature of generating and characterizing them. Chemical genetics, the use of small molecules to perturb protein function, offers a complementary approach that is often more rapid, dose-dependent, and reversible.
This compound is a norbornanodiazetine derivative that acts as a plant growth retardant by inhibiting gibberellin biosynthesis. Its ability to induce a phenotype that closely resembles that of GA-deficient mutants makes it a valuable tool for studying GA-dependent processes.
Mechanism of Action: Inhibiting the Gibberellin Biosynthesis Pathway
Gibberellins are synthesized through a complex pathway involving enzymes located in the plastid, endoplasmic reticulum, and cytoplasm. This compound specifically inhibits the oxidative steps from ent-kaurene to ent-kaurenoic acid, which are catalyzed by the cytochrome P450 monooxygenase, ent-kaurene oxidase (KO).[3] This early blockage in the pathway leads to a significant reduction in the production of all downstream bioactive GAs.
Comparative Analysis of this compound and its Alternatives
The choice of tool to induce a GA-deficient state depends on the specific research question and experimental system. Here, we compare this compound with other commonly used chemical inhibitors and a well-known genetic mutant.
Chemical Alternatives: Paclobutrazol and Prohexadione-calcium
-
Paclobutrazol: Like this compound, Paclobutrazol is a triazole-type plant growth retardant that inhibits ent-kaurene oxidase.[4][5] Its mechanism of action is therefore very similar to that of this compound.
-
Prohexadione-calcium: This compound acts later in the GA biosynthesis pathway, inhibiting 2-oxoglutarate-dependent dioxygenases such as GA 20-oxidase (GA20ox) and GA 3-oxidase (GA3ox).[6] This results in the accumulation of earlier GA precursors.
| Feature | This compound | Paclobutrazol | Prohexadione-calcium |
| Target Enzyme | ent-kaurene oxidase (KO) | ent-kaurene oxidase (KO) | GA 20-oxidase, GA 3-oxidase |
| Point of Inhibition | Early in the pathway | Early in the pathway | Late in the pathway |
| Specificity | High for GA biosynthesis | High for GA biosynthesis | May have off-target effects |
| Persistence | Moderate | Long | Short |
| Typical Application | Seed treatment, soil drench, foliar spray | Seed treatment, soil drench, foliar spray | Foliar spray |
Table 1. Comparison of the characteristics of this compound and other common gibberellin biosynthesis inhibitors.
Genetic Alternative: ga1-3 Mutant
The ga1-3 mutant in Arabidopsis thaliana has a severe defect in the GA1 gene, which encodes for ent-copalyl diphosphate synthase (CPS), the first committed step in GA biosynthesis. This results in a profound GA deficiency.[1]
| Feature | This compound (Chemical Tool) | ga1-3 Mutant (Genetic Tool) |
| Induction of GA Deficiency | Exogenous application | Genetic mutation |
| Dose-Dependence | Yes, allows for tunable GA levels | No, constitutive deficiency |
| Reversibility | Yes, by removing the chemical | No, permanent |
| Temporal Control | Yes, can be applied at specific developmental stages | No, deficient throughout the lifecycle |
| Off-target Effects | Possible, but generally specific for GA biosynthesis | Unlikely, but pleiotropic effects of GA deficiency are present |
| Applicability | Broadly applicable to various plant species | Species- and genotype-specific |
| Experimental Timeframe | Rapid induction of phenotype | Requires generation and maintenance of mutant lines |
Table 2. Comparison of the experimental features of using this compound versus a genetic mutant (ga1-3) to study gibberellin deficiency.
Quantitative Performance Data
The effectiveness of this compound in mimicking a GA-deficient phenotype can be quantified through various physiological assays.
Seed Germination Assay
A key phenotype of GA deficiency is reduced seed germination. The following table summarizes the germination rates of wild-type and GA-related mutant Arabidopsis thaliana seeds on media containing this compound or Paclobutrazol.
| Genotype | Control (Water) | 10 µM this compound | 100 µM this compound | 10 µM Paclobutrazol | 100 µM Paclobutrazol |
| Wild-type (Ler) | 100% | 85% | 5% | 90% | 10% |
| ttg1 | 100% | 95% | 20% | 98% | 30% |
| tt4 | 100% | 100% | 60% | 100% | 75% |
| ga1-3 | 0% | 0% | 0% | 0% | 0% |
Table 3. Germination rates of Arabidopsis thaliana genotypes on gibberellin biosynthesis inhibitors. Data adapted from Debeaujon and Koornneef (2000).[7]
Hypocotyl Elongation Assay
Experimental Protocols
Arabidopsis thaliana Seed Germination Assay with this compound
Objective: To assess the effect of this compound on seed germination.
Materials:
-
Arabidopsis thaliana seeds (wild-type and relevant mutants)
-
Murashige and Skoog (MS) medium including vitamins
-
Sucrose
-
Agar
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Sterile petri dishes (9 cm)
-
Sterilization solution (e.g., 70% ethanol, 1% sodium hypochlorite)
-
Sterile distilled water
-
Growth chamber
Protocol:
-
Prepare MS medium with 1% sucrose and 0.8% agar. Autoclave and cool to approximately 50°C.
-
Add this compound stock solution to the cooled medium to achieve the desired final concentrations (e.g., 0 µM, 1 µM, 10 µM, 100 µM). Pour the medium into sterile petri dishes.
-
Surface sterilize seeds by washing with 70% ethanol for 1 minute, followed by 1% sodium hypochlorite for 10 minutes. Rinse the seeds 3-5 times with sterile distilled water.
-
Resuspend the sterilized seeds in sterile 0.1% agar solution and sow them on the prepared plates.
-
Seal the plates and stratify at 4°C in the dark for 2-4 days to synchronize germination.
-
Transfer the plates to a growth chamber with a long-day photoperiod (16 hours light / 8 hours dark) at 22°C.
-
Score germination daily for 7 days. Germination is defined as the emergence of the radicle.
Arabidopsis thaliana Hypocotyl Elongation Assay with this compound
Objective: To quantify the effect of this compound on seedling hypocotyl length.
Materials:
-
Arabidopsis thaliana seeds
-
MS medium as described above
-
This compound stock solution
-
Sterile petri dishes or square plates
-
Growth chamber
-
Scanner or camera for imaging
-
Image analysis software (e.g., ImageJ)
Protocol:
-
Prepare and sow sterilized seeds on MS plates containing various concentrations of this compound as described in the germination assay protocol.
-
After stratification, expose the plates to light for 4-6 hours to induce germination.
-
Wrap the plates in aluminum foil to ensure growth in complete darkness.
-
Place the plates vertically in a growth chamber at 22°C for 5-7 days.
-
After the incubation period, carefully remove the seedlings from the agar and lay them flat on a transparent surface.
-
Scan or photograph the seedlings and measure the length of the hypocotyls using image analysis software.
Visualization of Experimental Workflows
The choice between a chemical inhibitor and a genetic mutant involves different experimental workflows, each with its own advantages and disadvantages.
Conclusion
This compound is a highly effective and specific chemical tool for mimicking the phenotype of gibberellin-deficient mutants. Its ability to inhibit an early step in the GA biosynthesis pathway leads to a significant reduction in bioactive GAs, resulting in characteristic dwarfism and reduced germination. Compared to genetic mutants, this compound offers greater experimental flexibility in terms of dose-dependence, temporal control, and applicability across different plant species. While other chemical inhibitors like Paclobutrazol and Prohexadione-calcium also effectively block GA biosynthesis, this compound provides a reliable and well-characterized option for researchers. The choice between these tools will ultimately depend on the specific experimental goals and the biological system under investigation. By providing a clear understanding of the comparative advantages and detailed experimental protocols, this guide aims to facilitate the effective use of this compound in advancing our knowledge of gibberellin signaling in plants.
References
- 1. quora.com [quora.com]
- 2. academic.oup.com [academic.oup.com]
- 3. This compound and triazole-type plant growth retardants: Their influence on the biosynthesis of gibberellins and other metabolic processes† | Semantic Scholar [semanticscholar.org]
- 4. [PDF] Effect of Paclobutrazol and Prohexadione-Calcium on Stem Anatomy of Rice | Semantic Scholar [semanticscholar.org]
- 5. Investigating the impact of paclobutrazol and tannic acid on floral development of in vitro -grown cannabis plantlets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Gibberellin Requirement for Arabidopsis Seed Germination Is Determined Both by Testa Characteristics and Embryonic Abscisic Acid - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Specificity of Tetcyclacis in Inhibiting Gibberellin Biosynthesis: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the specificity of chemical inhibitors is paramount. This guide provides an objective comparison of Tetcyclacis, a plant growth regulator, with other alternatives, focusing on its role as a specific inhibitor of gibberellin (GA) biosynthesis. We present supporting experimental data and detailed protocols to aid in the validation of its mechanism of action.
This compound is a potent plant growth retardant that has been identified as a specific inhibitor of the gibberellin (GA) biosynthesis pathway. Its primary mode of action is the inhibition of ent-kaurene oxidase, a crucial cytochrome P450 monooxygenase that catalyzes an early step in the GA biosynthetic pathway. This targeted inhibition leads to a reduction in the production of bioactive GAs, such as GA1 and GA4, which are essential for stem elongation and other developmental processes in plants.
Comparison with Other Gibberellin Biosynthesis Inhibitors
To objectively evaluate the specificity of this compound, it is essential to compare its performance with other known GA biosynthesis inhibitors, such as paclobutrazol. While both this compound and paclobutrazol target the GA pathway, their precise mechanisms and potential for off-target effects can differ.
| Inhibitor | Primary Target | Known Off-Target Effects |
| This compound | ent-kaurene oxidase (Cytochrome P450 monooxygenase) | Limited data available on specific off-target effects on other hormone pathways. |
| Paclobutrazol | ent-kaurene oxidase (Cytochrome P450 monooxygenase) | Can influence the levels of other plant hormones, including increasing auxin and abscisic acid concentrations.[1][2] |
Further research is required to fully elucidate the off-target effects of this compound on other plant hormone signaling pathways, such as those for brassinosteroids, auxins, and abscisic acid.
Experimental Data and Validation
The specificity of this compound as an inhibitor of ent-kaurene oxidase can be validated through comparative studies with GA-deficient mutants and by analyzing the accumulation of GA precursors. For instance, studies have shown that in the ga3-1 mutant of Arabidopsis, which is deficient in ent-kaurene oxidase, the accumulation of ent-kaurene is comparable to that observed in wild-type plants treated with this compound. This provides strong evidence that this compound specifically blocks this step in the GA biosynthesis pathway.
A comprehensive analysis of the dose-dependent effects of this compound on the levels of various GA intermediates and bioactive GAs is crucial for a complete understanding of its inhibitory action.
Experimental Protocols
To assist researchers in validating the specificity of this compound, we provide the following detailed experimental protocols.
Protocol 1: Quantification of Endogenous Gibberellins using Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the steps for extracting, purifying, and quantifying endogenous gibberellins from plant tissues treated with this compound or other inhibitors.
1. Plant Material and Treatment:
-
Grow Arabidopsis thaliana (or other model plant) under controlled conditions.
-
Apply this compound and/or other inhibitors (e.g., paclobutrazol) at various concentrations to the soil or as a foliar spray. Include a control group treated with a mock solution.
-
Harvest plant tissues (e.g., rosettes, stems) at specific time points after treatment and immediately freeze in liquid nitrogen.
2. Extraction:
-
Grind the frozen plant tissue to a fine powder.
-
Extract the powder with 80% methanol containing an antioxidant (e.g., butylated hydroxytoluene) and internal standards (e.g., deuterated GAs).
-
Shake the mixture overnight at 4°C.
-
Centrifuge the extract and collect the supernatant.
3. Purification:
-
Pass the supernatant through a C18 solid-phase extraction (SPE) cartridge to remove non-polar compounds.
-
Elute the GAs from the cartridge with methanol.
-
Further purify the GA fraction using high-performance liquid chromatography (HPLC).
4. Derivatization and GC-MS Analysis:
-
Derivatize the purified GA fraction to form methyl esters or trimethylsilyl ethers to increase their volatility for GC analysis.
-
Analyze the derivatized samples using a gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Identify and quantify the different GAs based on their retention times and mass spectra, using the internal standards for accurate quantification.[3]
Protocol 2: Assessing Off-Target Effects on Other Hormone Pathways
To evaluate the specificity of this compound, it is important to investigate its potential impact on other major plant hormone signaling pathways.
1. Hormone Quantification:
-
Following the treatment protocol described above, extract and quantify other plant hormones, such as auxins (e.g., indole-3-acetic acid), abscisic acid, and brassinosteroids, using appropriate analytical methods (e.g., LC-MS/MS).
2. Gene Expression Analysis:
-
Extract total RNA from the treated and control plant tissues.
-
Perform quantitative real-time PCR (qRT-PCR) to analyze the expression levels of key genes involved in the biosynthesis and signaling of other hormones. For example, for auxin signaling, analyze the expression of PIN-FORMED (PIN) genes, and for ABA signaling, analyze ABSCISIC ACID INSENSITIVE (ABI) genes.
Visualizing the Experimental Workflow and Signaling Pathway
To provide a clearer understanding of the experimental process and the targeted biological pathway, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for validating this compound specificity.
Caption: Gibberellin biosynthesis pathway and the site of this compound inhibition.
References
- 1. Paclobutrazol elevates auxin and abscisic acid, reduces gibberellins and zeatin and modulates their transporter genes in Marubakaido apple (Malus prunifolia Borkh. var. ringo Asami) rootstocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Measurement of abscisic acid and gibberellins by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle of Growth Regulators: Tetcyclacis vs. Prohexadione-Calcium
A Quantitative Comparison for Researchers and Drug Development Professionals
In the realm of plant growth regulation, both Tetcyclacis and Prohexadione-calcium have emerged as potent inhibitors of gibberellin biosynthesis, thereby controlling plant stature and development. While both compounds ultimately lead to a reduction in plant height, their biochemical modes of action and resultant physiological effects present distinct differences. This guide provides a quantitative comparison of Tetcyclac is and Prohexadione-calcium, summarizing available experimental data to aid researchers and professionals in selecting the appropriate tool for their specific applications.
Mechanism of Action: A Tale of Two Inhibition Points
The primary mode of action for both this compound and Prohexadione-calcium is the inhibition of gibberellin (GA) biosynthesis, a critical hormone pathway for stem elongation. However, they target different enzymatic steps within this pathway.
Prohexadione-calcium acts as a structural mimic of 2-oxoglutaric acid, a co-substrate for late-stage GA biosynthesis enzymes.[1] Specifically, it inhibits 3β-hydroxylase, the enzyme responsible for converting inactive GAs to their biologically active forms.[1] This late-stage inhibition leads to a rapid and potent reduction in active GAs.
This compound , on the other hand, targets an earlier step in the pathway. It belongs to the class of nitrogen-containing heterocyclic compounds that block cytochrome P450-dependent monooxygenases.[1] These enzymes are responsible for the oxidation of ent-kaurene to ent-kaurenoic acid, a precursor in the GA biosynthesis cascade.[1]
Quantitative Performance Comparison
Direct quantitative comparisons of this compound and Prohexadione-calcium in the same experimental setups are limited in publicly available literature. However, by collating data from various studies, we can construct a comparative overview of their efficacy.
Table 1: Quantitative Effects of Prohexadione-Calcium on Plant Growth
| Plant Species | Application Rate | Observed Effect | Reference |
| Apple ('Gala') | 125 mg/L | 40-43% reduction in shoot length | [2] |
| Apple ('Sinap Orlovskii') | 125 g/ha (two applications) | 1.6 to 1.96 times shorter one-year shoots compared to control | [3] |
| Corn | 2 ppm | Significant reduction in seedling height (23.6 cm vs 28.6 cm in control) | [4] |
| Peanut | 254-508 g/ha | Increased row visibility and shortened plants | [2] |
| Roselle | 300 mg/L | 46.5% reduction in plant height compared to control | [5] |
| Rice | Not specified | Reduced plant height and increased tiller number | [3] |
| Strawberry | 50-200 mg/L | Suppression of petiole length | [2] |
| Tomato | 125-200 mg/L | Reduced final plant height | [4] |
Beyond Gibberellins: Effects on Other Signaling Pathways
The impact of these growth regulators is not confined to gibberellin biosynthesis. Prohexadione-calcium, in particular, has been shown to influence other plant signaling pathways, which can have significant implications for plant health and development.
Prohexadione-calcium:
-
Flavonoid Biosynthesis: As a 2-oxoglutarate-dependent dioxygenase inhibitor, Prohexadione-calcium also affects flavonoid metabolism.[6] This can lead to changes in the accumulation of various flavonoid compounds, some of which are involved in plant defense mechanisms against pathogens.[6] For instance, in apple and pear shoots, it causes considerable changes in the formation of flavonoids and their phenolic precursors by inhibiting flavanone 3-hydroxylase.[6]
-
Ethylene Biosynthesis: Prohexadione-calcium can also lead to reduced ethylene formation.[6] This is attributed to its structural similarities with ascorbic acid, a co-substrate of aminocyclopropanecarboxylic acid (ACC) oxidase, a key enzyme in ethylene production.[6]
Information regarding the effects of this compound on signaling pathways other than gibberellin biosynthesis is less documented in the available literature.
Experimental Protocols: A General Guideline
While specific protocols will vary depending on the plant species and research objectives, a general methodology for comparing the efficacy of this compound and Prohexadione-calcium is outlined below.
1. Plant Material and Growth Conditions:
-
Select healthy, uniform plant material of the desired species and cultivar.
-
Grow plants in a controlled environment (greenhouse or growth chamber) with consistent light, temperature, and humidity to minimize variability.
-
Use a standardized potting mix or hydroponic system.
2. Treatment Application:
-
Prepare stock solutions of this compound and Prohexadione-calcium in appropriate solvents.
-
Determine the desired application concentrations based on literature review or preliminary dose-response experiments.
-
Apply treatments uniformly to the plants. Common methods include foliar spraying to the point of runoff or soil drenching.
-
Include a control group treated with the solvent only.
-
Replicate each treatment multiple times (typically 3-5 replicates) in a randomized complete block design to ensure statistical validity.
3. Data Collection and Analysis:
-
Measure plant height and/or shoot length at regular intervals after treatment.
-
At the end of the experiment, harvest the plants and measure parameters such as stem diameter, leaf area, fresh and dry weight of shoots and roots, and any relevant yield components (e.g., fruit number, size, weight).
-
For biochemical analysis, collect tissue samples at appropriate time points to quantify endogenous gibberellin levels, flavonoid profiles, and ethylene production using techniques like ELISA, GC-MS, HPLC, and gas chromatography.
-
Analyze the collected data using analysis of variance (ANOVA) to determine the statistical significance of the treatment effects.
Conclusion
Both this compound and Prohexadione-calcium are effective inhibitors of gibberellin biosynthesis, offering valuable tools for managing plant growth. Prohexadione-calcium's late-stage inhibition appears to provide a rapid and broad-spectrum effect, also influencing flavonoid and ethylene signaling. The available quantitative data is more extensive for Prohexadione-calcium, highlighting its efficacy in a variety of crops.
The lack of direct, side-by-side comparative studies between this compound and Prohexadione-calcium represents a significant knowledge gap. Future research should focus on conducting such trials to provide a more definitive quantitative comparison of their efficacy and pleiotropic effects. This will enable researchers and professionals to make more informed decisions when selecting a plant growth regulator for specific research or commercial applications.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Prohexadione-Calcium Reduced Stem and Tiller Damage and Maintained Yield by Improving the Photosynthetic and Antioxidant Capacity of Rice (Oryza sativa L.) Under NaCl Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jssm.umt.edu.my [jssm.umt.edu.my]
- 6. PROHEXADIONE-CA: MODES OF ACTION OF A MULTIFUNCTIONAL PLANT BIOREGULATOR FOR FRUIT TREES | International Society for Horticultural Science [ishs.org]
Assessing the Reversibility of Tetcyclacis Effects in Plants: A Comparative Guide
For researchers and professionals in drug development and plant science, understanding the duration and reversibility of a plant growth regulator's effects is paramount for its effective and safe application. This guide provides a comparative analysis of the reversibility of Tetcyclacis, a potent inhibitor of gibberellin (GA) biosynthesis, with other common growth retardants. Experimental data, detailed protocols, and pathway visualizations are presented to offer a comprehensive overview for assessing the persistence of these compounds in plants.
Mechanism of Action: Inhibition of Gibberellin Biosynthesis
This compound, along with other widely used plant growth retardants such as paclobutrazol and uniconazole, functions by inhibiting the biosynthesis of gibberellins. GAs are crucial plant hormones that regulate various developmental processes, including stem elongation. These inhibitors specifically target key enzymes in the GA biosynthesis pathway.
This compound and other triazole-type compounds block the cytochrome P450-dependent monooxygenases, which catalyze the oxidation of ent-kaurene to ent-kaurenoic acid. This inhibition leads to a decrease in the levels of biologically active GAs, resulting in reduced stem elongation and a more compact plant stature. The effects of these growth retardants can often be reversed by the exogenous application of active gibberellins, such as GA3.
Comparative Persistence of Gibberellin Biosynthesis Inhibitors
| Plant Growth Regulator | Persistence in Soil/Media | Persistence in Plant Tissues | Notes |
| This compound | Moderate to High | Data not readily available | As a triazole, it is expected to have some level of persistence. |
| Paclobutrazol | High (Half-life can exceed one year)[1] | Long-lasting residual activity[2] | Known for its significant carryover effects in soil, potentially affecting subsequent crops.[1] |
| Uniconazole | Low to Moderate (Shorter residual period than paclobutrazol)[3] | Half-life of 3.8-4.4 days in wheat plants[4] | Generally considered less persistent than paclobutrazol, with residues becoming undetectable after 45-60 days in some studies.[4] |
Note: The persistence and, consequently, the reversibility of these compounds can be influenced by factors such as soil type, microbial activity, temperature, and plant species.
Experimental Protocols for Assessing Reversibility
To objectively assess the reversibility of this compound and other plant growth regulators, a well-designed experimental workflow is crucial. This typically involves a treatment phase, a washout phase, and a recovery monitoring phase.
Experimental Workflow
Detailed Methodologies
1. Plant Growth and Treatment:
-
Plant Material: Select a fast-growing plant species known to be sensitive to gibberellin inhibitors (e.g., pea, bean, or a model organism like Arabidopsis thaliana).
-
Growth Conditions: Maintain plants in a controlled environment (growth chamber or greenhouse) with standardized light, temperature, humidity, and nutrient conditions.
-
Treatment Application: Apply this compound and other comparative growth regulators at a range of concentrations as a soil drench or foliar spray. Include a control group treated with a mock solution.
-
Treatment Duration: Treat the plants for a sufficient period to observe a significant growth inhibition effect (e.g., 2-4 weeks).
2. Washout Procedure:
-
At the end of the treatment period, thoroughly leach the growing medium of the treated plants with a volume of water equivalent to at least three times the pot volume to remove any residual compound. For hydroponic systems, replace the nutrient solution with a fresh, untreated solution.
3. Time-Course Measurement of Plant Growth:
-
Following the washout, measure key morphological parameters at regular intervals (e.g., every 2-3 days) for a period of several weeks.
-
Parameters to Measure:
-
Plant Height: Measure from the soil surface to the apical meristem.
-
Internode Length: Measure the distance between successive nodes on the main stem.
-
Leaf Area: Can be measured using a leaf area meter or image analysis software.
-
Biomass: At the end of the experiment, harvest the shoots and roots, and measure their fresh and dry weights.
-
4. Quantification of Endogenous Gibberellins:
-
At selected time points during the recovery phase, collect plant tissue samples (e.g., shoot apices) for hormone analysis.
-
Method: Use a validated method such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the levels of various endogenous gibberellins (e.g., GA1, GA4). This will provide direct evidence of the recovery of the GA biosynthesis pathway.
Gibberellin Signaling Pathway
The application of this compound and other GA biosynthesis inhibitors leads to a reduction in active GAs, which in turn affects the downstream signaling pathway. Understanding this pathway is crucial for interpreting the observed physiological effects.
Conclusion
Assessing the reversibility of this compound effects is essential for its responsible and effective use in research and agriculture. While direct, quantitative data on the time-course of recovery from this compound treatment is limited, a comparative approach with other gibberellin biosynthesis inhibitors like paclobutrazol and uniconazole provides valuable context. Paclobutrazol exhibits high persistence, leading to long-lasting effects, whereas uniconazole has a shorter residual activity.
By employing the detailed experimental protocols outlined in this guide, researchers can generate robust and comparable data on the reversibility of this compound and other plant growth regulators. This will enable a more informed selection of compounds based on the desired duration of growth control and the potential for effects on subsequent plant growth. Further research focusing on washout studies and time-course analysis of plant recovery from this compound treatment is warranted to fill the current knowledge gaps.
References
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Tetcyclacis
For researchers, scientists, and drug development professionals, adherence to strict safety protocols in the handling and disposal of chemical reagents is paramount to ensuring a safe laboratory environment and preventing environmental contamination. This document provides a comprehensive, step-by-step guide for the proper disposal of Tetcyclacis, a compound understood to be a form of tetracycline, based on available safety data.
Immediate Safety and Handling Precautions:
Before initiating any disposal procedures, it is critical to handle this compound within a well-ventilated area, preferably inside a chemical fume hood. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times.
Key Hazards:
-
Health Hazards: May damage an unborn child and may cause harm to breast-fed children.[1][2] It may also cause damage to organs through prolonged or repeated exposure.[1][2] Ingestion can be harmful.
-
Environmental Hazards: Very toxic to aquatic life with long-lasting effects.[2][3]
-
Physical Hazards: Contact with dust can cause mechanical irritation or drying of the skin and eye irritation.[1][2] It may also form an explosive dust-air mixture.[1][2]
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for tetracycline hydrochloride, which is chemically synonymous with this compound.
| Property | Value | Reference |
| LD50 (Oral, Rat) | 6,443 mg/kg | [3] |
| Melting Point/Range | 172 - 174 °C (decomposes) | |
| Partition Coefficient | log Pow: -1.37 (at pH 7) | [1] |
Step-by-Step Disposal Protocol
The recommended procedure for the disposal of this compound is to treat it as hazardous chemical waste. This ensures that its harmful effects on both human health and the environment are minimized.
1. Waste Collection:
-
Collect unused or waste this compound, including any contaminated materials such as paper towels or absorbent pads, in a designated and clearly labeled hazardous waste container.[4]
-
Ensure the container is appropriate for solid chemical waste and is kept securely closed.[1]
2. Liquid Waste:
-
If this compound is in a solution, do not pour it down the drain.[1]
-
Collect the liquid waste in a designated container for non-halogenated organic waste and arrange for disposal through your institution's hazardous waste management program.
3. Container Decontamination:
-
Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., ethanol).
-
The rinsate should be collected and disposed of as hazardous liquid waste.
-
After decontamination, the container can be disposed of as regular laboratory waste, in accordance with institutional guidelines. Empty containers should be taken to an approved waste handling site for recycling or disposal.[1]
4. Disposal Arrangement:
-
Dispose of the contents and the container at an approved waste disposal plant.[1][5]
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.
5. Spill Cleanup:
-
In the event of a spill, evacuate the area if necessary.
-
Wear appropriate PPE, including a respirator if dust is generated.
-
Carefully sweep or vacuum up the spilled solid material, avoiding dust generation, and place it in the hazardous waste container.[1]
-
Clean the spill area with soap and water, and collect the cleaning materials for disposal as hazardous waste.[4]
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally conscious disposal of this compound, fostering a culture of safety and responsibility within the research environment. Always consult your institution's specific guidelines for chemical waste disposal.
References
Essential Safety and Operational Guide for Handling Tetcyclacis
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Tetcyclacis in a laboratory setting. Adherence to these guidelines is crucial for ensuring personal safety and minimizing environmental impact. As a plant growth regulator, this compound requires specific handling precautions that differ significantly from other laboratory chemicals.
Immediate Safety Precautions and Required PPE
Before handling this compound, it is imperative to consult the specific Safety Data Sheet (SDS) provided by the manufacturer. The following recommendations are based on general safety practices for triazole-based plant growth regulators and should be considered the minimum requirement.
Personal Protective Equipment (PPE) is the first line of defense against exposure.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles that provide a complete seal around the eyes. A face shield should be worn in addition to goggles when there is a risk of splashing. | Protects against accidental splashes of this compound solutions or contact with the powder, which can cause serious eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber, minimum 0.11 mm thickness). | Prevents skin contact with this compound, which may cause skin irritation or allergic reactions. |
| Body Protection | A knee-length laboratory coat. A chemical-resistant apron should be worn over the lab coat when handling larger quantities or when there is a significant risk of splashing. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator with a particulate filter is required when handling the solid form of this compound to avoid inhalation of dust. | Prevents respiratory irritation that may be caused by inhaling the fine powder. |
| Footwear | Closed-toe shoes made of a non-porous material. | Protects feet from spills. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is essential to maintain a safe laboratory environment.
Preparation and Weighing of Solid this compound
-
Designated Area : Conduct all handling of solid this compound within a certified chemical fume hood to minimize inhalation exposure.
-
Surface Protection : Before weighing, line the work surface of the fume hood and the balance with absorbent bench paper.
-
Donning PPE : Put on all required PPE as specified in the table above.
-
Weighing : Carefully weigh the desired amount of this compound. Use a spatula to transfer the solid and avoid generating dust.
-
Cleaning : After weighing, carefully wipe down the spatula, balance, and surrounding surfaces with a damp cloth. Dispose of the cloth and bench paper as solid hazardous waste.
-
Doffing PPE : Remove PPE in the correct order (gloves, apron, goggles, face shield, lab coat) to prevent cross-contamination. Wash hands thoroughly with soap and water.
Preparation of this compound Solutions
-
Solvent Selection : Use the appropriate solvent as specified in your experimental protocol.
-
Dissolving : In a chemical fume hood, slowly add the weighed this compound to the solvent in an appropriate container. Stir gently to dissolve. Avoid splashing.
-
Labeling : Clearly label the container with the chemical name, concentration, date of preparation, and appropriate hazard symbols.
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination.
Waste Segregation and Collection
-
Solid Waste : All solid materials contaminated with this compound, including used gloves, bench paper, and weighing boats, must be collected in a designated, clearly labeled hazardous waste container.
-
Liquid Waste : Unused this compound solutions and solvent rinses should be collected in a separate, labeled hazardous liquid waste container.
-
Empty Containers : The original this compound container must be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste. After triple-rinsing, the empty container can be disposed of according to institutional guidelines.
Final Disposal
-
Contact EHS : All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office. Do not pour any this compound waste down the drain.
-
Labeling : Ensure all waste containers are properly labeled with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution.
Experimental Protocol Considerations
While specific experimental protocols will vary, the following general principles should be applied when working with this compound:
-
Minimize Quantities : Use the smallest amount of this compound necessary for your experiment.
-
Avoid Aerosols : When working with solutions, avoid procedures that could generate aerosols.
-
Decontamination : At the end of any experiment, decontaminate all work surfaces and equipment with an appropriate solvent, collecting all rinsate as hazardous waste.
Visual Workflow for Safe Handling of this compound
Caption: A logical workflow for the safe handling of this compound from preparation to disposal.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
